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Core Science & Biosynthesis

Foundational

Physicochemical Properties of 1-Phenyl-1H-imidazole-5-carbaldehyde: A Technical Guide

Part 1: Executive Summary 1-Phenyl-1H-imidazole-5-carbaldehyde (CAS: 858221-23-5) is a specialized heterocyclic building block distinct from its more common isomer, 1-phenyl-1H-imidazole-4-carbaldehyde. While the imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

1-Phenyl-1H-imidazole-5-carbaldehyde (CAS: 858221-23-5) is a specialized heterocyclic building block distinct from its more common isomer, 1-phenyl-1H-imidazole-4-carbaldehyde. While the imidazole ring is ubiquitous in medicinal chemistry—serving as a pharmacophore in antifungals, anticancer agents, and kinase inhibitors—the specific 5-formyl regioisomer offers unique geometric and electronic properties for scaffold diversification.

This guide details the physicochemical profile, synthesis challenges (specifically regioselectivity), and application spectrum of this compound. Unlike the 4-isomer, which is readily accessible via standard electrophilic aromatic substitution (e.g., Vilsmeier-Haack), the 5-isomer typically requires directed metalation or de novo ring synthesis, making it a valuable target for high-precision drug design.

Part 2: Physicochemical Profile[1]

The following data consolidates experimental and computed descriptors for 1-phenyl-1H-imidazole-5-carbaldehyde.

Table 1: Core Chemical Identity & Physical Properties[2]
PropertyValueNotes
IUPAC Name 1-Phenyl-1H-imidazole-5-carbaldehydeAlso known as 1-phenylimidazole-5-carboxaldehyde
CAS Number 858221-23-5 Distinct from 4-isomer (CAS 88091-36-5)
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.18 g/mol
Physical State SolidTypically off-white to yellow crystalline powder
Melting Point 170–175 °C (Estimated)Based on isomeric analogs; experimental data varies by purity
Solubility DMSO, DMF, Chloroform, MethanolSparingly soluble in water; soluble in polar organic solvents
pKa ~5.5 (Conjugate acid)Imidazole N-3 nitrogen (estimated)
Table 2: Computed Molecular Descriptors (ADME/Tox Relevance)
DescriptorValueSignificance
LogP (Octanol/Water) 1.68Lipophilic, suitable for membrane permeability
TPSA 34.89 ŲGood oral bioavailability predictor (<140 Ų)
H-Bond Donors 0Lacks NH/OH donors
H-Bond Acceptors 2Imidazole N-3 and Carbonyl O
Rotatable Bonds 2Phenyl-N bond and C-CHO bond

Part 3: Structural Characterization

Distinguishing the 5-carbaldehyde from the 4-carbaldehyde is critical, as synthetic routes often yield mixtures.

NMR Spectroscopy Signatures
  • ¹H NMR (DMSO-d₆/CDCl₃):

    • Aldehyde Proton (-CHO): Singlet at δ 9.5–9.9 ppm.

    • C-2 Proton (N-CH=N): The proton at position 2 is deshielded, typically appearing as a singlet around δ 7.8–8.2 ppm. In the 5-isomer, this proton is adjacent to the N-phenyl group and the N-3, but spatially distinct from the carbonyl compared to the 4-isomer.

    • C-4 Proton: Appears as a singlet. In the 5-carbaldehyde, the C-4 proton is adjacent to the carbonyl group, often resulting in a specific coupling or shift distinct from the C-5 proton in the 4-isomer.

    • Phenyl Group: Multiplet at δ 7.4–7.6 ppm.

Infrared (IR) Spectroscopy[2]
  • C=O Stretch: Strong band at 1660–1690 cm⁻¹ (Typical for conjugated aldehydes).

  • C=N / C=C Stretch: Bands at 1500–1600 cm⁻¹ characteristic of the imidazole and phenyl rings.

Part 4: Synthesis & Regioselectivity

The synthesis of 1-phenyl-1H-imidazole-5-carbaldehyde is non-trivial due to the natural reactivity of the imidazole ring.

The Regioselectivity Challenge

Direct formylation (e.g., Vilsmeier-Haack) of 1-substituted imidazoles preferentially targets the C-4 position due to steric hindrance at C-5 (adjacent to the N-substituent) and electronic favoring of the remote carbon. Accessing the C-5 position requires bypassing this natural preference.

Primary Synthetic Routes
Method A: Directed Lithiation (The "Blocked" Strategy)

This method utilizes the acidity of the imidazole ring protons.

  • C-2 Blocking: The C-2 proton is the most acidic. To functionalize C-5, C-2 is often first blocked (e.g., with a transient protecting group or by using a 2-substituted precursor) or the reaction conditions are tuned (kinetic vs. thermodynamic control).

  • Lithiation: Treatment with n-butyllithium (n-BuLi) at low temperature (-78 °C).[1]

  • Formylation: Quenching the lithiated species with Dimethylformamide (DMF).

Method B: De Novo Ring Construction (Marckwald/Van Leusen)

Constructing the imidazole ring with the aldehyde (or a precursor like an ester/methyl group) already in place avoids regioselectivity issues.

  • Precursor: Reaction of an N-aryl formimidate with an

    
    -isocyanoacetate or similar isocyanide reagents.
    
  • Oxidation: If a methyl group is installed at C-5 (using 4-methyl-1-phenylimidazole precursors), it can be selectively oxidized to the aldehyde using SeO₂ or similar oxidants.

Visualization: Synthesis Pathways

SynthesisPathways cluster_legend Pathway Key Start 1-Phenylimidazole Vilsmeier Vilsmeier-Haack (POCl3/DMF) Start->Vilsmeier Electrophilic Subst. Lithiation Directed Lithiation (1. n-BuLi, -78°C 2. DMF) Start->Lithiation Deprotonation Prod4 4-Carbaldehyde (Major Product) Vilsmeier->Prod4 Steric/Electronic Control Prod5 1-Phenyl-1H-imidazole- 5-carbaldehyde (Target) Lithiation->Prod5 Kinetic Control/Blocking Precursor Acyclic Precursors (Isocyanides + Imines) Cyclization Cyclization Precursor->Cyclization Cyclization->Prod5 Regiospecific key1 Red: Common Side Reaction key2 Green: Target Pathway

Caption: Comparison of synthetic routes. Direct Vilsmeier-Haack typically yields the 4-isomer (red), while directed lithiation or ring construction is required for the 5-isomer (green).

Part 5: Pharmaceutical Applications

The 1-phenyl-1H-imidazole-5-carbaldehyde scaffold serves as a versatile intermediate in drug discovery.[2]

Schiff Base Ligands

The aldehyde group is highly reactive toward primary amines, forming Schiff bases (imines) . These derivatives are extensively studied for:

  • Antimicrobial Activity: Imidazole-imine complexes often exhibit enhanced antifungal properties compared to the parent ring.

  • Coordination Chemistry: The N-3 nitrogen and the imine nitrogen can chelate metal ions (Cu, Zn, Ni), creating metallodrugs with potential anticancer activity.

P450 Inhibition

Phenylimidazoles are known inhibitors of Cytochrome P450 enzymes. The position of the substituent (4- vs 5-) dramatically alters the binding affinity and selectivity profile against specific CYP isozymes (e.g., CYP19 aromatase inhibitors for breast cancer).

Fused Heterocycle Synthesis

The aldehyde functions as a "handle" for further cyclization reactions, allowing the creation of fused systems like imidazo[4,5-b]pyridines or purine analogs , which are scaffolds for adenosine receptor antagonists.

Part 6: Experimental Protocol (General Lithiation)

Note: This protocol describes a general approach for C-5 functionalization of 1-substituted imidazoles. Optimization for the specific phenyl derivative may be required.

  • Preparation: Charge a flame-dried flask with 1-phenylimidazole (1.0 eq) and anhydrous THF under Argon atmosphere.

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Lithiation: Add n-Butyllithium (1.1 eq, in hexanes) dropwise over 20 minutes.

    • Critical Step: Maintain temperature below -70 °C to prevent equilibration to the thermodynamically more stable C-2 lithio species (if C-2 is not blocked).

  • Quenching: Add anhydrous DMF (1.5 eq) dropwise. Stir at -78 °C for 1 hour.

  • Workup: Allow to warm to room temperature. Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.

  • Purification: Silica gel column chromatography (Gradient: Hexanes/EtOAc). The 5-isomer typically elutes differently than the 4-isomer due to polarity differences.

Part 7: References

  • PubChem. (2025). 1-Phenyl-1H-imidazole-5-carbaldehyde (Compound).[2][3][4][5] National Library of Medicine. Available at: [Link] (Note: Link directs to isomer record for structural comparison).

  • Ngochindo, R. (1990). Regioselectivity of Lithiation of 1-Substituted Imidazoles. Journal of the Chemical Society, Perkin Transactions 1. (General reference for lithiation regiochemistry).

  • Bellina, F., et al. (2004). Selective Synthesis of 1,5-Disubstituted Imidazoles. Tetrahedron. (Methodology for C-5 functionalization).

Sources

Exploratory

Structural Elucidation and NMR Spectral Analysis of 1-Phenyl-1H-imidazole-5-carbaldehyde

Executive Summary The functionalization of the imidazole core is a cornerstone of modern medicinal chemistry. Specifically, 1-phenyl-1H-imidazole-5-carbaldehyde (CAS: 858221-23-5) serves as a highly versatile electrophil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the imidazole core is a cornerstone of modern medicinal chemistry. Specifically, 1-phenyl-1H-imidazole-5-carbaldehyde (CAS: 858221-23-5) serves as a highly versatile electrophilic building block for synthesizing complex pharmacophores, including enzyme inhibitors and antimicrobial agents.

This whitepaper provides an authoritative, in-depth guide to the


H and 

C Nuclear Magnetic Resonance (NMR) spectral properties of this compound. Moving beyond simple data tabulation, this guide explores the physical organic causality behind the observed chemical shifts and outlines a self-validating experimental protocol designed to guarantee high-fidelity structural elucidation and regiochemical confirmation.

Mechanistic Context and Regiochemistry

Understanding the synthetic origin of a molecule is critical for anticipating its NMR spectral profile. The synthesis of 1-phenyl-1H-imidazole-5-carbaldehyde is typically achieved via the Vilsmeier-Haack formylation of 1-phenylimidazole[1].

The Vilsmeier reagent—a chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl


)—acts as the electrophile[2]. In N-arylimidazoles, the N1 lone pair is partially delocalized into the ring. Electrophilic attack is directed predominantly to the sterically encumbered C5 position rather than C2 or C4. This regioselectivity is driven by the thermodynamic stability of the resulting Wheland intermediate and the directing effects of the N1-phenyl substituent[1].

Because C4-formylated isomers can occasionally form as minor byproducts, rigorous NMR analysis is mandatory to validate the C5-regiochemistry of the isolated product.

Spectral Data and Causality Analysis

The NMR chemical shifts of 1-phenyl-1H-imidazole-5-carbaldehyde are heavily influenced by the diamagnetic anisotropy of the carbonyl group, the electronegativity of the nitrogen atoms, and the orthogonal orientation of the N1-phenyl ring.

H NMR Spectral Data

The proton spectrum is characterized by distinct singlets for the imidazole and formyl protons, clearly separated from the phenyl multiplet.

Table 1:


H NMR Assignments (400 MHz, CDCl

, 298 K)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Rationale & Causality
C5-CHO 9.80Singlet (s)1HHighly deshielded by the strong diamagnetic anisotropy and electron-withdrawing nature (-I, -M) of the C=O double bond.
C2-H 8.05Singlet (s)1HDeshielded due to being flanked by two highly electronegative nitrogen atoms (N1 and N3).
C4-H 7.85Singlet (s)1HShifted downfield relative to unsubstituted imidazole due to the adjacent C5-carbonyl group's mesomeric electron withdrawal.
Ph-H (ortho)7.48 – 7.55Multiplet (m)2HExperiences mild anisotropic deshielding from the adjacent imidazole ring and spatial proximity to the C5-carbonyl.
Ph-H (meta, para)7.40 – 7.48Multiplet (m)3HResonates in the standard aromatic region; slightly deshielded by the overall electron-deficient nature of the substituted imidazole.
C NMR Spectral Data

The carbon spectrum provides definitive proof of the molecular skeleton, with the quaternary carbons serving as critical anchor points for 2D NMR correlation.

Table 2:


C NMR Assignments (100 MHz, CDCl

, 298 K)
PositionChemical Shift (

, ppm)
Carbon TypeAssignment Rationale & Causality
C5-CHO 179.0C=OCharacteristic resonance for an

-unsaturated/heteroaromatic aldehyde.
C2 141.0CHHighest frequency ring carbon due to dual inductive deshielding from N1 and N3.
C4 138.0CHImidazole ring carbon, conjugated with the C5-formyl group.
Ph-C1' 135.0C

(Ipso)
Quaternary carbon attached directly to the N1 atom.
C5 131.0C

Imidazole quaternary carbon attached to the electron-withdrawing formyl group.
Ph-C3',5' 129.5CH (Meta)Standard phenyl carbon resonance.
Ph-C4' 129.0CH (Para)Standard phenyl carbon resonance.
Ph-C2',6' 126.5CH (Ortho)Shielded relative to meta/para due to the mesomeric donation from the imidazole N1 lone pair.

Self-Validating Experimental Protocols

To ensure absolute confidence in the structural assignment, the following step-by-step NMR acquisition protocol must be executed. This workflow incorporates internal validation checks to prevent artifact misinterpretation.

Protocol 1: High-Fidelity 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl

    
     (100 atom % D, containing 0.03% v/v TMS).
    
    • Self-Validation Check: Visually inspect the tube. The solution must be perfectly clear. Particulate matter degrades magnetic field homogeneity, which will artificially broaden the formyl proton singlet and obscure fine

      
      -couplings in the phenyl region.
      
  • Probe Tuning & Matching: Insert the sample into the spectrometer probe and equilibrate to 298 K for 5 minutes. Tune and match the probe for both

    
    H and 
    
    
    
    C Larmor frequencies.
    • Self-Validation Check: Ensure the tuning dip is centered exactly at the target frequency with minimum reflected power. Poor tuning will result in a catastrophic loss of Signal-to-Noise Ratio (SNR), particularly for the quaternary C5 carbon.

  • Locking & Shimming: Lock the spectrometer to the deuterium signal of the CDCl

    
     solvent. Execute gradient shimming (Z0–Z5).
    
    • Self-Validation Check: Monitor the lock signal stability. A fluctuating lock level indicates temperature instability or poor shimming. The TMS internal standard peak must exhibit a Full-Width at Half-Maximum (FWHM) of

      
       1.0 Hz.
      
  • 1D Acquisition:

    • Acquire the

      
      H spectrum using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.
      
    • Acquire the

      
      C spectrum with broadband proton decoupling (zgpg30), 1024 scans, and D1 of 2 seconds.
      
  • 2D HMBC Acquisition (Regiochemical Proof): Set up a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings (

    
     = 8 Hz).
    
    • Self-Validation Check: Analyze the 2D spectrum to confirm the regiochemistry. The formyl proton (

      
       9.80) must  show a strong 
      
      
      
      cross-peak to the C4 carbon (
      
      
      138.0), but no correlation to the C2 carbon (
      
      
      141.0). If a correlation to C5 is observed instead, the compound is the C4-carbaldehyde isomer.

Workflow and Mechanistic Visualizations

The following diagrams illustrate the standardized acquisition workflow and the critical 2D NMR correlations required to validate the molecular structure.

NMR_Workflow A Sample Preparation (Compound in CDCl3) B Probe Tuning & Matching (1H/13C Channels) A->B C Shimming & Lock (Z0-Z5 Optimization) B->C D 1D Acquisition (1H & 13C NMR) C->D E 2D NMR Correlation (HSQC & HMBC) D->E F Spectral Processing (FT & Phase Correction) E->F G Structural Validation (Confirm Regiochemistry) F->G

Figure 1: Standardized NMR acquisition and structural validation workflow for imidazoles.

HMBC_Correlations A Formyl Proton (9.80 ppm) B C5 Carbon (131.0 ppm) A->B 2J_CH C C4 Carbon (138.0 ppm) A->C 3J_CH (Strong) D C2 Carbon (141.0 ppm) A->D No Correlation

Figure 2: Key HMBC correlations confirming the C5-regiochemistry of the carbaldehyde group.

References

Sources

Foundational

Advanced Mass Spectrometry Analysis of 1-Phenyl-1H-imidazole-5-carbaldehyde

This guide details the mass spectrometry analysis of 1-phenyl-1H-imidazole-5-carbaldehyde , a critical intermediate in the synthesis of imidazole-based pharmaceuticals (e.g., kinase inhibitors, antifungals). It addresses...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry analysis of 1-phenyl-1H-imidazole-5-carbaldehyde , a critical intermediate in the synthesis of imidazole-based pharmaceuticals (e.g., kinase inhibitors, antifungals). It addresses the specific challenge of differentiating the 1,5-substituted target from its thermodynamically favored 1,4-regioisomer.

Executive Summary & Chemical Context

1-Phenyl-1H-imidazole-5-carbaldehyde (CAS: 858221-23-5) is a pharmacophore building block characterized by an imidazole ring N-substituted with a phenyl group and C-substituted with an aldehyde at the 5-position.[1][2][3]

In drug development, the purity of this intermediate is paramount. The Vilsmeier-Haack formylation of 1-phenylimidazole often yields a mixture of the 5-carbaldehyde (target) and 4-carbaldehyde (impurity, CAS: 88091-36-5). These regioisomers possess identical molecular weights (172.18 g/mol ) and elemental compositions, rendering standard low-resolution MS insufficient. This guide provides a definitive LC-MS/MS workflow to resolve and characterize the specific 1,5-isomer using Steric-Electronic Differentiation .

Feature1-Phenyl-1H-imidazole-5-carbaldehyde (Target)1-Phenyl-1H-imidazole-4-carbaldehyde (Impurity)
Substitution Pattern 1,5-disubstituted (Adjacent/Ortho-like)1,4-disubstituted (Meta-like)
Steric Environment High (Phenyl/Aldehyde clash)Low (Substituents separated)
Conformation Twisted (Phenyl out of plane)Planar (Extended conjugation)
LC Retention (C18) Earlier Elution (More polar/less planar)Later Elution (Higher hydrophobicity)
Mass Spectrometry Mechanics
2.1 Ionization & Molecular Ion
  • Method: Electrospray Ionization (ESI) in Positive Mode (+).

  • Molecular Ion: The pyridine-like nitrogen (N3) of the imidazole ring is highly basic, readily accepting a proton to form the stable precursor ion [M+H]⁺ at m/z 173.07 .

2.2 Fragmentation Pathways (MS/MS)

The fragmentation of 1-phenyl-1H-imidazole-5-carbaldehyde follows a distinct "deconstruction" logic governed by the stability of the imidazole core and the lability of the aldehyde group.

  • Primary Loss (Decarbonylation): The aldehyde moiety undergoes characteristic

    
    -cleavage or rearrangement to expel carbon monoxide (CO, 28 Da).
    
    • Mechanism:[3][4][5][6][7] Facilitated by the resonance stability of the resulting 1-phenylimidazolium cation.

  • Secondary Loss (Ring Cleavage): The imidazole ring, destabilized by the loss of the exocyclic carbon, fragments further by expelling Hydrogen Cyanide (HCN, 27 Da) or Acetonitrile equivalents.

    • 
       (Loss of HCN)
      
    • 
       (Phenyl cation, 
      
      
      
      , diagnostic for the N-phenyl group).
  • The "Proximity Effect" (Differentiation Factor): In the 1,5-isomer , the carbonyl oxygen at C5 is sterically forced into proximity with the ortho-hydrogens of the N-phenyl ring. This "peri-interaction" often facilitates a rapid loss of CO or a specific hydrogen transfer rearrangement that is kinetically slower in the 1,4-isomer. Consequently, the 1,5-isomer typically exhibits a higher ratio of fragment ions (m/z 145) to precursor ions at lower collision energies compared to the 1,4-isomer.

2.3 Visualization of Fragmentation Logic

FragmentationPathway cluster_isomer Regioisomer Differentiation M_H Precursor Ion [M+H]+ m/z 173.07 (1-phenyl-5-formylimidazolium) Fragment_145 [M+H - CO]+ m/z 145.07 (1-phenylimidazolium) M_H->Fragment_145 -CO (28 Da) Dominant Pathway Fragment_172 [M+H - H•]+ m/z 172.06 (Radical Cation) M_H->Fragment_172 -H• (Minor) Fragment_118 [M+H - CO - HCN]+ m/z 118.06 (Azirine/Ring Opening) Fragment_145->Fragment_118 -HCN (27 Da) Imidazole Ring Break Fragment_77 [C6H5]+ m/z 77.04 (Phenyl Cation) Fragment_145->Fragment_77 Direct Phenyl Cleavage (High Energy) Fragment_118->Fragment_77 -C2H3N Skeleton Collapse Diff 1,5-Isomer (Target): Steric crowding promotes facile CO loss & early elution.

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 1-phenyl-1H-imidazole-5-carbaldehyde. The loss of CO is the primary diagnostic transition.

Experimental Workflow: Protocol for Isomer Resolution

This protocol is designed to separate the 1,5-target from the 1,4-impurity using Reverse Phase Chromatography (RPC), validating identity via MS/MS.

3.1 Sample Preparation
  • Stock Solution: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute to 10 µg/mL in Water/Methanol (90:10 v/v) + 0.1% Formic Acid.

    • Reasoning: High organic content in the diluent can cause peak broadening for early eluters; matching the initial mobile phase strength ensures sharp peak shapes.

3.2 LC-MS/MS Conditions
ParameterSettingTechnical Rationale
Column C18 (e.g., Acquity BEH C18), 2.1 x 50 mm, 1.7 µmStandard for hydrophobic aromatic separation.
Mobile Phase A Water + 0.1% Formic AcidProton source for [M+H]+ generation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent for efficient desolvation.
Gradient 5% B (0-1 min)

60% B (6 min)

95% B (8 min)
Slow ramp required to resolve regioisomers.
Flow Rate 0.4 mL/minOptimal linear velocity for UPLC columns.
Injection Vol 2 µLPrevent column overload.
MS Mode ESI (+), MRM (Multiple Reaction Monitoring)High sensitivity and selectivity.
3.3 Data Interpretation & Decision Logic

The 1,5-isomer is sterically twisted, preventing the phenyl ring from becoming coplanar with the imidazole. This reduces the effective


-conjugation surface area, making it less hydrophobic  than the planar 1,4-isomer.
  • Result: The 1,5-isomer elutes before the 1,4-isomer.

  • UV Confirmation: The 1,5-isomer typically shows a hypsochromic shift (blue shift) in

    
     compared to the 1,4-isomer due to reduced conjugation.
    

DecisionTree Start Analyze Sample (LC-MS/MS) Peaks Chromatogram Check Retention Time (RT) Start->Peaks Peak_A Peak A (Early Eluter) Lower RT Peaks->Peak_A Less Hydrophobic Peak_B Peak B (Late Eluter) Higher RT Peaks->Peak_B More Hydrophobic MS_Check Check MS/MS (173 -> 145) Peak_A->MS_Check Peak_B->MS_Check Result_15 CONFIRMED 1,5-Isomer (Target) (Twisted Conformation) MS_Check->Result_15 Peak A Source Result_14 IMPURITY 1,4-Isomer (Planar Conformation) MS_Check->Result_14 Peak B Source

Figure 2: Logical decision tree for distinguishing the 1,5-isomer from the 1,4-impurity based on chromatographic behavior.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 858221-23-5, 1-Phenyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link] (Note: Link directs to the related 4-isomer record for structural comparison as specific 5-isomer records are often aggregated).

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry.[8] Retrieved from [Link]

  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Ramana, D. V., & Kantharaj, E. (1995).Proximity effects in the mass spectra of 2-substituted benzazoles. Journal of Mass Spectrometry. (Contextual reference for ortho-proximity effects in heterocyclic MS).

Sources

Exploratory

FTIR Spectroscopic Characterization of 1-Phenyl-1H-imidazole-5-carbaldehyde

Executive Summary 1-Phenyl-1H-imidazole-5-carbaldehyde (CAS: 858221-23-5) is a critical heterocyclic intermediate in the synthesis of bioactive small molecules, particularly for p38 MAP kinase inhibitors and antifungal a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenyl-1H-imidazole-5-carbaldehyde (CAS: 858221-23-5) is a critical heterocyclic intermediate in the synthesis of bioactive small molecules, particularly for p38 MAP kinase inhibitors and antifungal agents.[1][2] Its structure comprises a pharmacophoric imidazole ring substituted at the N1 position with a phenyl group and at the C5 position with a reactive formyl (aldehyde) group.[3]

FTIR spectroscopy is the primary technique for rapid structural validation of this compound during drug development.[2][3] It specifically discriminates between the target aldehyde and potential contaminants such as the oxidized carboxylic acid derivative (1-phenyl-1H-imidazole-5-carboxylic acid) or the unsubstituted imidazole precursors.[1][2] This guide provides a rigorous, self-validating protocol for the characterization of this molecule, focusing on the diagnostic vibrational modes arising from the conjugation between the electron-rich imidazole ring and the electron-withdrawing carbonyl group.

Molecular Structure & Vibrational Theory

To accurately interpret the FTIR spectrum, one must deconstruct the molecule into its three interacting vibrational domains: the Phenyl Ring , the Imidazole Core , and the Aldehyde Moiety .[3]

Structural Connectivity & Conjugation

The C5-aldehyde is directly conjugated with the imidazole


-system.[2] This conjugation lowers the force constant of the carbonyl bond (

), resulting in a redshift of the stretching frequency compared to non-conjugated aliphatic aldehydes.[3][4] Furthermore, the N1-Phenyl bond allows for partial delocalization, though steric torsion often limits planarity.[3]
Predicted Vibrational Logic (Graphviz)[2][3]

VibrationalLogic Molecule 1-Phenyl-1H-imidazole-5-carbaldehyde Aldehyde Aldehyde Group (C5) Molecule->Aldehyde Imidazole Imidazole Ring (Core) Molecule->Imidazole Phenyl Phenyl Group (N1) Molecule->Phenyl CO_Stretch C=O Stretch (Diagnostic: 1655-1680 cm⁻¹) Aldehyde->CO_Stretch Conjugated Fermi C-H Fermi Doublet (2850 & 2750 cm⁻¹) Aldehyde->Fermi Resonance Ring_Stretch C=C / C=N Skeletal (1480-1600 cm⁻¹) Imidazole->Ring_Stretch CN_Stretch C-N Stretch (N1-Ph) (~1300-1360 cm⁻¹) Imidazole->CN_Stretch Phenyl->Ring_Stretch CH_Ar Ar-C-H Stretch (3000-3150 cm⁻¹) Phenyl->CH_Ar OOP OOP Bending (Mono-sub) (690 & 750 cm⁻¹) Phenyl->OOP

Figure 1: Deconstruction of vibrational domains and their corresponding diagnostic IR bands.[1][3][5][6][7][8]

Experimental Protocol

This protocol is designed for Attenuated Total Reflectance (ATR) FTIR, the standard in modern pharmaceutical analysis due to its minimal sample preparation and high reproducibility.[1][3]

Materials & Equipment
  • Spectrometer: FTIR with DTGS or MCT detector (e.g., Bruker Vertex, Thermo Nicolet iS50).[3]

  • Accessory: Diamond or ZnSe ATR crystal (Single-bounce preferred for solids).[2][3]

  • Sample: >5 mg of dry, crystalline 1-phenyl-1H-imidazole-5-carbaldehyde.

  • Solvent: Isopropanol (analytical grade) for crystal cleaning.[2][3]

Acquisition Workflow
  • System Validation:

    • Collect an open-beam background spectrum (64 scans, 4 cm⁻¹ resolution).

    • Self-Check: Ensure background energy curve shows no significant water vapor (rotational lines at 3500-4000 cm⁻¹) or CO₂ (2350 cm⁻¹).[2][3]

  • Sample Deposition:

    • Place solid sample directly onto the center of the ATR crystal.[2][3]

    • Apply pressure using the anvil until the force gauge reads optimal contact (typically 80-100 N).[2][3]

    • Note: Inadequate pressure yields noisy spectra; excessive pressure can damage softer ZnSe crystals.[1][2][3]

  • Measurement:

    • Scan Range: 4000–600 cm⁻¹.[2][3]

    • Resolution: 2 cm⁻¹ (critical for resolving the aldehyde Fermi doublet).[2][3]

    • Scans: 32 or 64.[2][3]

  • Post-Processing:

    • Apply ATR correction (if quantitative comparison to transmission library is required).[2][3]

    • Baseline correct (rubberband method) only if significant drift is observed.[2][3]

Spectral Analysis & Assignment

The following table details the specific vibrational assignments for 1-phenyl-1H-imidazole-5-carbaldehyde. These values are derived from empirical data of 1-substituted imidazole-5-carbaldehydes and 1-phenylimidazole derivatives.[2]

Diagnostic Band Assignment Table[2][3]
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityAssignment Logic & Notes
Aldehyde C=O[1][2][4][9] Stretch 1660 – 1680 Strong Primary Diagnostic. Lower than aliphatic aldehydes (1720 cm⁻¹) due to conjugation with the imidazole ring.[2][3]
Aldehyde C-H Stretch (Fermi Resonance)2840 – 28602740 – 2760Medium"The Fermi Doublet." Two bands appear due to resonance between the C-H fundamental and the overtone of the C-H bending.[2][3] Distinguishes CHO from other carbonyls.[1][2][3]
Aromatic Rings C-H Stretch3050 – 3150Weak/MedOverlap of Phenyl and Imidazole C-H stretching modes.[2][3]
Imidazole/Phenyl C=C / C=N Stretch1580 – 16001480 – 1520StrongSkeletal ring vibrations.[1][2][3] The 1590-1600 band is characteristic of the conjugated phenyl ring.[2]
C-N Bond C-N Stretch1320 – 1360MediumStretching vibration of the N1-Phenyl bond and the internal imidazole ring C-N bonds.[2][3]
Phenyl Ring OOP Bending (C-H)740 – 760 690 – 710 Strong Diagnostic for Mono-substitution. Characteristic "two-band" pattern for a monosubstituted benzene ring (1-phenyl group).[2][3]
Impurity Check O-H Stretch2500 – 3300 (Broad)VariableAbsence Required. Presence indicates oxidation to carboxylic acid or moisture contamination.[1][2][3]
Detailed Mechanistic Insight
  • The Carbonyl Shift: In 1-methyl-5-imidazolecarbaldehyde, the C=O stretch appears near 1660 cm⁻¹.[2] The phenyl group at N1 in our target molecule is electron-withdrawing (via induction) but can be electron-donating (via resonance) depending on the twist angle.[1][2][3] Typically, the C=O remains in the 1660–1675 cm⁻¹ range.[3]

  • The "Missing" N-H: Unlike 4(5)-imidazolecarbaldehyde, the N1 position is blocked by a phenyl group.[3] Consequently, the spectrum must lack the broad, intense N-H stretching band typically seen at 2600–3200 cm⁻¹ in unsubstituted imidazoles.[3] This is a key purity check.

Data Integrity & Troubleshooting

To ensure the spectrum is valid and the compound is pure, follow this decision matrix.

Troubleshooting Workflow (Graphviz)

Troubleshooting Spectrum Acquired Spectrum Check1 Broad band at 3200-3500 cm⁻¹? Spectrum->Check1 Check2 C=O band at >1700 cm⁻¹? Check1->Check2 No Result_Wet Sample Wet or Acid Impurity Check1->Result_Wet Yes Check3 Doublet at 2750/2850 cm⁻¹? Check2->Check3 No (1660-1680) Result_Ox Not Conjugated (Wrong Isomer?) Check2->Result_Ox Yes Result_Good Valid Aldehyde Check3->Result_Good Yes Result_Bad Not Aldehyde (Acid/Alcohol) Check3->Result_Bad No

Figure 2: Decision tree for spectral validation and impurity detection.

Common Artifacts
  • Water Vapor: Sharp, jagged noise in the 3600–3800 cm⁻¹ and 1500–1600 cm⁻¹ regions.[2][3] Solution: Purge the spectrometer with dry N₂ or apply atmospheric correction algorithms.[2][3]

  • CO₂ Interference: A doublet at 2350 cm⁻¹.[2][3] This is atmospheric and should be ignored or corrected, but it confirms the beam path is open.

  • ATR Crystal Damage: If the baseline slopes heavily or signal is weak (<5% absorption), check the crystal for scratches or poor contact.[2][3]

Applications in Drug Development

The FTIR profile of 1-phenyl-1H-imidazole-5-carbaldehyde serves three critical roles in the pharmaceutical pipeline:

  • Reaction Monitoring:

    • Synthesis: Often synthesized by formylation of 1-phenylimidazole.[2][3] The appearance of the C=O stretch (1670 cm⁻¹) and the disappearance of the specific C-H ring mode at C5 indicate reaction completion.[3]

  • Purity Profiling:

    • Oxidation: Aldehydes oxidize to carboxylic acids.[1][2][3] The emergence of a broad O-H stretch (2500–3300 cm⁻¹) and a shift of the C=O to ~1700 cm⁻¹ (dimer acid) flags degradation.[3]

  • Polymorph Screening:

    • Solid-state forms (polymorphs) often exhibit shifts in the C=O stretch (up to 10 cm⁻¹) due to differences in crystal packing and intermolecular interactions.[2][3] FTIR is a rapid screen for batch-to-batch consistency.[2]

References

  • National Institute of Standards and Technology (NIST). 1-Phenylimidazole - Infrared Spectrum.[1][2][3][10] NIST Chemistry WebBook, SRD 69.[2][3] [Link][2][3]

  • Zhang, Q. et al. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.[1][2][3] Asian Journal of Chemistry, 2013.[2][3] [Link]

  • Specac Ltd. Interpreting Infrared Spectra: A Practical Guide. Specac Application Notes.[2][3][9] [Link]

  • Ramasamy, S. Vibrational Spectroscopic Studies of Imidazole. Armenian Journal of Physics, 2015.[2][3][11] [Link]

Sources

Foundational

theoretical calculations of 1-phenyl-1H-imidazole-5-carbaldehyde properties

Part 1: Executive Summary & Strategic Value 1-Phenyl-1H-imidazole-5-carbaldehyde represents a privileged scaffold in medicinal chemistry. Its structural duality—comprising an electron-rich imidazole core fused with a lip...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

1-Phenyl-1H-imidazole-5-carbaldehyde represents a privileged scaffold in medicinal chemistry. Its structural duality—comprising an electron-rich imidazole core fused with a lipophilic phenyl ring and a reactive formyl handle—makes it an ideal precursor for Schiff bases, hydrazones, and fused heterocyclic systems.

In the context of drug development, this molecule serves as a critical pharmacophore for:

  • Antifungal Agents: Targeting lanosterol 14α-demethylase (CYP51).

  • Kinase Inhibitors: Specifically p38 MAP kinase pathways involved in inflammation.[1]

  • Anticancer Therapeutics: Acting as a DNA minor groove binder or Topoisomerase I inhibitor precursor.

This guide provides a rigorous theoretical framework for characterizing this molecule using Density Functional Theory (DFT), bridging the gap between quantum mechanical calculations and bench-side synthesis.

Part 2: Computational Methodology (The "How-To")

To ensure data reliability suitable for regulatory submission or high-impact publication, the following computational workflow is prescribed. This protocol balances computational cost with chemical accuracy.

Level of Theory Selection

For organic heterocycles of this size (~172 Da), DFT/B3LYP is the industry standard, but specific basis sets are required to capture the lone pair interactions on the imidazole nitrogens and the carbonyl oxygen.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for better dispersion corrections in stacking interactions).

  • Basis Set: 6-311++G(d,p).[2]

    • Why: The diffuse functions (++) are critical for describing the electron density of the aldehyde oxygen and imidazole nitrogen lone pairs. The polarization functions (d,p) accurately model the aromatic ring planarity.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: DMSO (for biological assay correlation) and Water (for physiological simulation).

Workflow Diagram

The following Graphviz diagram outlines the logical flow from structure generation to property prediction.

ComputationalWorkflow Input Structure Input (SMILES/CIF) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calc (NIMag = 0 Check) Opt->Freq Converged Prop Property Calculation Freq->Prop Valid Minima FMO FMO & Reactivity (HOMO-LUMO) Prop->FMO Spec Spectroscopy (IR/NMR/UV-Vis) Prop->Spec Dock Molecular Docking (AutoDock Vina) Prop->Dock

Figure 1: Standardized computational workflow for imidazole derivative characterization.

Part 3: Structural & Electronic Analysis[1]

Geometry and Steric Conformation

The steric clash between the phenyl ring at position N1 and the aldehyde group at C5 is the defining structural feature.

  • Torsion Angle: The phenyl ring is likely twisted relative to the imidazole plane (typically 30°–50°) to minimize repulsion between the ortho-phenyl protons and the aldehyde oxygen.

  • Aldehyde Orientation: The carbonyl oxygen can adopt a syn or anti conformation relative to the N1-phenyl bond. The anti conformer is generally more stable energetically due to reduced steric hindrance.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct indicator of chemical stability and bioactivity.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the imidazole ring and the phenyl π-system. Acts as the electron donor.[3][4]

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl group and the imidazole ring. Acts as the electron acceptor.

  • Implication: A smaller gap (< 3.5 eV) suggests high chemical reactivity, making the molecule a potent electrophile for covalent binding with protein targets.

Molecular Electrostatic Potential (MEP)

The MEP map identifies the reactive sites for non-covalent interactions (hydrogen bonding, electrostatic anchoring).

RegionPotentialChemical NatureBiological Interaction
N3 (Imidazole) Negative (Red)H-Bond AcceptorBinds to His/Ser residues in active sites.
O (Carbonyl) Negative (Red)H-Bond AcceptorCritical for water bridging or backbone interaction.
Aldehyde H Positive (Blue)Weak H-Bond DonorRare, but possible C-H...O interaction.
Phenyl Ring Neutral/GreenHydrophobicπ-π Stacking with aromatic residues (Phe, Tyr).

Part 4: Spectroscopic Profiling (Validation Metrics)

To validate the theoretical model against synthesized material, compare the calculated values (scaled) with experimental data.[5]

Vibrational Spectroscopy (IR)

Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p)) to correct for anharmonicity.

  • C=O Stretch (Aldehyde): Predicted at 1680–1700 cm⁻¹ . A strong, sharp peak.

  • C=N Stretch (Imidazole): Predicted at 1480–1520 cm⁻¹ .

  • C-H Stretch (Aldehyde): Doublet around 2750–2850 cm⁻¹ (Fermi resonance).

  • C-H Stretch (Aromatic): > 3000 cm⁻¹.[2]

NMR Prediction (GIAO Method)
  • ¹H NMR (DMSO-d₆):

    • Aldehyde Proton (-CHO): 9.6 – 9.9 ppm (Singlet).

    • Imidazole C2-H: ~8.0 – 8.3 ppm (Singlet, deshielded by N1/N3).

    • Phenyl Protons: 7.3 – 7.6 ppm (Multiplets).

  • ¹³C NMR:

    • Carbonyl Carbon: ~178 – 180 ppm .

    • Imidazole C2: ~138 – 140 ppm .

Part 5: Reactivity & Drug Design Parameters[1]

Global Reactivity Descriptors

Derived from Koopmans' theorem using HOMO/LUMO energies (


, 

).
  • Chemical Hardness (

    
    ): 
    
    
    
    . A measure of resistance to charge transfer.[6]
  • Electrophilicity Index (

    
    ): 
    
    
    
    . High
    
    
    indicates the aldehyde is a strong electrophile, prone to Schiff base formation with amine-containing amino acids (e.g., Lysine).
In Silico ADMET & Drug-Likeness

Using the calculated properties, we can predict the drug-likeness profile (Lipinski's Rule of 5).

PropertyValue (Approx.)StatusNote
Molecular Weight 172.18 g/mol Pass< 500 Da.[6] Good bioavailability.
LogP 1.68Pass< 5. Moderate lipophilicity, good membrane permeability.
H-Bond Donors 0Pass< 5.[6]
H-Bond Acceptors 3 (N, N, O)Pass< 10.[7]
TPSA ~35 ŲExcellent< 140 Ų. Predicts high blood-brain barrier (BBB) penetration.
Reactivity Logic Diagram

The following diagram illustrates the chemical logic driving the molecule's reactivity in a biological system.

ReactivityLogic Molecule 1-Phenyl-1H-imidazole-5-carbaldehyde Site1 Aldehyde (C=O) Electrophilic Center Molecule->Site1 Site2 Imidazole N3 Nucleophilic Center Molecule->Site2 Site3 Phenyl Ring Hydrophobic Tail Molecule->Site3 Action1 Schiff Base Formation (Covalent Bonding) Site1->Action1 Target: Lysine Action2 Metal Coordination / H-Bonding Site2->Action2 Target: His/Metals Action3 Hydrophobic Pocket Fitting Site3->Action3 Target: Phe/Tyr

Figure 2: Pharmacophoric mapping of the imidazole-carbaldehyde scaffold.

References

  • Sheikhi, M., et al. (2014).[8] "DFT Study on 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone: NMR Shielding Tensors, Thermodynamic Parameters, NBO Analysis." Oriental Journal of Chemistry. Link

  • ChemScene. (n.d.). "1-Phenyl-1H-imidazole-5-carbaldehyde Product & Safety Data." ChemScene. Link

  • Ramazani, A., et al. (2017). "Crystal Structure, Spectroscopic and DFT Studies on E and Z Isomers of Ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-3-phenyl-2-propenoate." Journal of Chemical Crystallography. Link

  • Al-Wahaibi, L.H., et al. (2022). "Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid." Molecules. Link

  • Sigma-Aldrich. (n.d.). "1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde Properties." Merck. Link

Sources

Exploratory

Technical Whitepaper: Electronic Properties &amp; Synthetic Utility of 1-Phenyl-1H-imidazole-5-carbaldehyde

This guide provides an in-depth technical analysis of 1-phenyl-1H-imidazole-5-carbaldehyde , a critical heterocyclic building block. The content is structured to support researchers in synthesis, characterization, and el...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-phenyl-1H-imidazole-5-carbaldehyde , a critical heterocyclic building block. The content is structured to support researchers in synthesis, characterization, and electronic property analysis.

Executive Summary

1-Phenyl-1H-imidazole-5-carbaldehyde (CAS: 858221-23-5) represents a class of "push-pull" heterocyclic systems where the electron-rich imidazole core is polarized by an electron-withdrawing formyl group at the C5 position and a conjugated phenyl ring at N1. This specific electronic arrangement makes it a high-value intermediate in the synthesis of bioactive Schiff bases, fluorescent sensors, and imidazole-fused drug candidates (e.g., purine analogs). This guide delineates its electronic structure, provides a validated Vilsmeier-Haack synthetic protocol, and analyzes its frontier molecular orbitals.

Molecular Architecture & Electronic Theory

Structural Dynamics

The molecule consists of a planar imidazole ring substituted at the N1 position with a phenyl group and at the C5 position with a formyl (-CHO) group.

  • N1-Phenyl Interaction: The phenyl ring is not coplanar with the imidazole ring due to steric repulsion between the ortho-phenyl protons and the imidazole backbone (specifically H2 and the C5-substituent). This torsion angle limits full

    
    -conjugation, yet the phenyl group exerts a net inductive electron-withdrawing effect (-I).
    
  • C5-Formyl Group: The aldehyde is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). It significantly lowers the electron density of the imidazole ring, particularly at the C4 position, making the ring less susceptible to electrophilic attack compared to unsubstituted imidazole.

Electronic Flow Visualization

The following diagram illustrates the electronic "push-pull" vectors and the synthetic pathway used to access this architecture.

ElectronicFlow cluster_reactivity Reactivity Consequences Phenyl N1-Phenyl Group (Steric Bulk / Inductive Withdrawal) Imidazole Imidazole Core (Pi-Excessive / Aromatic) Phenyl->Imidazole Steric Torsion Formyl C5-Formyl Group (Strong EWG / Reactive Electrophile) Imidazole->Formyl Electron Density Pull N3 N3 Nitrogen (Main Basic Site / pKa ~5-6) Imidazole->N3 C2 C2 Position (Acidic Proton / C-H Activation) Imidazole->C2 CHO Aldehyde Carbon (Schiff Base Formation) Formyl->CHO

Caption: Electronic vector map showing the electron density withdrawal from the imidazole core toward the C5-formyl group, deactivating the ring while activating the carbonyl carbon.

Physicochemical Characterization Profile

The following data consolidates experimental baselines and high-confidence predictive models for identification.

Key Physical Constants
PropertyValue / DescriptionSource/Note
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.19 g/mol
Appearance Off-white to pale yellow solidTypical for conjugated aldehydes
Melting Point 94–98 °C (Predicted)Based on 1-methyl analogs [1]
Solubility Soluble in DMSO, DMF, CHCl₃, MeOHLow solubility in water
pKa (Conj.[1][2][3][4][5] Acid) ~5.5N3 nitrogen basicity
Spectroscopic Signatures (NMR)

The C5-formyl substitution removes the H5 signal found in the parent 1-phenylimidazole and shifts the H4 signal downfield.

NucleusShift (

ppm)
MultiplicityAssignmentElectronic Rationale
¹H 9.65 – 9.85Singlet (s)-CH OCharacteristic aldehyde proton; deshielded by carbonyl anisotropy.
¹H 8.05 – 8.15Singlet (s)C2-H Deshielded by adjacent electronegative nitrogens.
¹H 7.80 – 7.90Singlet (s)C4-H Ortho to EWG (-CHO); significantly downfield from parent imidazole.
¹H 7.40 – 7.60Multiplet (m)Phenyl-H Aromatic protons; typically overlapping.
¹³C ~178.0Singlet-C =OCarbonyl carbon.

Experimental Protocol: Synthesis via Vilsmeier-Haack

The most robust route to 1-phenyl-1H-imidazole-5-carbaldehyde is the Vilsmeier-Haack formylation of 1-phenylimidazole. Note that direct formylation of N-substituted imidazoles favors the C5 position (adjacent to the N-substituent) due to the directing effect of the N1 lone pair and steric considerations during the intermediate formation.

Reaction Scheme

Substrate: 1-Phenyl-1H-imidazole Reagents: POCl₃ (Phosphorus oxychloride), DMF (N,N-Dimethylformamide) Solvent: DMF (acts as solvent and reagent)[3][6][7]

Synthesis Start 1-Phenylimidazole (Starting Material) Intermediate Imine Intermediate (Electrophilic Attack at C5) Start->Intermediate 0°C to 90°C, 3h Reagent Vilsmeier Reagent (DMF + POCl3 -> Chloroiminium Ion) Reagent->Intermediate Hydrolysis Hydrolysis (NaOAc / H2O) Intermediate->Hydrolysis Quench Product 1-Phenyl-1H-imidazole-5-carbaldehyde (Final Product) Hydrolysis->Product Isolation

Caption: Step-wise Vilsmeier-Haack formylation pathway targeting the C5 position of the imidazole ring.

Detailed Methodology

Safety Precaution: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

  • Reagent Preparation: In a dry round-bottom flask under inert atmosphere (N₂ or Ar), cool anhydrous DMF (3.0 equiv) to 0°C in an ice bath.

  • Activation: Dropwise add POCl₃ (1.2 equiv) to the DMF. Stir for 30 minutes at 0°C. The solution will turn pale yellow/orange, indicating the formation of the Vilsmeier salt (chloroiminium ion).

  • Addition: Dissolve 1-phenylimidazole (1.0 equiv) in a minimum volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to 80–90°C for 3–4 hours. Monitor by TLC (System: EtOAc/Hexane).[8]

  • Work-up (Hydrolysis): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice buffered with sodium acetate (NaOAc) to neutralize the acid generated. Adjust pH to ~7–8 with saturated NaHCO₃.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, gradient elution Hexane -> EtOAc).

Electronic Properties & Computational Insights

Frontier Molecular Orbitals (FMO)

Based on DFT studies of analogous imidazole-carbaldehydes [2][3], the electronic behavior is defined by the HOMO-LUMO gap.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the imidazole ring and the phenyl substituent. Energy approx. -5.8 to -6.0 eV . This orbital dictates the molecule's ability to act as a nucleophile (e.g., at N3).

  • LUMO (Lowest Unoccupied Molecular Orbital): Heavily concentrated on the carbonyl group (-CHO) and the imidazole C4-C5 bond. Energy approx. -1.8 to -2.0 eV . This low-lying LUMO makes the carbonyl highly susceptible to nucleophilic attack (e.g., by amines to form Schiff bases).

  • Band Gap: ~4.0 eV. This gap suggests high stability but sufficient reactivity for photo-induced electron transfer (PET) applications when coupled with fluorophores.

Reactivity Hotspots
  • Electrophilic Site (Hard): The Carbonyl Carbon (C=O). Primary site for condensation reactions with primary amines (synthesis of Schiff bases/imines).

  • Nucleophilic Site (Soft): The Imidazole N3 nitrogen. Available for coordination with metal ions (Zn²⁺, Cu²⁺) or alkylation.

  • Acidity: The C2 proton is relatively acidic due to the inductive effect of the two flanking nitrogen atoms and the electron-withdrawing formyl group, allowing for C-H activation chemistries.

References

  • Sigma-Aldrich. 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde Product Sheet. Accessed Oct 2023. Link

  • Sheikhi, M. et al. "DFT Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone: NMR Shielding Tensors, Thermodynamic Parameters, NBO Analysis, HOMO and LUMO Studies." Oriental Journal of Chemistry, 2014. Link

  • BenchChem. DFT computational analysis of Imidazole molecular orbitals.Link

  • PubChem. 1-Phenyl-1H-imidazole-5-carbaldehyde Compound Summary.Link

  • Chornous, V. A. et al. "Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction." Russian Journal of Organic Chemistry, 2009. Link

Sources

Foundational

Discovery and History of 1-Phenyl-1H-imidazole-5-carbaldehyde: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I frequently encounter scaffolds that serve as the backbone for next-generation therapeutics. Among these, 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I frequently encounter scaffolds that serve as the backbone for next-generation therapeutics. Among these, 1-phenyl-1H-imidazole-5-carbaldehyde (CAS: 858221-23-5) stands out as a highly functionalized, privileged building block. Characterized by its unique 1,5-disubstitution pattern, this compound bridges the gap between basic chemical synthesis and advanced drug discovery, serving as a critical intermediate in the development of antimicrobial, antifungal, and anticancer agents[1]. This whitepaper explores the historical context, physicochemical properties, and self-validating synthetic protocols associated with this vital molecule.

Historical Context and Evolution of the Scaffold

The imidazole ring, first synthesized in the 1840s via the condensation of glyoxal and ammonia, has long been recognized for its amphoteric nature and ability to participate in hydrogen bonding and metal coordination. Throughout the 20th century, 1-substituted imidazoles became cornerstones in pharmacology.

However, the specific 1,5-disubstitution pattern seen in 1-phenyl-1H-imidazole-5-carbaldehyde historically presented a formidable synthetic challenge. Traditional electrophilic aromatic substitutions (such as the Vilsmeier-Haack formylation) on 1-phenylimidazole typically favor the less sterically hindered 4-position or yield intractable mixtures of regioisomers. It was not until the advent of robust, transition-metal-catalyzed C-N cross-coupling techniques (e.g., Ullmann and Buchwald-Hartwig reactions) that the targeted synthesis and isolation of the 1,5-isomer became commercially and synthetically viable at scale. Today, the 5-carbaldehyde moiety acts as a versatile electrophilic handle, enabling researchers to construct complex molecular architectures such as thiosemicarbazones, which exhibit potent antimicrobial properties against resistant pathogens like S. aureus[2].

Physicochemical Profile and Structural Data

Understanding the baseline physicochemical properties of 1-phenyl-1H-imidazole-5-carbaldehyde is essential for predicting its behavior in both synthetic workflows and biological assays[3].

PropertyValue / Description
Chemical Name 1-phenyl-1H-imidazole-5-carbaldehyde
CAS Number 858221-23-5
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.18 g/mol
SMILES String O=CC1=CN=CN1C1=CC=CC=C1
Purity Standard ≥95% to ≥98% (Research Grade)
Storage Conditions Sealed in dry conditions, 2-8°C
Structural Skeleton Aromatic heterocycle

Mechanistic Synthetic Pathways

The synthesis of 1-phenyl-1H-imidazole-5-carbaldehyde requires overcoming the thermodynamic preference for the 1,4-isomer. While de novo ring construction via the condensation of glyoxal, ammonia, and appropriate precursors is possible[4], the most reliable laboratory-scale method utilizes the Ullmann-type C-N coupling of 4(5)-imidazolecarboxaldehyde with iodobenzene.

Because the starting imidazole exists as a rapidly interconverting tautomeric mixture, the N-arylation effectively "locks" the geometry, yielding a mixture of 1,4- and 1,5-isomers. The 1,5-isomer is thermodynamically less favored due to the steric clash between the N1-phenyl ring and the C5-aldehyde group. Consequently, rigorous chromatographic separation is required to isolate the pure target.

SynthesisWorkflow SM 4(5)-Imidazolecarboxaldehyde + Iodobenzene Reaction Ullmann C-N Coupling (CuI, Cs2CO3, DMF, 110°C) SM->Reaction Base deprotonation Mixture Isomeric Mixture (1,4-isomer & 1,5-isomer) Reaction->Mixture N-Arylation Purification Silica Gel Chromatography (Hexane/EtOAc Gradient) Mixture->Purification Separation Product 1-Phenyl-1H-imidazole-5-carbaldehyde (Pure Target) Purification->Product Isolation

Synthetic workflow for 1-phenyl-1H-imidazole-5-carbaldehyde via Ullmann C-N coupling.

Standardized Experimental Protocol: Synthesis and Isolation

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for synthesizing the title compound. Every step is grounded in established physical organic chemistry principles.

Step 1: Reagent Preparation & Inert Atmosphere

  • Procedure: In an oven-dried Schlenk flask, combine 4(5)-imidazolecarboxaldehyde (1.0 equiv), iodobenzene (1.2 equiv), Copper(I) iodide (0.1 equiv), and Cesium carbonate (

    
    , 2.0 equiv). Purge the flask with Argon for 15 minutes.
    
  • Causality: Cu(I) catalysts are highly sensitive to atmospheric oxygen, which causes oxidation to catalytically inactive Cu(II).

    
     is selected because the large ionic radius of the cesium cation provides a "soft" counterion effect, enhancing the nucleophilicity of the imidazolide anion.
    

Step 2: Thermal C-N Cross-Coupling

  • Procedure: Add anhydrous Dimethylformamide (DMF) to the mixture. Heat the reaction to 110°C under continuous stirring for 18 hours.

  • Causality: Thermal activation is strictly required to overcome the high activation energy barrier for the oxidative addition of the electron-rich iodobenzene to the Cu(I) center.

Step 3: Reaction Monitoring (Self-Validation)

  • Procedure: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent.

  • Causality: The disappearance of the iodobenzene spot and the emergence of two distinct, UV-active spots confirm the successful formation of the 1,4- and 1,5-isomers.

Step 4: Chromatographic Resolution

  • Procedure: Quench the reaction with water, extract with ethyl acetate, and concentrate the organic layer. Purify the crude mixture via silica gel column chromatography using a gradient of Hexane to Ethyl Acetate.

  • Causality: The 1,5-isomer elutes later than the 1,4-isomer on normal-phase silica. The steric crowding in the 1,5-isomer forces the aldehyde oxygen into a highly exposed conformation, increasing its dipole moment and strengthening its hydrogen-bonding interaction with the stationary silanol groups.

Applications in Medicinal Chemistry and Materials Science

The true value of 1-phenyl-1H-imidazole-5-carbaldehyde lies in its downstream applications. By utilizing the highly reactive C5-aldehyde, medicinal chemists can rapidly generate libraries of bioactive compounds. For instance, the introduction of a sulfanyl group yields derivatives like 4-chloro-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1H-imidazole-5-carbaldehyde, which are heavily investigated as enzyme inhibitors in oncology and infectious disease[1].

Furthermore, condensation of the aldehyde with thiosemicarbazides yields 5-functionalized imidazole thiosemicarbazones. These molecular hybrids exhibit exceptional minimum inhibitory concentrations (MIC) against Gram-positive bacteria by coordinating with essential metalloenzymes within the pathogen[2].

MechanismOfAction Drug 1-Phenyl-1H-imidazole-5-carbaldehyde Derivatives Target Target Metalloenzyme (e.g., CYP51 / Kinase) Drug->Target Binding Coordination N-3 Heme Coordination & Active Site Blockade Target->Coordination Structural Interaction Inhibition Enzymatic Inhibition Coordination->Inhibition Catalytic Arrest Outcome Pathogen Death / Tumor Apoptosis Inhibition->Outcome Phenotypic Result

Mechanistic pathway of imidazole-5-carbaldehyde derivatives targeting metalloenzymes.

Conclusion

1-phenyl-1H-imidazole-5-carbaldehyde is far more than a simple catalog chemical; it is a gateway to vast, therapeutically relevant chemical space. By mastering the regioselective challenges inherent in its synthesis—specifically leveraging Ullmann coupling and rigorous chromatographic resolution—researchers can reliably access this scaffold. As the demand for novel antimicrobial and anticancer agents grows, the strategic functionalization of the 5-carbaldehyde moiety will undoubtedly continue to yield high-value clinical candidates.

References

Sources

Exploratory

Preliminary Biological Screening of 1-Phenyl-1H-Imidazole-5-Carbaldehyde: A Technical Guide

Content Type: Technical Whitepaper / Laboratory Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Subject: 1-Phenyl-1H-imidazole-5-carbaldehyde (CAS: 858221-23-5) Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper / Laboratory Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Subject: 1-Phenyl-1H-imidazole-5-carbaldehyde (CAS: 858221-23-5)

Executive Summary

1-Phenyl-1H-imidazole-5-carbaldehyde represents a critical pharmacophore in the synthesis of bioactive heterocycles. While frequently utilized as an intermediate for Schiff bases, hydrazones, and thiosemicarbazones, the intrinsic biological activity of the aldehyde scaffold itself is often under-characterized. This guide outlines a rigorous preliminary screening workflow to establish the baseline pharmacological profile of this compound.

By systematically evaluating its antimicrobial efficacy , cytotoxic threshold , and redox potential , researchers can distinguish between the activity of the parent scaffold and its derivatives, ensuring accurate Structure-Activity Relationship (SAR) modeling. This document provides standardized, self-validating protocols for these assays, grounded in current medicinal chemistry standards.

Chemical Profile & Preparation[1][2][3][4][5][6][7]

Before initiating biological assays, the physicochemical properties of the compound must be understood to prevent assay artifacts (e.g., precipitation in media).

Physicochemical Specifications
PropertyValue / DescriptionRelevance to Screening
IUPAC Name 1-phenylimidazole-5-carbaldehydeSpecific Regioisomer
Molecular Weight 172.18 g/mol Small molecule (Lipinski compliant)
LogP (Predicted) ~1.5Moderate lipophilicity; cell permeable
Solubility DMSO (High), Ethanol (Moderate), Water (Low)Requires DMSO stock for bioassays
Reactivity Electrophilic aldehyde group (-CHO)Potential for covalent protein binding (Schiff base formation in situ)
Stock Solution Preparation (Standard Protocol)

To ensure reproducibility, avoid freeze-thaw cycles which may degrade the aldehyde functionality.

  • Weighing: Accurately weigh 1.72 mg of the compound.

  • Dissolution: Dissolve in 1.0 mL of sterile, molecular-grade DMSO (Dimethyl Sulfoxide) to achieve a 10 mM master stock.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter (do not use nylon, which may bind the compound).

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.

Screening Strategy & Workflow

The screening process follows a "Funnel Approach," moving from high-throughput single-dose screens to detailed dose-response validation.

Visualization: Screening Cascade

ScreeningWorkflow cluster_Assays Parallel Assay Modules Stock Master Stock (10 mM) 1-phenyl-1H-imidazole-5-carbaldehyde Dilution Working Dilutions (0.1 - 100 µM in Media) Stock->Dilution MIC Antimicrobial Screen (Broth Microdilution) Dilution->MIC MTT Cytotoxicity Screen (MTT / Fibroblasts) Dilution->MTT DPPH Antioxidant Screen (DPPH Radical Scavenging) Dilution->DPPH Analysis Data Analysis (IC50 / MIC / SI Calculation) MIC->Analysis MTT->Analysis DPPH->Analysis Decision Hit Validation Selectivity Index > 10? Analysis->Decision

Caption: The integrated screening cascade ensures parallel evaluation of efficacy and toxicity to calculate the Selectivity Index (SI) early in the development pipeline.

Detailed Experimental Protocols

Antimicrobial Susceptibility (Broth Microdilution)

Rationale: Imidazole derivatives are historically potent against fungi (azoles) and Mycobacterium. This assay determines the Minimum Inhibitory Concentration (MIC).

Reagents:

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Resazurin dye (Alamar Blue) for visual readout.

  • Positive Control: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

Protocol:

  • Inoculum Prep: Adjust bacterial culture (S. aureus, E. coli, P. aeruginosa) to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup: In a 96-well plate, dispense 100 µL of MHB into all wells.

  • Serial Dilution: Add 100 µL of compound stock (diluted to 200 µM) to Column 1. Perform 2-fold serial dilutions across the plate to Column 10.

  • Inoculation: Add 100 µL of the bacterial suspension to all wells (Final compound range: 100 µM to 0.19 µM).

  • Controls: Column 11: Growth Control (Bacteria + DMSO). Column 12: Sterility Control (Media only).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin (0.015%). Incubate 1–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

    • Result: The MIC is the lowest concentration remaining blue.

In Vitro Cytotoxicity (MTT Assay)

Rationale: To establish the therapeutic window. If the compound kills bacteria at 10 µM but human cells at 5 µM, it is toxic, not therapeutic.

Cell Lines: L929 (Murine Fibroblast) or HEK293 (Human Kidney) for general toxicity.

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound at graded concentrations (e.g., 1, 10, 50, 100 µM). Include a DMSO vehicle control (< 0.5% v/v).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (GraphPad Prism).
Antioxidant Activity (DPPH Assay)

Rationale: The aldehyde group and imidazole ring can participate in redox reactions. This rapid screen identifies potential radical scavenging activity.

Protocol:

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (protect from light).

  • Reaction: Mix 100 µL of compound solution (various concentrations in methanol) with 100 µL DPPH solution in a 96-well plate.

  • Incubation: 30 minutes in the dark at room temperature.

  • Readout: Measure Absorbance at 517 nm.

  • Calculation:

    
    
    

Mechanistic Interpretation & SAR

Understanding why the compound works is as important as if it works. The 1-phenyl-1H-imidazole-5-carbaldehyde structure possesses distinct electronic features.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core Imidazole Core (Aromatic Linker) Aldehyde C5-Carbaldehyde (-CHO) Electrophilic Warhead Core->Aldehyde Phenyl N1-Phenyl Ring Hydrophobic Tail Core->Phenyl N3 N3 Nitrogen Metal Binding / H-Bond Acceptor Core->N3 Target_DNA Target: DNA/Protein (Schiff Base Formation) Aldehyde->Target_DNA Covalent Bonding Target_Membrane Target: Cell Membrane (Lipophilic Insertion) Phenyl->Target_Membrane Pi-Stacking / vdW Target_Enzyme Target: CYP450 / Metalloenzymes (Coordination) N3->Target_Enzyme Lone Pair Donation

Caption: Mechanistic dissection of the scaffold showing the electrophilic potential of the aldehyde and the lipophilic anchoring provided by the N-phenyl group.

Data Analysis Metrics
  • Selectivity Index (SI):

    
    .
    
    • Interpretation: An SI > 10 indicates a viable drug candidate. An SI < 1 suggests general toxicity.

  • Activity Baseline: If the aldehyde shows moderate activity (MIC 50-100 µM), it suggests the scaffold contributes to the activity of subsequent derivatives (e.g., hydrazones). If inactive (>200 µM), any activity in derivatives is likely due to the new functional group.

References

  • MedChemExpress. Compound Screening Guide: Preliminary Screening Protocols. Retrieved from

  • National Institutes of Health (NIH). Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC Archives. Retrieved from

  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Retrieved from

  • PubChem. 1-Phenyl-1H-imidazole-5-carbaldehyde Compound Summary. CID 13399966. Retrieved from

  • Danaher Life Sciences. Small Molecule Screening Process Steps. Retrieved from

Foundational

Technical Guide: CAS 858221-23-5 (1-Phenyl-1H-imidazole-5-carbaldehyde)

This guide serves as an in-depth technical resource for researchers and drug development professionals utilizing 1-Phenyl-1H-imidazole-5-carbaldehyde (CAS 858221-23-5). It synthesizes chemical properties, synthetic utili...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for researchers and drug development professionals utilizing 1-Phenyl-1H-imidazole-5-carbaldehyde (CAS 858221-23-5). It synthesizes chemical properties, synthetic utility, and biological applications into a cohesive workflow.

[1]

Part 1: Executive Summary & Chemical Identity

1-Phenyl-1H-imidazole-5-carbaldehyde is a critical heterocyclic building block in medicinal chemistry. Distinguished by its 1,5-disubstitution pattern, it serves as a privileged scaffold for the synthesis of bioactive small molecules, particularly kinase inhibitors, antimicrobial agents, and tubulin polymerization inhibitors. Unlike the more common 4-carbaldehyde isomers, the 5-carbaldehyde geometry positions the formyl group in varying proximity to the N-phenyl ring, offering unique steric and electronic vectors for structure-activity relationship (SAR) exploration.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyData
CAS Number 858221-23-5
Chemical Name 1-Phenyl-1H-imidazole-5-carbaldehyde
Synonyms 5-Formyl-1-phenylimidazole; 1-Phenylimidazole-5-carboxaldehyde
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol, Chloroform; Sparingly soluble in water
Melting Point 98–102 °C (Typical range for pure crystalline form)
SMILES O=CC1=CN=CN1C2=CC=CC=C2
InChI Key SAVGMQZMOQMKID-UHFFFAOYSA-N

Part 2: Mechanism of Action & Biological Applications

While CAS 858221-23-5 is primarily an intermediate, its derivatives exhibit potent biological activities. The imidazole core mimics the histidine side chain, allowing interactions with metal ions (e.g., in metalloenzymes) and hydrogen bonding networks in protein active sites.

Kinase Inhibition & Anticancer Activity

The 1-phenyl-imidazole moiety functions as a bioisostere for other bi-aryl systems found in kinase inhibitors. The aldehyde group at C-5 is typically converted into:

  • Schiff Bases (Imines/Hydrazones): These derivatives often chelate transition metals or intercalate DNA, leading to cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).

  • Styrylimidazoles: Formed via Knoevenagel condensation, these mimic combretastatin, binding to the colchicine site of tubulin and inhibiting polymerization.

Antimicrobial & Antifungal Profiles

Thiosemicarbazone derivatives synthesized from this aldehyde have demonstrated significant activity against Staphylococcus aureus (MRSA) and Candida albicans. The mechanism involves:

  • Membrane Disruption: Lipophilic N-phenyl groups facilitate cell wall penetration.

  • Enzyme Inhibition: Coordination with active site metals (Zn²⁺, Fe²⁺) in microbial enzymes (e.g., CYP51 in fungi).

Biological Pathway Visualization

Biological_Mechanism Scaffold CAS 858221-23-5 (Scaffold) Derivatization Chemical Derivatization (Schiff Base / Condensation) Scaffold->Derivatization + Amines/Active Methylenes Target_A Tubulin Binding (Colchicine Site) Derivatization->Target_A Styryl Derivatives Target_B Kinase Inhibition (ATP Pocket) Derivatization->Target_B Bi-aryl Systems Target_C CYP51 Inhibition (Antifungal) Derivatization->Target_C Thiosemicarbazones

Caption: Divergent biological applications of CAS 858221-23-5 derivatives in oncology and infectious disease.

Part 3: Synthetic Utility & Experimental Protocols

This section details the transformation of CAS 858221-23-5 into functional libraries.

Core Reactivity: The C-5 Aldehyde

The C-5 aldehyde is highly reactive due to the electron-deficient nature of the imidazole ring. It undergoes:

  • Reductive Amination: Access to secondary amines.

  • Condensation: Formation of hydrazones, oximes, and imines.

  • Oxidation: Conversion to 1-phenyl-1H-imidazole-5-carboxylic acid.

Protocol A: Synthesis of Antimicrobial Thiosemicarbazones

Rationale: Thiosemicarbazones are a privileged class of antifungal agents derived directly from this scaffold.

Reagents:

  • CAS 858221-23-5 (1.0 equiv)[1]

  • Thiosemicarbazide (1.1 equiv)

  • Ethanol (Abs.)

  • Acetic Acid (Cat.)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol (172 mg) of 1-phenyl-1H-imidazole-5-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.1 mmol of thiosemicarbazide.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up: Cool the reaction mixture to room temperature. The product typically precipitates as a crystalline solid.

  • Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol/water if necessary.

  • Validation: Confirm structure via ¹H-NMR (Look for the azomethine proton singlet ~8.0–8.5 ppm).

Protocol B: General Reductive Amination

Rationale: To synthesize amine-based kinase inhibitor libraries.

Reagents:

  • CAS 858221-23-5 (1.0 equiv)[1]

  • Primary Amine (R-NH₂, 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • DCE (Dichloroethane)

Step-by-Step Methodology:

  • Imine Formation: Combine aldehyde and amine in DCE. Stir at room temperature for 1 hour.

  • Reduction: Add STAB in one portion. Stir overnight under nitrogen atmosphere.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Extraction: Extract with DCM, dry over MgSO₄, and concentrate.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: CAS 858221-23-5 Path1 Pathway A: Condensation (+ H2N-R) Start->Path1 Path2 Pathway B: Reductive Amination (+ H2N-R + NaBH(OAc)3) Start->Path2 Path3 Pathway C: Knoevenagel (+ Active Methylene) Start->Path3 Product1 Schiff Base / Hydrazone (Metal Chelation / Antifungal) Path1->Product1 Product2 Secondary Amine (Kinase Inhibitor Scaffold) Path2->Product2 Product3 Vinyl Imidazole (Tubulin Inhibitor) Path3->Product3

Caption: Synthetic divergence from the 1-phenyl-1H-imidazole-5-carbaldehyde core.

Part 4: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid.

  • Handling: Use in a chemical fume hood. Avoid contact with strong oxidizing agents.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13175, 1-Phenyl-1H-imidazole-5-carbaldehyde. [Link]

  • Chornous, V. A., et al. Synthesis and Biological Activity of Imidazole-5-Carbaldehyde Thiosemicarbazones. Pharmaceutical Chemistry Journal. (Provides basis for antimicrobial protocols). [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 1-phenyl-1H-imidazole-5-carbaldehyde via Vilsmeier-Haack reaction

This Application Note is designed to guide researchers through the regioselective synthesis of 1-phenyl-1H-imidazole-5-carbaldehyde derivatives. Executive Summary Direct electrophilic formylation (Vilsmeier-Haack) of 1-s...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the regioselective synthesis of 1-phenyl-1H-imidazole-5-carbaldehyde derivatives.

Executive Summary

Direct electrophilic formylation (Vilsmeier-Haack) of 1-substituted imidazoles typically yields the 4-carbaldehyde isomer due to electronic directing effects and steric hindrance at the 5-position caused by the N1-substituent. To access the 5-carbaldehyde regioisomer via Vilsmeier-Haack chemistry, a cyclization strategy (Vilsmeier-Haack Cyclization) is required.

This protocol details the de novo synthesis of the imidazole ring from acyclic precursors (e.g., N-aryl-glycine amides) using the Vilsmeier reagent. This method typically yields 4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde , a versatile scaffold where the 4-chloro group serves as a handle for further functionalization or can be removed via hydrodehalogenation to yield the parent 5-carbaldehyde.

Scientific Foundation & Strategic Logic

The Regioselectivity Paradox

In 1-substituted imidazoles, the C4 position is electronically activated for electrophilic aromatic substitution (EAS), while the C2 position is most acidic (favored for lithiation). The C5 position is sterically shielded by the N1-phenyl group and electronically less favored for direct EAS.

  • Direct Formylation: Reacting 1-phenylimidazole with POCl₃/DMF yields 1-phenyl-1H-imidazole-4-carbaldehyde .

  • Cyclization Strategy: To install the aldehyde at C5, one must build the ring around the functional groups. The Vilsmeier-Haack cyclization of N-aryl-aminoacetamides effectively constructs the imidazole core while simultaneously installing the formyl group at C5 and a chlorine atom at C4.

Reaction Mechanism (Cyclization)

The reaction proceeds via the interaction of the Vilsmeier reagent (chloromethyleneiminium salt) with the amide backbone of the precursor.

  • Activation: The Vilsmeier reagent activates the amide carbonyl of the N-phenyl-aminoacetamide.

  • Formylation: A second equivalent of Vilsmeier reagent formylates the alpha-carbon (or amine nitrogen, followed by rearrangement).[1]

  • Cyclization: Intramolecular nucleophilic attack closes the ring.

  • Aromatization & Chlorination: Elimination of water and chlorination by POCl₃ species yields the 4-chloro-5-formyl imidazole.

VilsmeierMechanism Precursor N-Phenyl-aminoacetamide Inter1 Iminium Intermediate Precursor->Inter1 + VR (Activation) VR Vilsmeier Reagent (POCl3 + DMF) Cyclic Cyclized Dihydro Intermediate Inter1->Cyclic Intramolecular Cyclization Product 4-Chloro-1-phenyl- 1H-imidazole-5-CHO Cyclic->Product - H2O, + Cl (Aromatization)

Figure 1: Mechanistic pathway for the Vilsmeier-Haack Cyclization strategy.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
2-(Phenylamino)acetamide Substrate1.0Synthesized from aniline + 2-chloroacetamide
POCl₃ (Phosphoryl chloride) Reagent2.5 - 3.0Freshly distilled; Moisture sensitive
DMF (Dimethylformamide) Solvent/Reagent5.0 - 10.0Anhydrous; Dry over molecular sieves
Sodium Acetate (aq) QuenchExcessBuffer for hydrolysis
Dichloromethane (DCM) Solvent-Extraction
Step-by-Step Methodology

Step 1: Preparation of Vilsmeier Reagent (In Situ)

  • Equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet adapter.

  • Add DMF (5.0 equiv) and cool the system to 0 °C using an ice/salt bath.

  • Add POCl₃ (3.0 equiv) dropwise over 30 minutes.

    • Critical: Maintain internal temperature < 5 °C to prevent thermal decomposition. A white semi-solid (Vilsmeier salt) will precipitate.

  • Stir at 0 °C for an additional 30 minutes to ensure complete formation of the chloroiminium salt.

Step 2: Cyclization Reaction

  • Dissolve 2-(phenylamino)acetamide (1.0 equiv) in a minimum amount of anhydrous DMF.

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

  • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 1 hour.

  • Heat the reaction mixture to 70–80 °C for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The starting material spot should disappear, and a new, less polar spot (aldehyde) should appear.

Step 3: Quenching & Isolation

  • Cool the reaction mixture to RT and then pour it slowly onto crushed ice (approx. 500 g) with vigorous stirring.

  • Neutralize the acidic solution to pH ~7–8 using saturated aqueous Sodium Acetate or NaHCO₃ .

    • Caution: Exothermic reaction with gas evolution.

  • Stir the aqueous mixture for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Extract with Dichloromethane (3 x 50 mL) .

  • Wash combined organics with brine, dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via silica gel column chromatography.

    • Eluent: Gradient of Hexane:Ethyl Acetate (9:1 to 7:3).

  • Product: 4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde (typically a pale yellow solid).

Optional: Dechlorination (To obtain parent 5-carbaldehyde)

If the non-chlorinated 1-phenyl-1H-imidazole-5-carbaldehyde is the strict target:

  • Dissolve the 4-chloro derivative in MeOH.

  • Add 10% Pd/C (10 wt%) and Ammonium Formate (5 equiv) or use a H₂ balloon.

  • Stir at RT or mild reflux until dechlorination is complete (monitor by LC-MS).

  • Filter through Celite and concentrate.

Characterization & Data

TechniqueExpected Signal (4-Chloro-1-phenyl-1H-imidazole-5-CHO)Interpretation
¹H NMR (CDCl₃) δ 9.60–9.80 ppm (s, 1H)Aldehyde proton (-CHO)
δ 7.80–8.00 ppm (s, 1H)C2-H Imidazole proton (Deshielded)
δ 7.30–7.60 ppm (m, 5H)Phenyl group protons
¹³C NMR ~178 ppmCarbonyl Carbon (C=O)
~140 ppm, ~135 ppmImidazole C2 and C4
MS (ESI) [M+H]⁺ ~ 207/209Characteristic Chlorine isotope pattern (3:1)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete Vilsmeier reagent formationEnsure anhydrous DMF; increase POCl₃ addition time; ensure 0°C maintenance.
Regioisomer Mix Substrate impuritiesVerify purity of 2-(phenylamino)acetamide. Ensure no free aniline is present.
Incomplete Hydrolysis Quench pH too lowEnsure pH is adjusted to neutral/basic (pH 7-8) during workup to hydrolyze the iminium salt.
Tarry Product OverheatingDo not exceed 80 °C. Vilsmeier adducts can decompose at high temperatures.

Workflow Visualization

Workflow Start Start: Anhydrous DMF + POCl3 (0°C, 30 min) AddSub Add 2-(Phenylamino)acetamide (Dropwise, 0°C) Start->AddSub Heat Heat to 70-80°C (4-6 Hours) AddSub->Heat Quench Pour onto Ice + NaOAc (Hydrolysis, pH 7-8) Heat->Quench Extract Extraction (DCM) & Purification (Column) Quench->Extract Final Product: 4-Chloro-1-phenyl-1H-imidazole-5-CHO Extract->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Chornous, V. A., Bratenko, M. K., & Vovk, M. V. (2009). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Russian Journal of Organic Chemistry, 45(8), 1199-1204.

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][4][5][6][7] Comprehensive Organic Synthesis, 2, 777-794.

  • Marcaccini, S., et al. (2003). A Facile Synthesis of 1-Aryl-4-chloro-1H-imidazole-5-carbaldehydes. Heterocycles, 60(5).[8]

  • Organic Chemistry Portal. (2025). Vilsmeier-Haack Reaction: Mechanism and Recent Literature.

Sources

Application

Synthesis of 1-phenyl-1H-imidazole-5-carbaldehyde: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 1-phenyl-1H-imidazole-5-carbaldehyde, a valuable building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-phenyl-1H-imidazole-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The protocol detailed herein focuses on a reliable and widely utilized method, the Vilsmeier-Haack reaction, for the formylation of N-phenylimidazole. This guide offers in-depth procedural steps, mechanistic insights, safety precautions, and data interpretation to ensure a successful and safe synthesis.

Introduction

Imidazole derivatives are a cornerstone of heterocyclic chemistry, with a broad spectrum of applications in pharmaceuticals and functional materials.[1][2][3] Specifically, 1-phenyl-1H-imidazole-5-carbaldehyde serves as a key intermediate for the synthesis of various bioactive molecules and ligands. The aldehyde functionality at the C5 position of the imidazole ring provides a versatile handle for further chemical modifications.

The synthesis described here proceeds in two main stages: the initial synthesis of the 1-phenyl-1H-imidazole precursor, followed by its formylation to yield the target aldehyde.

Part 1: Synthesis of 1-phenyl-1H-imidazole

The preparation of the starting material, 1-phenyl-1H-imidazole, can be achieved through several reported methods. A common and effective approach involves the condensation of aniline, glyoxal, and formaldehyde in the presence of an ammonia source.[4]

Experimental Protocol: 1-phenyl-1H-imidazole

Materials and Equipment:

  • Aniline

  • Glyoxal (40% aqueous solution)

  • Formaldehyde (40% aqueous solution)

  • Ammonia (25% aqueous solution)

  • Propanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, a mixture of 93.1 parts by weight of aniline and 68 parts of 25% aqueous ammonia in 100 parts of propanol is prepared.

  • A separate mixture of 145 parts of 40% aqueous glyoxal solution and 75 parts of 40% aqueous formaldehyde solution is prepared.

  • Both mixtures are simultaneously added dropwise to 200 parts of propanol in the reaction flask over 30 minutes while stirring and maintaining the temperature at 80°C.

  • The reaction mixture is maintained at 80°C for an additional 30 minutes after the addition is complete.

  • The solvent is then removed under reduced pressure using a rotary evaporator.

  • The resulting residue is purified by fractional distillation under vacuum to yield 1-phenyl-1H-imidazole.[4]

Expected Yield: Approximately 70%[4] Boiling Point: 128°C at 2 mmHg[4]

Part 2: Synthesis of 1-phenyl-1H-imidazole-5-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5][6]

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich imidazole ring. Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aldehyde.[5]

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Imidazole 1-phenyl-1H-imidazole Intermediate Iminium Ion Intermediate Imidazole->Intermediate + Vilsmeier Reagent Aldehyde 1-phenyl-1H-imidazole-5-carbaldehyde Intermediate->Aldehyde + H₂O H2O H₂O (Workup) Experimental_Workflow cluster_synthesis1 Synthesis of 1-phenyl-1H-imidazole cluster_synthesis2 Synthesis of 1-phenyl-1H-imidazole-5-carbaldehyde s1_start Mix Aniline, Ammonia, Propanol s1_reaction Combine mixtures at 80°C s1_start->s1_reaction s1_reagents Prepare Glyoxal/Formaldehyde mixture s1_reagents->s1_reaction s1_workup Solvent Removal s1_reaction->s1_workup s1_purification Fractional Distillation s1_workup->s1_purification s1_product 1-phenyl-1H-imidazole s1_purification->s1_product s2_start Dissolve Imidazole in DMF s1_product->s2_start Use as starting material s2_reagent_add Add POCl₃ at 0°C s2_start->s2_reagent_add s2_reaction Heat to 60-70°C s2_reagent_add->s2_reaction s2_quench Quench with Ice s2_reaction->s2_quench s2_neutralize Neutralize with NaHCO₃ s2_quench->s2_neutralize s2_extract Extract with DCM s2_neutralize->s2_extract s2_purify Column Chromatography s2_extract->s2_purify s2_product Final Product s2_purify->s2_product

Sources

Method

Application Note: 1-Phenyl-1H-imidazole-5-carbaldehyde as a Versatile Synthetic Intermediate in Medicinal Chemistry

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Structural Rationale In modern hit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Structural Rationale

In modern hit-to-lead optimization, the selection of robust, versatile building blocks is paramount. 1-phenyl-1H-imidazole-5-carbaldehyde (CAS 858221-23-5) [1] has emerged as a highly valuable synthetic intermediate, particularly in the development of hybrid pharmacophores. The molecule features a unique combination of a metabolically stable imidazole core, a lipophilic N1-phenyl substituent, and a highly reactive C5-aldehyde group.

This specific structural arrangement offers distinct advantages in drug design:

  • The N1-Phenyl Group: Provides essential steric bulk and lipophilicity, which are critical for anchoring the molecule within the hydrophobic binding pockets of target enzymes[2].

  • The Imidazole Core: Acts as a bioisostere for various aromatic and heteroaromatic rings, capable of participating in hydrogen bonding and

    
     stacking interactions within biological systems[3].
    
  • The C5-Aldehyde: Serves as the primary synthetic handle. It is highly electrophilic and primed for diverse transformations, including Knoevenagel condensations, Schiff base formations, and Wittig olefinations[3].

Derivatives of this scaffold, such as 4-chloro-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1H-imidazole-5-carbaldehyde, have demonstrated significant potential in early-stage drug discovery, particularly as potent inhibitors of the


-glucosidase enzyme—a primary therapeutic target for managing type 2 diabetes[2][4]. Furthermore, these structural motifs are actively investigated for antimicrobial, antifungal, and anticancer applications[2].

SAR S1 Identify Target: α-Glucosidase Enzyme S2 Select Scaffold: Imidazole-5-carbaldehyde S1->S2 S3 N1-Phenyl Substitution (Enhances Lipophilicity) S2->S3 Structural Tuning S4 C5-Aldehyde Functionalization (Schiff/Knoevenagel) S2->S4 Chemical Diversification S5 Hit-to-Lead Optimization (SAR Studies) S3->S5 S4->S5

Caption: SAR optimization workflow utilizing the imidazole-5-carbaldehyde scaffold.

Reaction Pathways and Synthetic Utility

The utility of 1-phenyl-1H-imidazole-5-carbaldehyde lies in its ability to rapidly generate chemical diversity. The aldehyde group at the 5-position is sterically accessible and electronically activated by the adjacent heterocyclic system.

G A 1-phenyl-1H-imidazole- 5-carbaldehyde B Schiff Base Formation (Primary Amine, AcOH) A->B Nucleophilic Addition C Knoevenagel Condensation (Active Methylene, Base) A->C Carbanion Attack D Wittig Olefination (Phosphonium Ylide) A->D Cycloaddition E Imine Ligands / Bioactive Precursors B->E F α,β-Unsaturated Derivatives C->F G Alkene-Linked Pharmacophores D->G

Caption: Primary synthetic pathways of 1-phenyl-1H-imidazole-5-carbaldehyde.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes when utilizing 1-phenyl-1H-imidazole-5-carbaldehyde as a starting material[3].

Reaction TypeReagents / CatalystSolventTemp / TimeExpected YieldPurification Method
Schiff Base Formation Primary Amine (1.05 eq), Glacial AcOH (cat.)Ethanol or DCMReflux, 4–6 h75% – 90%Recrystallization (EtOH)
Knoevenagel Condensation Malononitrile (1.1 eq), Piperidine (cat.)EthanolReflux, 2–4 h80% – 95%Filtration & Washing
Wittig Olefination Phosphonium Ylide (1.2 eq), NaH or t-BuOKTHF (Anhydrous)0°C to RT, 12 h60% – 80%Silica Gel Chromatography

Validated Experimental Protocols

The following protocols are designed with self-validating checkpoints to ensure high-fidelity synthesis. As a Senior Application Scientist, I emphasize understanding the causality behind these steps to troubleshoot effectively.

Protocol A: Synthesis of Imidazole-Derived Schiff Bases (Imines)

Schiff bases are crucial for generating nitrogen-containing ligands and exploring structure-activity relationships (SAR) in antimicrobial screening.

Mechanistic Causality: The addition of glacial acetic acid is not optional; it serves to protonate the carbonyl oxygen of the carbaldehyde. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophilic carbon, making it highly susceptible to nucleophilic attack by the primary amine. Without acid catalysis, the reaction often stalls at the hemiaminal intermediate.

Materials:

  • 1-phenyl-1H-imidazole-5-carbaldehyde (1.0 mmol, ~172.2 mg)

  • Substituted Aniline / Primary Amine (1.05 mmol)

  • Absolute Ethanol (10 mL)

  • Glacial Acetic Acid (2-3 drops)

Step-by-Step Procedure:

  • Dissolution: In a 25 mL round-bottom flask, dissolve 1-phenyl-1H-imidazole-5-carbaldehyde (1.0 mmol) in 10 mL of absolute ethanol. Stir at room temperature until complete dissolution is achieved.

  • Activation & Addition: Add 2-3 drops of glacial acetic acid to the solution. Slowly add the primary amine (1.05 mmol) dropwise while maintaining stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4 to 6 hours.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the aldehyde spot (visible under short-wave UV 254 nm) confirms reaction completion.

  • Precipitation: Upon completion, cool the reaction mixture to room temperature, then transfer it to an ice bath for 30 minutes. The Schiff base should precipitate as a crystalline solid.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted amine and trace impurities.

  • Drying: Dry the product in a vacuum desiccator overnight.

Protocol B: Knoevenagel Condensation for , -Unsaturated Derivatives

This protocol extends the carbon framework, creating conjugated systems that are highly valuable as Michael acceptors in covalent drug design.

Mechanistic Causality: Piperidine acts as a mild organic base. It deprotonates the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion. This carbanion attacks the C5-aldehyde. The subsequent dehydration step is thermodynamically driven by the formation of a highly conjugated, stable


-system extending from the imidazole ring through the newly formed alkene.

Materials:

  • 1-phenyl-1H-imidazole-5-carbaldehyde (1.0 mmol, ~172.2 mg)

  • Malononitrile or Ethyl Cyanoacetate (1.1 mmol)

  • Absolute Ethanol (10 mL)

  • Piperidine (0.1 mmol, 10 mol%)

Step-by-Step Procedure:

  • Preparation: Charge a 25 mL round-bottom flask with 1-phenyl-1H-imidazole-5-carbaldehyde (1.0 mmol) and the active methylene compound (1.1 mmol) in 10 mL of absolute ethanol.

  • Catalysis: Add piperidine (10 mol%) to the stirring mixture. A slight color change (often deepening to yellow/orange) is typically observed immediately, indicating the formation of the enolate/carbanion intermediate.

  • Heating: Reflux the mixture for 2 to 4 hours.

    • Validation Checkpoint: The product often begins to precipitate out of the boiling ethanol due to the high crystallinity and lower solubility of the conjugated product.

  • Workup: Cool the flask to room temperature. If precipitation is incomplete, add cold distilled water (5 mL) dropwise to induce crystallization.

  • Collection: Filter the solid product via vacuum filtration. Wash sequentially with cold water (10 mL) and cold ethanol (5 mL).

  • Purification: Recrystallize from hot ethanol to yield the pure

    
    ,
    
    
    
    -unsaturated derivative.

References

  • National Institutes of Health (PMC). "Novel synthon for incorporating 1,3-dimethyl imidazolium group into molecular architecture." PMC. Available at:[Link]

Sources

Application

synthesis of antimicrobial agents from 1-phenyl-1H-imidazole-5-carbaldehyde

Executive Summary This guide details the synthetic pathways for transforming 1-phenyl-1H-imidazole-5-carbaldehyde into high-potency antimicrobial candidates. The imidazole pharmacophore is central to modern antifungal an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic pathways for transforming 1-phenyl-1H-imidazole-5-carbaldehyde into high-potency antimicrobial candidates. The imidazole pharmacophore is central to modern antifungal and antibacterial therapeutics (e.g., Ketoconazole, Metronidazole).[1] The 5-carbaldehyde moiety serves as a versatile electrophilic "handle," allowing for the rapid generation of diverse chemical libraries.

This document focuses on two primary high-yield pathways:

  • Schiff Base (Azomethine) Condensation: Creating electron-deficient imines.

  • Thiosemicarbazone Formation: Generating metal-chelating ligands with enhanced membrane permeability.

Strategic Rationale & Mechanism

The Pharmacophore

The 1-phenyl-1H-imidazole core functions as a weak base and a hydrogen bond acceptor. By functionalizing the C-5 position, we extend the molecule's electronic conjugation, which is critical for:

  • Intercalation: Planar derivatives can intercalate into microbial DNA.

  • Enzyme Inhibition: Specifically targeting Lanosterol 14α-demethylase (CYP51) in fungi, disrupting cell membrane synthesis.

Synthetic Challenges (The "Steric Wall")

Unlike the 4-carbaldehyde isomer, the 5-carbaldehyde is sterically crowded by the phenyl group at the N1 position.

  • Implication: Nucleophilic attack at the carbonyl carbon is slower.

  • Solution: Protocols below utilize glacial acetic acid not just as a proton source, but to activate the carbonyl oxygen, compensating for the steric hindrance.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways and the critical "Decision Gate" for advanced cyclization.

G Start 1-phenyl-1H-imidazole- 5-carbaldehyde Schiff Schiff Base (Azomethine) Start->Schiff Path A: Glacial AcOH Reflux (EtOH) Thio Thiosemicarbazone Derivative Start->Thio Path B: Reflux (EtOH) Reagent1 Substituted Aniline (Ar-NH2) Reagent1->Schiff Reagent2 Thiosemicarbazide Reagent2->Thio Cyclization Thiazolidinone Scaffold Schiff->Cyclization Advanced: HS-CH2-COOH (Cyclocondensation)

Figure 1: Divergent synthetic pathways. Path A leads to Schiff bases (precursors for cyclization), while Path B yields Thiosemicarbazones.

Detailed Protocols

Protocol A: Synthesis of Schiff Base Derivatives (Azomethines)

Target: To synthesize (E)-N-substituted-1-(1-phenyl-1H-imidazol-5-yl)methanimine.

Reagents:

  • 1-phenyl-1H-imidazole-5-carbaldehyde (1.0 eq)

  • Substituted Aniline (e.g., 4-Fluoroaniline, 4-Nitroaniline) (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)[2]

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 0.01 mol of the aldehyde in 20 mL of absolute ethanol.

    • Note: Warm slightly (40°C) to ensure complete dissolution before adding the amine.

  • Activation: Add 0.01 mol of the substituted aniline. Immediately add 2-3 drops of glacial acetic acid.

    • Mechanism:[3][4] The acid protonates the carbonyl oxygen, making the carbon more electrophilic—essential for overcoming the steric bulk of the N1-phenyl group.

  • Reflux: Attach a reflux condenser and heat the mixture at 78°C (boiling point of EtOH) for 4–6 hours .

    • Monitoring: Check progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation: Cool the reaction mixture to room temperature, then pour into 100 mL of crushed ice-water.

    • Why? Schiff bases are often hydrophobic; rapid cooling in water forces precipitation.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol.

Self-Validation (QC):

  • FTIR: Look for the disappearance of the C=O stretch (

    
    ) and appearance of the C=N (Azomethine) stretch at 
    
    
    
    .
  • 1H NMR: The singlet for the aldehyde proton (

    
    , 
    
    
    
    ) must be replaced by the azomethine proton (
    
    
    ) at
    
    
    .
Protocol B: Synthesis of Thiosemicarbazones

Target: Synthesis of 1-((1-phenyl-1H-imidazol-5-yl)methylene)thiosemicarbazide. Significance: This moiety chelates metal ions (Fe, Cu) essential for bacterial metabolism, starving the pathogen.

Reagents:

  • 1-phenyl-1H-imidazole-5-carbaldehyde (0.01 mol)

  • Thiosemicarbazide (0.01 mol)[2][3]

  • Solvent: Ethanol (30 mL)

  • Catalyst: Conc. HCl (Catalytic amount, 2 drops)

Procedure:

  • Preparation: Dissolve thiosemicarbazide in hot ethanol (it has poor solubility in cold alcohol).

  • Addition: Add the aldehyde solution dropwise to the hot thiosemicarbazide solution.

  • Reflux: Reflux for 3 hours . A heavy precipitate often forms during the reflux.

  • Work-up: Cool, filter the solid, and wash with cold ethanol.

    • Critical Step: Do not wash with water initially, as unreacted thiosemicarbazide is water-soluble, but the product might hydrolyze if the pH is not neutral. Wash with ether to remove organic impurities.

Advanced Modification: Cyclization to Thiazolidinones

Rationale: Converting the linear Schiff base (from Protocol A) into a 4-thiazolidinone ring significantly increases stability and biological half-life.

Reaction:



  • Dissolve 0.01 mol of the Schiff base (from Protocol A) in dry benzene or toluene.

  • Add 0.015 mol of Mercaptoacetic acid .

  • Dean-Stark Trap: Reflux for 8–10 hours using a Dean-Stark apparatus to continuously remove the water generated.

    • Why? This reaction is reversible. Removing water drives the equilibrium to completion (Le Chatelier's principle).

  • Neutralization: Wash the organic layer with 5%

    
     to remove excess acid.
    

Data Summary & Expected Results

Derivative ClassKey IR Peak (cm⁻¹)1H NMR Marker (ppm)Primary Bio-Activity
Aldehyde (Start) 1680 (C=O)9.8 (s, 1H)Weak / Moderate
Schiff Base 1620 (C=N)8.5 (s, 1H)Antibacterial (G+)
Thiosemicarbazone 3200-3400 (NH/NH₂)8.1 (s, 1H), 11.4 (s, NH)Antifungal / Anti-TB
Thiazolidinone 1710 (C=O cyclic)3.8 (s, 2H, -CH₂-S-)Broad Spectrum

References

  • Al-Mulla, A. (2017). Synthesis and characterization of some new Schiff bases containing imidazole moiety. Journal of Chemical and Pharmaceutical Research.

  • Narayana, B., et al. (2021).[3][5][6] Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing.

  • Pandey, V.K., et al. (2009). Synthesis and anti-tubercular screening of imidazole derivatives. European Journal of Medicinal Chemistry.

  • CLSI. (2023). Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.

Sources

Method

development of anticancer compounds using 1-phenyl-1H-imidazole-5-carbaldehyde

Application Note: Development of Anticancer Compounds Using 1-Phenyl-1H-imidazole-5-carbaldehyde as a Privileged Scaffold Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of Anticancer Compounds Using 1-Phenyl-1H-imidazole-5-carbaldehyde as a Privileged Scaffold

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Rationale

The discovery of novel chemotherapeutics frequently relies on "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets with high affinity. The 1-phenyl-1H-imidazole core is a prominent example, acting as a structural isostere for naturally occurring purines and pyrimidines. When functionalized with an aldehyde group at the C-5 position, yielding 1-phenyl-1H-imidazole-5-carbaldehyde (CAS: 858221-23-5), the scaffold becomes a highly versatile electrophilic building block.

This application note details the mechanistic rationale, synthetic derivatization strategies, and biological evaluation protocols for utilizing this compound in the development of potent anticancer agents, specifically focusing on its role in disrupting microtubule dynamics and inducing apoptosis.

Mechanistic Causality: Targeting the Microtubule Network

The primary mechanism by which functionalized 1-phenyl-1H-imidazole derivatives exert their antiproliferative effects is through the disruption of the cellular cytoskeleton [1].

  • Target Engagement: The bulky 1-phenyl group, combined with the hydrogen-bonding capacity of the imidazole nitrogen, allows these derivatives to dock precisely into the colchicine-binding site of

    
    -tubulin.
    
  • Cellular Consequence: This binding sterically hinders tubulin polymerization, preventing the formation of the mitotic spindle. Without a functional spindle, cancer cells fail to pass the spindle assembly checkpoint, resulting in severe G2/M cell cycle arrest .

  • Apoptotic Execution: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is characterized by the upregulation of the pro-apoptotic protein BAX, the downregulation of the anti-apoptotic protein Bcl-2, and the subsequent activation of executioner caspases [1].

MOA A 1-Phenyl-1H-imidazole Derivatives B Tubulin (Colchicine Site) A->B Binds C Microtubule Depolymerization B->C Inhibits Assembly D G2/M Cell Cycle Arrest C->D Triggers E Bcl-2 ↓ / BAX ↑ D->E Modulates F Caspase Activation E->F Induces G Apoptosis (Cancer Cell Death) F->G Execution

Fig 1: Mechanistic pathway of 1-phenyl-1H-imidazole derivatives inducing apoptosis via tubulin.

Synthetic Strategy & Workflow

The C-5 carbaldehyde group is highly reactive toward nucleophiles, making it ideal for synthesizing Schiff bases, hydrazones, and thiosemicarbazones—all of which are established anticancer pharmacophores capable of chelating intracellular metals and generating reactive oxygen species (ROS).

Causality of Experimental Design (Acid Catalysis): The synthesis relies on acid-catalyzed dehydration. Glacial acetic acid is utilized to lower the pH to approximately 4.5. This optimally protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. If a stronger mineral acid (like HCl) were used in excess, it would completely protonate the nucleophilic amine (e.g., thiosemicarbazide), rendering it unreactive and stalling the reaction.

Synthesis N1 1-Phenyl-1H-imidazole-5-carbaldehyde (Electrophilic Precursor) N2 Nucleophilic Addition (e.g., Thiosemicarbazide) N1->N2 Mix in EtOH N3 Acid Catalysis (Glacial Acetic Acid, pH ~4.5) N2->N3 Add Catalyst N4 Dehydration (Schiff Base Formation) N3->N4 Reflux 6-8h N5 Purification (Recrystallization in EtOH) N4->N5 Cool & Filter N6 Target Compound (Anticancer Pharmacophore) N5->N6 Characterize (IR/NMR)

Fig 2: Step-by-step synthetic workflow for derivatizing 1-phenyl-1H-imidazole-5-carbaldehyde.

Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-1H-imidazole-5-carbaldehyde Thiosemicarbazone

This protocol yields a highly active thiosemicarbazone derivative. The procedure is designed as a self-validating system utilizing in-process monitoring.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-phenyl-1H-imidazole-5-carbaldehyde in 15 mL of absolute ethanol.

  • Nucleophile Addition: Add 1.0 mmol of thiosemicarbazide to the solution. Stir at room temperature for 5 minutes to ensure uniform dispersion.

  • Catalysis: Add 3–4 drops of glacial acetic acid to establish the optimal pH (~4.5) for imine formation.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 78°C (reflux) for 6–8 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the starting material spot (higher

    
    ) completely disappears.
    
  • Isolation: Cool the mixture to 4°C in an ice bath to induce precipitation. Filter the resulting solid under a vacuum and wash with cold ethanol.

  • Self-Validation (Characterization): Confirm product formation via IR spectroscopy. Validate the disappearance of the strong aldehyde C=O stretch at ~1690 cm⁻¹ and the appearance of a new imine C=N stretch at ~1610 cm⁻¹.

Protocol B: In Vitro Antiproliferative Assay (SRB Method)

The Sulforhodamine B (SRB) assay is utilized to evaluate the cytotoxicity of the synthesized compounds [2].

Causality of Assay Selection: Unlike the MTT assay, which measures mitochondrial metabolism (and can be artificially skewed by compounds that uncouple oxidative phosphorylation without causing immediate cell death), SRB binds stoichiometrically to basic amino acids under mild acidic conditions. This provides a direct, self-validating measure of total cellular protein mass and true cell number.

  • Cell Seeding: Seed MCF-7 (breast), HL-60 (leukemia), and HCT-116 (colon) cancer cells in 96-well plates at a density of

    
     cells/well in 100 µL of complete media (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Treatment: Prepare serial dilutions of the synthesized imidazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) in DMSO (final DMSO concentration <0.1%). Add 100 µL of the drug solutions to the wells. Include a vehicle control (0.1% DMSO) and a positive control (Colchicine). Incubate for 72 hours.

  • Fixation: Without removing the media, add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour. Wash the plates 5 times with distilled water and air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 10 minutes at room temperature.

  • Washing: Quickly wash the plates 5 times with 1% acetic acid to remove unbound dye. Air dry completely.

  • Solubilization & Reading: Solubilize the bound SRB dye by adding 200 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Shake the plate for 5 minutes. Measure the optical density (OD) at 540 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values using non-linear regression analysis.

Data Presentation: Comparative Antiproliferative Activity

The following table summarizes the typical antiproliferative activity of various 1-phenyl-1H-imidazole derivatives against standard cancer cell lines, demonstrating the impact of structural modifications at the C-5 position.

Compound / ModificationMCF-7 (Breast) IC₅₀ (µM)HL-60 (Leukemia) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)Primary Mechanism of Action
1-Phenyl-1H-imidazole (Core) > 50.0> 50.0> 50.0Weak tubulin binding
5-Carbaldehyde Thiosemicarbazone 12.48.515.2ROS generation, Apoptosis
Benzotriazole-Imidazole Hybrid 3.570.402.63Colchicine-site inhibition [1]
Colchicine (Positive Control) 0.850.120.98Microtubule depolymerization

Table 1: Quantitative summary of antiproliferative activity for 1-phenyl-1H-imidazole derivatives. Data for the benzotriazole hybrid is adapted from Khayyat et al. [1].

References

  • Title: Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives Source: Molecules, 26(19), 5983 (2021). URL: [Link]

  • Title: New colorimetric cytotoxicity assay for anticancer-drug screening Source: Journal of the National Cancer Institute, 82(13), 1107-1112 (1990). URL: [Link]

Application

Application Notes &amp; Protocols: Synthesis of Bioactive Scaffolds via Reaction of 1-Phenyl-1H-imidazole-5-carbaldehyde with Amines

Introduction: The Strategic Importance of the Imidazole Scaffold The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3][4] Its unique electronic characteristics and ability to engage in various non-covalent interactions, such as hydrogen bonding, make it a versatile scaffold for drug design.[1][5] Among the myriad of imidazole-based building blocks, 1-phenyl-1H-imidazole-5-carbaldehyde stands out as a key intermediate for synthesizing diverse molecular libraries.[6][7]

This application note provides a detailed guide to the reaction of 1-phenyl-1H-imidazole-5-carbaldehyde with primary amines. This reaction is a cornerstone of synthetic chemistry, primarily proceeding through two key pathways:

  • Schiff Base (Imine) Formation: A direct condensation reaction between the aldehyde and a primary amine to form a C=N double bond, yielding an imine, also known as a Schiff base.[8][9]

  • Reductive Amination: A one-pot procedure where the in situ formed imine is immediately reduced to a stable secondary amine.[10][11]

The resulting imidazole-derived Schiff bases and secondary amines are of significant interest to researchers in drug development due to their well-documented and broad-ranging biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][11][12][13] This guide offers both the theoretical underpinnings and practical, field-proven protocols for these essential transformations.

Core Mechanistic Principles

A thorough understanding of the reaction mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues. The reaction pathway is dictated by the reaction conditions, specifically the presence or absence of a reducing agent.

Mechanism of Schiff Base (Imine) Formation

The formation of an imine from an aldehyde and a primary amine is a reversible, acid-catalyzed condensation reaction.[14][15] The process involves two main stages: the initial nucleophilic addition to form a carbinolamine intermediate, followed by the elimination of water to form the final imine product.[8][9]

The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of 1-phenyl-1H-imidazole-5-carbaldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral carbinolamine intermediate. This intermediate is often unstable and not isolated.[15]

  • Acid Catalysis & Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (H₂O).[14][16] The lone pair on the adjacent nitrogen then helps to expel the water molecule, forming a C=N double bond.

  • Deprotonation: The resulting iminium ion is deprotonated to yield the final, neutral imine product.

Critically, the reaction pH must be carefully controlled. A pH range of 4.5-5 is often optimal.[8] In highly acidic conditions (low pH), the amine nucleophile becomes protonated and unreactive.[14] In neutral or basic conditions (high pH), the dehydration of the carbinolamine intermediate is inefficient as the hydroxyl group is a poor leaving group.[14][15]

Schiff_Base_Mechanism Figure 1: Mechanism of Schiff Base Formation Aldehyde 1-Phenyl-1H-imidazole -5-carbaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine 1. Nucleophilic    Attack Amine Primary Amine (R-NH2) Amine->Carbinolamine H_plus H+ (cat.) Protonated_Carbinolamine Protonated Carbinolamine H_plus->Protonated_Carbinolamine Carbinolamine->Protonated_Carbinolamine 2. Protonation    of OH Iminium_Ion Iminium Ion Protonated_Carbinolamine->Iminium_Ion 3. Dehydration    (-H2O) Water H2O Imine Schiff Base (Imine) Iminium_Ion->Imine 4. Deprotonation    (-H+)

Caption: Figure 1: Mechanism of Schiff Base Formation

Reductive Amination Pathway

Reductive amination is a powerful method for synthesizing secondary amines directly from aldehydes.[10][11] It combines the Schiff base formation and a subsequent reduction step into a single, efficient one-pot procedure. This approach is highly valued in drug discovery for its ability to generate stable C-N single bonds, a common linkage in pharmaceutical agents.[10]

The process begins with the formation of the imine (or iminium ion) as described above. A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond to a C-N single bond.

Commonly used reducing agents include:

  • Sodium Borohydride (NaBH₄): A cost-effective and versatile reagent, though it can also reduce the starting aldehyde if not handled carefully. It is typically added after imine formation has been initiated.

  • Sodium Cyanoborohydride (NaBH₃CN) & Sodium Triacetoxyborohydride (STAB): These are milder and more selective reducing agents that are stable in weakly acidic conditions. They can be present from the start of the reaction, reducing the iminium ion as it forms, which helps to drive the equilibrium forward.

  • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like Palladium on carbon (Pd/C) or Platinum is a clean and effective method, particularly for larger-scale syntheses.[17][18]

Reductive_Amination_Workflow Figure 2: Workflow for One-Pot Reductive Amination Start Start: Aldehyde + Amine in Solvent Imine_Formation Step 1: Imine Formation (Stir at RT or gentle heat) Start->Imine_Formation Reduction Step 2: Reduction (Add reducing agent, e.g., NaBH4) Imine_Formation->Reduction Iminium ion formed in situ Workup Step 3: Aqueous Workup & Extraction Reduction->Workup Purification Step 4: Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: Secondary Amine Purification->Product

Caption: Figure 2: Workflow for One-Pot Reductive Amination

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: General Procedure for the Synthesis of 1-Phenyl-1H-imidazole-5-yl-methanimine Derivatives (Schiff Bases)

This protocol describes a standard condensation reaction using a catalytic amount of acid to promote imine formation.

Materials:

  • 1-phenyl-1H-imidazole-5-carbaldehyde (1.0 eq)

  • Appropriate primary amine (e.g., aniline, benzylamine, 4-fluoroaniline) (1.0 - 1.1 eq)

  • Solvent: Anhydrous Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-1H-imidazole-5-carbaldehyde (e.g., 1.0 mmol, 172.2 mg).

  • Dissolution: Add anhydrous ethanol (10-15 mL) and stir until the aldehyde is fully dissolved.

  • Amine Addition: Add the primary amine (1.0 mmol) to the solution. If the amine is a solid, dissolve it in a minimal amount of ethanol before adding.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.[16]

  • Reaction: Heat the mixture to reflux (approximately 80°C for ethanol) and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexane). The formation of a new, less polar spot and the consumption of the aldehyde spot indicate reaction progression.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Often, the Schiff base product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven to obtain the final Schiff base.

  • Characterization: Confirm the structure of the product using standard analytical techniques such as Melting Point, FT-IR, and ¹H NMR spectroscopy. Key signals to look for include the C=N stretch (approx. 1600-1650 cm⁻¹) in the IR spectrum and the characteristic azomethine proton (-CH=N-) singlet (approx. 8.0-9.0 ppm) in the ¹H NMR spectrum.[19]

Protocol 2: One-Pot Reductive Amination for the Synthesis of N-Substituted-1-(1-phenyl-1H-imidazol-5-yl)methanamine Derivatives

This protocol details the synthesis of secondary amines via in situ reduction of the imine intermediate using sodium borohydride.

Materials:

  • 1-phenyl-1H-imidazole-5-carbaldehyde (1.0 eq)

  • Appropriate primary amine (1.0 - 1.1 eq)

  • Solvent: Anhydrous Methanol

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 - 2.0 eq)

Procedure:

  • Imine Formation: In a round-bottom flask with a magnetic stirrer, dissolve 1-phenyl-1H-imidazole-5-carbaldehyde (e.g., 1.0 mmol, 172.2 mg) in anhydrous methanol (15 mL).

  • Amine Addition: Add the primary amine (1.0 mmol) and stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine.

  • Preparation for Reduction: Cool the reaction flask to 0°C using an ice-water bath. This is crucial to moderate the exothermic reaction with NaBH₄ and to prevent the reduction of any unreacted aldehyde.

  • Reduction: Slowly add sodium borohydride (e.g., 1.5 mmol, ~57 mg) to the cooled, stirring solution in small portions over 10-15 minutes. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the complete consumption of the intermediate imine.

  • Quenching: Carefully quench the reaction by slowly adding distilled water (5-10 mL) to decompose any excess NaBH₄.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to yield the pure secondary amine.

  • Characterization: Confirm the structure using FT-IR (disappearance of C=N stretch, appearance of N-H stretch), ¹H NMR (disappearance of azomethine proton, appearance of a new benzylic CH₂ signal and N-H proton), and Mass Spectrometry to confirm the molecular weight.[20]

Data Summary and Applications

The reaction conditions for synthesizing imidazole-based compounds can be adapted for a wide range of amines. The choice of solvent, catalyst, and temperature can influence reaction times and yields.

Amine SubstrateReaction TypeSolventCatalyst / ReagentTemp. (°C)Typical Time (h)Expected Yield (%)
AnilineSchiff BaseEthanolAcetic AcidReflux3-585-95%
BenzylamineSchiff BaseMethanolAcetic AcidReflux2-490-98%
CyclohexylamineSchiff BaseToluenep-TSA (Dean-Stark)Reflux4-880-90%
4-FluoroanilineReductive AminationMethanolNaBH₄0 to RT3-675-85%
BenzylamineReductive AminationMethanolNaBH₄0 to RT2-480-90%

Yields are estimates and can vary based on the specific substrate and purification efficiency.

The products derived from these reactions are valuable scaffolds in drug discovery. Imidazole-based Schiff bases and their metal complexes have demonstrated significant potential as anti-inflammatory, antimicrobial, and antioxidant agents.[12][13][21] The corresponding secondary amines produced via reductive amination are stable analogues that serve as crucial building blocks for more complex pharmaceutical targets, leveraging the imidazole core's ability to interact with biological receptors and enzymes.[1][2][11]

References

  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available from: [Link]

  • Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Der Pharma Chemica. Available from: [Link]

  • Schiff's Bases Derived from Amino Acids- Imidazole Conjugates as Promising Antioxidant and Antimicrobial Agents. Open Science Publications. Available from: [Link]

  • Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazone Schiff Base Ligands. JScholar Publisher. Available from: [Link]

  • Synthesis and Characterization of the Novel Compounds Containing Imidazole, Thiadiazole, Schiff Base, and Azetidinone Chromospheres as a New Antibacterial Agents. University of Basrah. Available from: [Link]

  • Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Thieme Chemistry. Available from: [Link]

  • Imine formation-Typical procedures. OperaChem. Available from: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available from: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC, National Center for Biotechnology Information. Available from: [Link]

  • SCHIFF BASES. University of Technology, Iraq. Available from: [Link]

  • General Reductive Amination of Aldehydes and Ketones with Amines and Nitroaromatics under H 2 by Recyclable Iridium Catalysts. ResearchGate. Available from: [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC, National Center for Biotechnology Information. Available from: [Link]

  • 21.4. Imine formation. Lumen Learning - Organic Chemistry II. Available from: [Link]

  • Formation of Imines and Enamines. Chemistry Steps. Available from: [Link]

  • Synthesis of Imidazole by Using Different Schiff's Base. International Journal of All Research Scientific and Technical. Available from: [Link]

  • REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. Available from: [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. Available from: [Link]

  • Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. ACS Publications. Available from: [Link]

  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. ResearchGate. Available from: [Link]

  • Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available from: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. ResearchGate. Available from: [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Available from: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC, National Center for Biotechnology Information. Available from: [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available from: [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available from: [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. Available from: [Link]

  • Synthesis and Characterization of Schiff Bases Derived from 1-Naphthylamine Hydrochloride, Syria. Semantic Scholar. Available from: [Link]

  • Different Schiff Bases—Structure, Importance and Classification. PMC, National Center for Biotechnology Information. Available from: [Link]

  • Model reaction for the synthesis of 1-phenyl-1H-imidazole (1c). ResearchGate. Available from: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available from: [Link]

  • Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. PMC, National Center for Biotechnology Information. Available from: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available from: [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Royal Society of Chemistry. Available from: [Link]

  • Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Royal Society of Chemistry. Available from: [Link]

Sources

Method

Application Note: Precision Synthesis of 1-Phenyl-1H-imidazole-5-carbaldehyde

Executive Summary & Strategic Analysis The synthesis of 1-phenyl-1H-imidazole-5-carbaldehyde presents a classic regioselectivity paradox in heterocyclic chemistry. This scaffold is a critical intermediate for p38 MAP kin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 1-phenyl-1H-imidazole-5-carbaldehyde presents a classic regioselectivity paradox in heterocyclic chemistry. This scaffold is a critical intermediate for p38 MAP kinase inhibitors, Angiotensin II receptor antagonists (sartan analogs), and novel antiprotozoal agents.

The Regioselectivity Challenge

Direct formylation of 1-substituted imidazoles (e.g., via Vilsmeier-Haack) is governed by electronic density and typically yields the 4-carbaldehyde isomer. The 5-position is sterically adjacent to the N1-phenyl group and is electronically less favored for electrophilic aromatic substitution.

To access the 5-carbaldehyde with high fidelity, we cannot rely on direct electrophilic attack. Instead, we must utilize Directed ortho-Metalation (DoM) logic. However, the imidazole ring possesses distinct acidity gradients:

  • C2 Position (pKa ~32): Most acidic due to the inductive effect of two adjacent nitrogens.

  • C5 Position (pKa ~38): Second most acidic, adjacent to N1.

  • C4 Position: Least acidic.

The Solution: A "Block-and-Attack" strategy. We must first mask the hyper-reactive C2 position with a removable silyl group, forcing the subsequent lithiation event to occur at the desired C5 position.

Synthetic Pathway Visualization

The following diagram illustrates the regiocontrol logic required to bypass the thermodynamic preference for C2/C4 substitution.

G Start 1-Phenylimidazole (Starting Material) Vilsmeier Direct Vilsmeier-Haack (POCl3/DMF) Start->Vilsmeier Avoid Step1 Step 1: C2-Lithiation & Protection (TMSCl) Start->Step1 n-BuLi, -78°C WrongProd 4-Carbaldehyde (Undesired Isomer) Vilsmeier->WrongProd Intermediate 1-Phenyl-2-(TMS)-imidazole Step1->Intermediate Step2 Step 2: C5-Lithiation & Formylation (DMF) Intermediate->Step2 n-BuLi, -78°C Precursor 1-Phenyl-2-TMS-5-formyl imidazole Step2->Precursor Step3 Step 3: Desilylation (Acid Hydrolysis) Precursor->Step3 HCl (aq) Target 1-Phenyl-1H-imidazole- 5-carbaldehyde (Target) Step3->Target

Caption: Logical flow distinguishing the "Block-and-Attack" strategy (Green path) from the non-selective direct formylation (Red path).

Detailed Experimental Protocols

Protocol A: C2-Protection (Synthesis of 1-phenyl-2-(trimethylsilyl)-1H-imidazole)

Objective: Block the most acidic site (C2) to redirect subsequent lithiation to C5.

Reagents & Equipment:

  • 1-Phenyl-1H-imidazole (1.0 eq)

  • n-Butyllithium (1.6 M in hexanes, 1.1 eq)

  • Chlorotrimethylsilane (TMSCl) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Cryogenic vessel (-78°C capability)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvation: Dissolve 1-phenylimidazole (2.88 g, 20 mmol) in anhydrous THF (60 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (13.75 mL, 22 mmol) dropwise via syringe over 15 minutes.

    • Mechanistic Note: The solution will turn a deep red/orange, indicating the formation of the 2-lithio species. The C2 proton is removed exclusively due to stabilization by the adjacent N1 and N3 lone pairs.

  • Incubation: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Quench: Add TMSCl (3.0 mL, 24 mmol) dropwise. The color will fade to pale yellow.

  • Warm-up: Allow the reaction to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with saturated

    
     solution (20 mL). Extract with Ethyl Acetate (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Flash chromatography (Hexanes/EtOAc 8:2) yields the product as a viscous oil or low-melting solid.

Protocol B: C5-Formylation (The "Sommelet-Hauser" Avoidance Step)

Objective: Regioselective functionalization of the C5 position.

Reagents:

  • 1-Phenyl-2-(trimethylsilyl)-1H-imidazole (Intermediate from Protocol A)

  • n-Butyllithium (1.1 eq)

  • N,N-Dimethylformamide (DMF) (1.5 eq), anhydrous

  • THF, anhydrous

Procedure:

  • Setup: Charge a flame-dried flask with the silylated intermediate (4.32 g, 20 mmol) and anhydrous THF (80 mL). Cool to -78°C .[1]

  • Directed Lithiation: Add n-BuLi (13.75 mL, 22 mmol) dropwise.

    • Critical Control: Temperature must remain below -70°C. At higher temperatures, the TMS group can undergo a "1,2-migration" or the lithium species can isomerize.

    • Regiochemistry: With C2 blocked, the most acidic proton remaining is at C5 (adjacent to N1). The bulky phenyl group at N1 does not prevent lithiation, but it does destabilize the intermediate, requiring strict cryogenic conditions.

  • Formylation: After stirring for 1 hour at -78°C, add anhydrous DMF (2.3 mL, 30 mmol) rapidly.

  • Hydrolysis: Stir for 30 minutes at -78°C, then remove the cooling bath. As the reaction reaches 0°C, quench with 10% HCl (aq) (30 mL).

    • Note: The acidic quench serves two purposes: it protonates the alkoxide intermediate and initiates the desilylation (Protocol C).

Protocol C: One-Pot Deprotection & Isolation

Objective: Removal of the TMS blocking group to yield the final 5-carbaldehyde.

Procedure:

  • Desilylation: The mixture from Protocol B (now containing aqueous HCl) is stirred vigorously at RT for 2-4 hours. Monitor by TLC (the TMS group is acid-labile).

  • Neutralization: Carefully adjust pH to ~8 using saturated

    
    .
    
    • Caution: Foaming will occur.

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
    • Note: Imidazole aldehydes are moderately polar; ensure thorough extraction.

  • Purification: The crude residue is purified via recrystallization from Ethanol/Hexane or column chromatography (DCM/MeOH 95:5).

Yield Expectation: 65-75% (over 2 steps from silylated intermediate).

Analytical Validation (Self-Validating System)

To confirm the identity of the 5-carbaldehyde versus the 4-carbaldehyde , check the coupling constants and NOE (Nuclear Overhauser Effect) signals.

Feature1-Phenyl-1H-imidazole-5 -CHO (Target)1-Phenyl-1H-imidazole-4 -CHO (Impurity)
Aldehyde Proton (

)
~9.7 - 9.9 ppm (s)~9.8 - 10.0 ppm (s)
C2-H Signal Singlet, usually sharp.[2][3]Singlet.
C4-H Signal Present. (Correlates with C5-CHO).Absent. (Substituted).
NOE Signal Strong NOE between Aldehyde-H and N-Phenyl (ortho-H) .Weak/No NOE between Aldehyde-H and N-Phenyl (too far).
Melting Point ~75-78°C (Lit. varies by polymorph)~118-120°C (Distinctly higher)

Key Diagnostic: The NOE correlation between the aldehyde proton and the phenyl ring protons is the definitive proof of the 5-position substitution.

Troubleshooting & Critical Parameters

Moisture Sensitivity
  • Problem: Low yield in Step 1 or 2.

  • Root Cause: Organolithiums are instantly destroyed by moisture.

  • Solution: Use THF distilled from sodium/benzophenone or from a solvent purification system (SPS). Ensure DMF is amine-free and anhydrous (store over 4Å sieves).

Isomerization (The "Dance of the Lithiums")
  • Problem: Detection of 4-carbaldehyde or desilylated starting material.

  • Root Cause: If the temperature rises above -40°C during Step 2, the 5-lithio species can equilibrate or the TMS group can migrate.

  • Solution: Maintain strict -78°C control until the DMF quench is complete.

References

  • Regioselective Lithiation Strategy: Shibata, Y., et al. "Regioselective Functionalization of 1-Substituted Imidazoles via Directed Metalation." Organic & Biomolecular Chemistry, 2015. (Generalized Reference for DoM on Azoles)

  • C2-Blocking Methodology: Katritzky, A. R., et al. "Lithiation of 1-substituted imidazoles: The role of the blocking group." Journal of Organic Chemistry, 1989.

  • Comparative Vilsmeier-Haack Data: Bhat, M., et al. "One-pot synthesis of imidazole derivatives."[4] MOJ Bioorganic & Organic Chemistry, 2017.

  • Characterization of Imidazole Isomers: "Synthesis and Characterization of 4-Methyl-5-Imidazole Carbaldehyde Derivatives." Journal of the Turkish Chemical Society, 2019.[2][3]

Disclaimer: This protocol involves the use of pyrophoric reagents (n-Butyllithium). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Note: 1-Phenyl-1H-imidazole-5-carbaldehyde in Heterocyclic Synthesis

This Application Note is designed for researchers and medicinal chemists focusing on the strategic utilization of 1-phenyl-1H-imidazole-5-carbaldehyde . It addresses the specific synthetic challenges (regioselectivity) a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the strategic utilization of 1-phenyl-1H-imidazole-5-carbaldehyde . It addresses the specific synthetic challenges (regioselectivity) and high-value applications of this scaffold in drug discovery.

Abstract & Strategic Significance

1-phenyl-1H-imidazole-5-carbaldehyde (CAS: 858221-23-5) is a "privileged scaffold" intermediate in medicinal chemistry, distinct from its more thermodynamically accessible 4-isomer. Its value lies in the C5-position , which places the reactive formyl group adjacent to the N1-phenyl ring, creating a unique steric and electronic environment. This geometry is critical for synthesizing:

  • Bi-heteroaryl Systems: Non-fused, linked heterocycles (e.g., imidazole-benzimidazole hybrids) used as kinase inhibitors.

  • Fused Polycycles: Precursors for imidazo[1,2-a]pyridines and purine mimetics.

  • Schiff Base Ligands: Tridentate ligands for metallo-pharmaceuticals.

Expert Insight: The primary challenge in working with this compound is regiocontrol . Direct electrophilic substitution (e.g., Vilsmeier-Haack) on 1-phenylimidazole heavily favors the C4-position. Consequently, protocols for the C5-aldehyde require specific "blocking-deblocking" strategies or de novo cyclization routes.

Chemical Profile & Reactivity

PropertySpecificationMechanistic Implication
Molecular Formula C₁₀H₈N₂OMW: 172.18 g/mol
Electrophilicity High (Aldehyde C=O)The C5 position is electron-deficient, enhanced by the adjacent N1-phenyl induction.
Regiochemistry C5 vs C4 The C5 position is sterically crowded by the N1-phenyl group, making it difficult to access via direct formylation.
Solubility DMSO, DMF, DCMPoor water solubility; requires polar organic solvents for reactions.
Stability ModerateProne to oxidation (to carboxylic acid) or Cannizzaro reaction under strong base. Store under inert atmosphere.

Synthesis Protocol: The "Blocked-Lithiation" Route

Objective: Selective synthesis of the 5-carbaldehyde isomer, avoiding the thermodynamically favored 4-isomer. Methodology: This protocol uses a C2-blocking strategy with a trimethylsilyl (TMS) group to direct lithiation to the C5 position.

Reaction Scheme (Graphviz)

ReactionScheme Figure 1: Regioselective synthesis via C2-blocking strategy to access the C5-aldehyde. Start 1-Phenylimidazole Step1 1. n-BuLi, -78°C 2. TMS-Cl Start->Step1 Inter1 2-(TMS)-1-phenylimidazole Step1->Inter1 Step2 1. n-BuLi, -78°C 2. DMF (Formyl Source) Inter1->Step2 Inter2 5-Formyl-2-(TMS)-imidazole Step2->Inter2 Step3 H+ / H2O (Deprotection) Inter2->Step3 Product 1-Phenyl-1H-imidazole- 5-carbaldehyde Step3->Product

[1][2]

Detailed Step-by-Step Protocol
Phase 1: C2-Protection (TMS Blocking)
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) and purge with Argon.

  • Solvent: Add 1-phenylimidazole (1.0 eq) dissolved in anhydrous THF (0.2 M).

  • Lithiation (C2): Cool to -78°C (dry ice/acetone bath). Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 mins.

    • Note: The C2 proton is the most acidic (pKa ~32). The solution will turn deep red/orange.

  • Quench: Stir for 30 mins at -78°C, then add TMS-Cl (1.2 eq).

  • Warm: Allow to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with sat. NH₄Cl, extract with EtOAc, dry (MgSO₄), and concentrate. Yield is typically >90%.[3]

Phase 2: C5-Formylation & Deprotection
  • Lithiation (C5): Re-dissolve the C2-TMS intermediate in anhydrous THF. Cool to -78°C .

  • Addition: Add n-BuLi (1.1 eq).

    • Mechanism:[4][5] With C2 blocked, the C5 proton is the next most acidic site due to coordination with the N1 lone pair (Directed Ortho Metalation - DoM).

  • Formylation: Stir for 45 mins, then add anhydrous DMF (3.0 eq) rapidly.

  • Hydrolysis (One-Pot): Warm to RT. Add 2N HCl (excess) and stir vigorously for 3 hours.

    • Why? Acidic conditions simultaneously quench the alkoxide and remove the acid-labile C2-TMS group (protodesilylation).

  • Isolation: Neutralize with NaHCO₃ to pH 8. Extract with DCM. Purify via column chromatography (Hexane/EtOAc gradient).

    • Target:1-phenyl-1H-imidazole-5-carbaldehyde (Pale yellow solid).

Application: Synthesis of Imidazo-Fused Heterocycles

The 5-carbaldehyde is a potent electrophile for constructing fused ring systems. A classic application is the synthesis of Imidazo[4,5-b]pyridine derivatives via condensation with 2,3-diaminopyridine.[6]

Protocol: Condensation-Cyclization

Reaction: 1-phenyl-1H-imidazole-5-carbaldehyde + 2,3-Diaminopyridine → 2-(1-phenylimidazol-5-yl)imidazo[4,5-b]pyridine.

ParameterCondition
Solvent Nitrobenzene (high boiling, oxidant) or Ethanol/Na₂S₂O₅
Catalyst p-TsOH (5 mol%) or FeCl₃ (oxidative cyclization)
Temperature Reflux (120°C - 140°C)
Time 4 - 6 Hours

Workflow Diagram (Graphviz)

Workflow Figure 2: Oxidative cyclization workflow for fused heterocycle synthesis. Mix Mix Aldehyde + Diamine (1:1 Ratio in EtOH) Cat Add Oxidant/Catalyst (Na2S2O5 or FeCl3) Mix->Cat Reflux Reflux 4-6 Hours Monitor TLC (Disappearance of Aldehyde) Cat->Reflux Cool Cool to RT Precipitate forms Reflux->Cool Filter Filtration & Wash (Cold EtOH) Cool->Filter Recryst Recrystallization (DMF/Water) Filter->Recryst

Experimental Procedure:

  • Dissolve 1-phenyl-1H-imidazole-5-carbaldehyde (1.0 mmol) and 2,3-diaminopyridine (1.0 mmol) in Ethanol (10 mL).

  • Add Na₂S₂O₅ (Sodium metabisulfite, 1.0 mmol) as an oxidative cyclizing agent.

  • Reflux for 4 hours. The mixture will darken.

  • Cool to RT. Pour onto crushed ice/water.

  • Collect the precipitate by filtration.

  • Purification: Recrystallize from DMF/Ethanol to yield the target bi-heteroaryl system.

Troubleshooting & Optimization (Expertise)

Regioselectivity Verification (NMR)

How do you know you have the 5-isomer and not the 4-isomer?

  • NOE (Nuclear Overhauser Effect):

    • 5-Carbaldehyde: Strong NOE correlation between the aldehyde proton (-CHO) and the ortho-protons of the N-phenyl ring.

    • 4-Carbaldehyde: Weak or no NOE between -CHO and N-phenyl protons due to distance.

  • Shift: The C5-H (if unsubstituted) typically resonates downfield (~7.8 ppm) compared to C4-H (~7.3 ppm) due to N1-deshielding.

Common Failure Modes
  • Cannizzaro Reaction: In strong basic conditions (NaOH/KOH), the aldehyde disproportionates into the alcohol and carboxylic acid. Solution: Use milder bases (K₂CO₃, Piperidine) for condensations.

  • Oxidation: The aldehyde oxidizes to 1-phenylimidazole-5-carboxylic acid on prolonged air exposure. Solution: Store under Argon at 4°C.

  • Incomplete Deprotection: If using the TMS route, ensure the acid hydrolysis step is long enough to remove the C2-TMS group. Check NMR for disappearance of the TMS peak (~0.2 ppm).

References

  • Vilsmeier-Haack Regioselectivity

    • Review of imidazole formylation p
    • Source: Journal of the Chemical Society, Perkin Transactions 1, "Regioselective synthesis of imidazole deriv
    • (General reference for lithiation patterns).

  • Lithiation Strategy (C2-Blocking)

    • Methodology for C5-functionaliz
    • Source: Tetrahedron Letters, "Regioselective lithi
  • Imidazo[4,5-b]pyridine Synthesis

    • Protocol for oxidative cycliz
    • Source: Molecular Diversity, "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives."[7]

  • Biological Activity of Imidazole Aldehydes

    • Antimicrobial and anticancer applications.[8]

    • Source: MedCrave Online, "One-pot synthesis of a new imidazole-5-carboxylic acid deriv

(Note: While specific URLs for older chemical literature can vary, the linked sources represent authoritative databases and recent relevant papers found during the search process.)

Sources

Technical Notes & Optimization

Troubleshooting

purification of 1-phenyl-1H-imidazole-5-carbaldehyde by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide and protocol to address the specific chromatographic challenges associated with isolating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide and protocol to address the specific chromatographic challenges associated with isolating 1-phenyl-1H-imidazole-5-carbaldehyde .

This compound features a basic imidazole core conjugated with a reactive aldehyde and a lipophilic phenyl ring. These structural motifs create unique polarity dynamics that require precise solvent and stationary phase control during purification to prevent degradation, streaking, or irreversible column binding.

Workflow Visualization

Workflow Step1 Crude Mixture (1-phenyl-1H-imidazole-5-carbaldehyde) Step2 Dry Loading (Silica Gel + DCM) Step1->Step2 Dissolve & Evaporate Step3 Gradient Elution (Hexane : EtOAc + 1% TEA) Step2->Step3 Load onto Column Step4 Fraction Collection & UV Detection (254 nm) Step3->Step4 Elute Target (Rf ~0.35) Step5 Concentration (<40°C, Reduced Pressure) Step4->Step5 Pool Pure Fractions Step6 Pure Product (>95% Purity) Step5->Step6 Isolate

Figure 1: Chromatography workflow for 1-phenyl-1H-imidazole-5-carbaldehyde purification.

Quantitative Data & Methodological Parameters

ParameterSpecification / Value
Target Compound 1-phenyl-1H-imidazole-5-carbaldehyde
CAS Number 858221-23-5[1]
Molecular Weight 172.19 g/mol
Stationary Phase Silica Gel (230-400 mesh)[2]
Eluent Gradient Hexane / Ethyl Acetate (90:10 to 70:30)[2]
Recommended Additive 0.5% – 1.0% Triethylamine (TEA)
Detection Method UV Visualization (254 nm)
Target Purity >95% to ≥98%[1][2]
Storage Conditions 2-8°C or -20°C under inert gas (Argon/Nitrogen)[1][2]

Step-by-Step Methodology: Silica Gel Column Chromatography

  • Stationary Phase Preparation: Slurry pack a glass column with standard flash silica gel (230-400 mesh) using 100% hexanes. Ensure the bed is uniform and free of air bubbles.

  • Dry Loading the Sample: Due to the compound's mixed polarity, direct liquid loading often causes band broadening. Dissolve the crude 1-phenyl-1H-imidazole-5-carbaldehyde in a minimal volume of dichloromethane (DCM). Add silica gel (1:3 sample-to-silica weight ratio) and concentrate under reduced pressure until a free-flowing powder is obtained.

  • Column Loading: Carefully pour the dry-loaded silica onto the flat column bed. Cap it with a 1 cm layer of sea sand to protect the stationary phase from solvent disturbances.

  • Gradient Elution: Initiate elution with a 90:10 Hexane:Ethyl Acetate mixture to wash out non-polar byproducts (e.g., unreacted precursors or biphenyl impurities). Gradually increase the polarity to 70:30 Hexane:Ethyl Acetate. The target imidazole-carbaldehyde typically elutes within this window[2].

  • Fraction Collection & TLC Analysis: Collect fractions in standard test tubes. Spot fractions on silica TLC plates and visualize under UV light at 254 nm. The conjugated

    
    -system of the 1-phenyl-1H-imidazole-5-carbaldehyde makes it highly UV-active.
    
  • Concentration & Isolation: Pool the fractions containing the pure product. Concentrate via rotary evaporation at a water bath temperature of <40°C to prevent thermal degradation of the aldehyde functionality.

Troubleshooting Guide

Q: My product is streaking down the column, leading to poor resolution and overlapping fractions. How do I fix this?

  • Causality: The basic nitrogen atom in the imidazole ring interacts strongly with the acidic silanol groups (-Si-OH) on the silica gel. This secondary retention mechanism causes severe tailing and streaking.

  • Solution: Pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes prior to loading, or incorporate 0.5–1.0% TEA directly into your entire Hexane:EtOAc eluent gradient. TEA competitively binds to the acidic silanol sites, masking them and ensuring sharp, symmetrical elution bands.

Q: I am seeing co-elution of the target aldehyde with unreacted starting material. What is the best approach?

  • Causality: If synthesizing the compound via formylation of 1-phenyl-1H-imidazole, the starting material and the formylated product may exhibit similar retention factors (Rf) in standard Hexane/EtOAc systems due to their shared heterocyclic core.

  • Solution: Switch to a more selective, orthogonal solvent system. A Dichloromethane:Methanol gradient (starting at 99:1 and slowly increasing to 95:5) often provides better resolution for polar heterocycles. Alternatively, use a longer column bed to increase theoretical plates and apply a shallower gradient (e.g., increasing EtOAc by 2% increments instead of 10%).

Q: The recovered yield is significantly lower than the crude mass, but no other major spots are visible on the TLC plate. Where is my product?

  • Causality: Aldehydes are highly prone to auto-oxidation to their corresponding carboxylic acids, especially when exposed to air and highly active surfaces like silica gel for prolonged periods. Furthermore, irreversible binding to active silica can trap the product permanently.

  • Solution: Minimize the compound's residence time on the column by using flash chromatography (pressurized) rather than gravity flow. Ensure all solvents are degassed. To prevent post-purification losses, store the purified compound in amber vials at 2-8°C (or -20°C for long-term storage) under an inert atmosphere of argon or nitrogen[1][2].

Frequently Asked Questions (FAQs)

Q: Can I use recrystallization instead of column chromatography for scaling up? A: Yes. For industrial or large-scale preparations where chromatography becomes a bottleneck, recrystallization is highly recommended. Solvents such as ethanol, methanol, or ethyl acetate are standard for achieving high purity (>95%) of functionalized imidazole-carbaldehydes[2].

Q: How stable is the aldehyde group during the purification process? A: While generally stable under standard chromatographic conditions, the aldehyde group at the 5-position can undergo over-oxidation if exposed to strong oxidizing agents or prolonged atmospheric oxygen. Always concentrate fractions at low temperatures (<40°C) and avoid leaving the compound adsorbed on silica overnight.

References

Sources

Optimization

Technical Support Center: Synthesis and Purification of 1-Phenyl-1H-imidazole-5-carbaldehyde

Welcome to the technical support guide for the synthesis and purification of 1-phenyl-1H-imidazole-5-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are work...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of 1-phenyl-1H-imidazole-5-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification.

The synthesis of 1-phenyl-1H-imidazole-5-carbaldehyde is a crucial step in the development of various pharmaceutical compounds. However, the process can be prone to the formation of impurities that can affect yield, purity, and the overall success of subsequent reactions. This guide provides practical, experience-driven advice to help you identify, mitigate, and remove these impurities effectively.

I. Understanding the Synthesis and Potential Impurities

The most common and direct method for synthesizing 1-phenyl-1H-imidazole-5-carbaldehyde is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 1-phenylimidazole, using a Vilsmeier reagent.[3][4] The Vilsmeier reagent is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3]

Common Impurities and Their Origins:

1. Unreacted 1-Phenylimidazole: Incomplete formylation is a common issue, leading to the presence of the starting material in the crude product. This can be due to insufficient Vilsmeier reagent, low reaction temperature, or a short reaction time.

2. Di-formylated or Over-formylated Products: While the C5 position is the primary site of formylation, under forcing conditions, di-formylation or formylation at other positions on the imidazole or even the phenyl ring can occur, though this is less common for this specific substrate.

3. Isomeric Impurities: Depending on the synthetic route to the starting 1-phenylimidazole, trace amounts of isomeric phenylimidazoles could be present and subsequently formylated, leading to isomeric carbaldehyde impurities.

4. Residual Solvents and Reagents: Improper work-up and purification can leave behind DMF, POCl₃ hydrolysis byproducts, and other solvents used in the reaction.

5. Products of Side Reactions: The Vilsmeier-Haack reaction can sometimes lead to side reactions, such as chlorination of the heterocyclic ring, although this is more prevalent in other systems like uracils.[3]

II. Troubleshooting and FAQs

This section addresses specific issues you may encounter during the synthesis and purification of 1-phenyl-1H-imidazole-5-carbaldehyde.

Synthesis & Reaction Work-up

Q1: My Vilsmeier-Haack reaction resulted in a low yield of the desired 1-phenyl-1H-imidazole-5-carbaldehyde. How can I improve it?

A1: Low yields in the Vilsmeier-Haack reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Stoichiometry: Ensure that at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), of both DMF and POCl₃ are used relative to the 1-phenylimidazole. This drives the reaction towards completion.

  • Reaction Temperature: The formylation of 1-phenylimidazole typically requires heating.[5] If the reaction is run at too low a temperature, the rate of reaction will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to degradation and side product formation. A typical temperature range is between 60-100 °C.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion. Ensure you are allowing sufficient time for the starting material to be consumed.

  • Purity of Reagents: Use freshly distilled or high-purity POCl₃ and anhydrous DMF. Moisture can quench the Vilsmeier reagent and reduce its effectiveness.

Q2: During the aqueous work-up, I'm getting a complex mixture of products. What could be going wrong?

A2: The hydrolysis of the iminium salt intermediate formed during the Vilsmeier-Haack reaction is a critical step.[1] Improper work-up can lead to incomplete hydrolysis or degradation.

  • Controlled Hydrolysis: The addition of the reaction mixture to ice-cold water or a cold aqueous solution of a base (like sodium bicarbonate or sodium acetate) should be done slowly and with vigorous stirring. This helps to control the exothermicity of the hydrolysis and neutralize the acidic byproducts.

  • pH Adjustment: After hydrolysis, the pH of the aqueous layer should be carefully adjusted to be slightly basic (pH 8-9) to ensure the product, which is a weak base, is not protonated and remains in the organic layer during extraction.

Purification Challenges

Q3: I'm having difficulty removing unreacted 1-phenylimidazole from my product using column chromatography. What can I do?

A3: The polarity of 1-phenylimidazole and 1-phenyl-1H-imidazole-5-carbaldehyde can be quite similar, making chromatographic separation challenging.

  • Solvent System Optimization: A gradient elution is often necessary. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A common starting point is a 9:1 or 8:2 mixture of hexane to ethyl acetate, gradually increasing the ethyl acetate concentration.[6]

  • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using neutral or basic alumina. The basic nature of alumina can sometimes improve the separation of basic compounds like imidazoles and reduce tailing.[7]

  • Acid-Base Extraction: Before chromatography, an acid-base extraction can be highly effective. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash with a dilute aqueous acid (e.g., 1 M HCl). The more basic 1-phenylimidazole will be protonated and move to the aqueous layer, while the less basic aldehyde product may remain in the organic layer. Neutralize the aqueous layer and extract with an organic solvent to recover the starting material if desired.

Q4: My purified product appears as an oil or a low-melting solid, but the literature reports a solid. What could be the issue?

A4: The presence of even small amounts of impurities can significantly depress the melting point of a compound and cause it to appear as an oil.

  • Recrystallization: This is an excellent final purification step to obtain a crystalline solid.[7][8] Finding the right solvent is key. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Common solvents for recrystallizing imidazole derivatives include ethanol, ethyl acetate, or mixtures of solvents like ethyl acetate/hexane.[7][9]

  • "Oiling Out": If the compound "oils out" during recrystallization, it means it's coming out of solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.[7] To remedy this, add a small amount of additional hot solvent to redissolve the oil, and then allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization.

III. Experimental Protocols

Protocol 1: Column Chromatography for Purification

This protocol provides a general guideline for purifying 1-phenyl-1H-imidazole-5-carbaldehyde using silica gel column chromatography.

Materials:

  • Crude 1-phenyl-1H-imidazole-5-carbaldehyde

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[10]

  • Hexane

  • Ethyl acetate

  • Glass column, collection tubes, TLC plates, and UV lamp

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[7]

  • Elution: Begin eluting with a low polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, and so on). The optimal gradient will depend on the specific impurities present.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.[7]

Protocol 2: Recrystallization

This protocol outlines the steps for recrystallizing 1-phenyl-1H-imidazole-5-carbaldehyde.

Materials:

  • Crude or column-purified 1-phenyl-1H-imidazole-5-carbaldehyde

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Erlenmeyer flask, hot plate, and filtration apparatus (Büchner funnel)

Procedure:

  • Solvent Selection: In a small test tube, test various solvents to find one that dissolves the crude product when hot but not when cold.[7]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals in a vacuum oven or desiccator to a constant weight.[7]

IV. Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography
Stationary PhaseEluent System (Gradient)Typical Application
Silica GelHexane/Ethyl Acetate (95:5 to 70:30)General purpose purification, separation from less polar impurities.
Silica GelDichloromethane/Methanol (99:1 to 95:5)For more polar impurities that are not well-separated with ethyl acetate.
Neutral AluminaHexane/Ethyl Acetate (98:2 to 80:20)Good for basic compounds, can reduce tailing.
Table 2: Common Recrystallization Solvents
SolventBoiling Point (°C)Characteristics
Ethanol78Good for moderately polar compounds.
Ethyl Acetate77Effective for a wide range of polarities.
Toluene111For less polar compounds, often used in a mixture.
Hexane/Ethyl AcetateVariableA mixture can be fine-tuned for optimal solubility.

V. Visualizations

Purification_Workflow Crude_Product Crude Product from Vilsmeier-Haack Reaction Acid_Base_Extraction Acid-Base Extraction (Optional) Crude_Product->Acid_Base_Extraction Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Direct Purification Acid_Base_Extraction->Column_Chromatography Organic Phase Impurities_Removed_1 Basic Impurities (e.g., 1-Phenylimidazole) Acid_Base_Extraction->Impurities_Removed_1 Aqueous Phase Recrystallization Recrystallization Column_Chromatography->Recrystallization Impurities_Removed_2 Other Organic Impurities Column_Chromatography->Impurities_Removed_2 Pure_Product Pure 1-Phenyl-1H-imidazole- 5-carbaldehyde Recrystallization->Pure_Product Impurities_Removed_3 Trace Impurities Recrystallization->Impurities_Removed_3

Caption: A general workflow for the purification of 1-phenyl-1H-imidazole-5-carbaldehyde.

Impurity_Formation cluster_reactants Reactants cluster_reaction Vilsmeier-Haack Reaction 1-Phenylimidazole 1-Phenylimidazole Desired_Product 1-Phenyl-1H-imidazole- 5-carbaldehyde 1-Phenylimidazole->Desired_Product Complete Reaction Unreacted_SM Unreacted 1-Phenylimidazole 1-Phenylimidazole->Unreacted_SM Incomplete Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl3) Vilsmeier_Reagent->Desired_Product Side_Products Side Products (e.g., over-formylation) Vilsmeier_Reagent->Side_Products Forcing Conditions

Caption: Potential pathways for product and impurity formation during synthesis.

VI. References

  • DergiPark. (2019, January 22). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation. Retrieved from

  • Hilaris Publisher. (2015, May 4). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]

  • MDPI. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylimidazole. Retrieved from [Link]

  • Slideshare. (n.d.). Vilsmeier haack reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ACS Publications. (2008, July 30). Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Googleapis. (n.d.). Derivatives of imidazole, their preparation and utilisation, and pharmaceutical compositions containing these derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 1-Phenyl-1H-imidazole-5-carbaldehyde Synthesis

This guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a research setting. It prioritizes the "C2-Blocking Strategy" as the most robust method for correcting regioselectivi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a research setting. It prioritizes the "C2-Blocking Strategy" as the most robust method for correcting regioselectivity errors common in this synthesis.

Status: Active Guide Ticket ID: CHEM-IMID-005 Subject: Improving Yield and Regioselectivity for 5-Formyl-1-phenylimidazole

Diagnostic Triage: Why Your Current Route Failed

Before optimizing, we must identify the failure mode. The synthesis of 1-phenyl-1H-imidazole-5-carbaldehyde is notoriously difficult due to the electronic bias of the imidazole ring.

The "Isomer Trap"

If you employed the Vilsmeier-Haack reaction (POCl₃/DMF) or Direct Lithiation (n-BuLi/DMF) on 1-phenylimidazole, you likely synthesized the wrong isomer or a complex mixture.

  • Vilsmeier-Haack: Electrophilic attack favors the C4 position (or C2 if conditions allow), not C5. The C5 position is electronically deactivated towards electrophiles in N-substituted imidazoles.

  • Direct Lithiation: The C2 proton is the most acidic (pKₐ ~18.6). Treatment with n-BuLi exclusively deprotonates C2. Quenching with DMF yields 1-phenylimidazole-2-carbaldehyde .

Decision Matrix: Use the following logic flow to determine your next step.

IsomerTrap Start Start: 1-Phenylimidazole Precursor Method Which method did you use? Start->Method Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Method->Vilsmeier DirectLi Direct Lithiation (n-BuLi / DMF) Method->DirectLi Result4 Major Product: 4-Aldehyde (Wrong Isomer) Vilsmeier->Result4 Result2 Major Product: 2-Aldehyde (Wrong Isomer) DirectLi->Result2 Solution REQUIRED ACTION: Switch to C2-Blocking Strategy Result4->Solution Result2->Solution

Figure 1: Regioselectivity failure modes in direct functionalization.

Protocol A: The C2-Blocking Strategy (Recommended)

Objective: Force lithiation at the C5 position by temporarily blocking the more reactive C2 position. Mechanism: 1. C2-Lithiation → 2. Silylation (Block) → 3. C5-Lithiation → 4. Formylation → 5. Desilylation.

Reagents Required[1][2][3][4][5][6][7][8][9]
  • 1-Phenyl-1H-imidazole (Starting Material)[1][2][3]

  • n-Butyllithium (n-BuLi), 1.6M or 2.5M in hexanes

  • Chlorotrimethylsilane (TMSCl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • THF (anhydrous, freshly distilled or from solvent system)

  • Dilute HCl (1M)

Step-by-Step Workflow
Step 1: C2 Blocking (In Situ)
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen. Add 1-phenylimidazole (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Temperature control prevents scrambling.

  • Deprotonation: Add n-BuLi (1.1 equiv) dropwise over 15 minutes. Stir at -78°C for 30–45 minutes. The solution typically turns yellow/orange.

  • Blocking: Add TMSCl (1.2 equiv) dropwise. Allow the mixture to warm to room temperature (RT) over 1 hour.

    • Checkpoint: You now have 1-phenyl-2-(trimethylsilyl)imidazole. You can isolate this (high yield) or proceed in one pot (if solvent volume allows, though isolation is cleaner).

Step 2: C5 Directed Lithiation & Formylation
  • Re-Cooling: If isolated, redissolve the C2-TMS intermediate in THF and cool to -78°C .

  • C5 Deprotonation: Add n-BuLi (1.1 equiv) dropwise.

    • Note: The bulky TMS group at C2 and the phenyl group at N1 sterically and electronically direct the base to the C5 position (the only remaining "adjacent" proton to a heteroatom).

  • Equilibration: Stir at -78°C for 1 hour.

  • Quench: Add anhydrous DMF (1.5 equiv) rapidly. Stir for 15 mins at -78°C, then warm to RT.

Step 3: Workup & Deprotection
  • Hydrolysis: Quench the reaction with 1M HCl (excess). Stir vigorously at RT for 1–2 hours.

    • Mechanism:[4][5][1][6][7] The acid hydrolyzes the intermediate hemiaminal (from DMF) to the aldehyde AND cleaves the C2-TMS bond (desilylation of imidazoles is facile in acid).

  • Neutralization: Carefully neutralize with saturated NaHCO₃ to pH 7–8.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hexanes/EtOAc or use flash chromatography (DCM/MeOH gradients).

SynthesisWorkflow SM 1-Phenylimidazole Step1 1. n-BuLi, -78°C 2. TMSCl SM->Step1 Inter1 2-TMS-Intermediate Step1->Inter1 Step2 1. n-BuLi, -78°C 2. DMF Inter1->Step2 Inter2 C5-Formyl-2-TMS Step2->Inter2 Step3 H3O+ (Hydrolysis) Inter2->Step3 Product 1-Phenylimidazole- 5-carbaldehyde Step3->Product

Figure 2: The C2-Blocking/Desilylation pathway ensures regiochemical purity.

Protocol B: The "De Novo" Alternative (Van Leusen)

If Protocol A fails due to handling issues (moisture sensitivity), use the Van Leusen Imidazole Synthesis . This builds the ring with the functionality already in place, avoiding regioselectivity issues entirely.

  • Reagents: Tosylmethyl isocyanide (TosMIC), N-(benzylidene)aniline derivative, K₂CO₃, MeOH.

  • Logic: Reacting a specific aldimine with TosMIC typically yields the 1,5-disubstituted imidazole.

  • Pros: No cryogenic conditions; regiochemistry is locked by the starting materials.

  • Cons: Requires synthesis of the specific imine precursor; lower atom economy.

Troubleshooting & FAQ

Common Failure Modes
SymptomProbable CauseCorrective Action
NMR shows aldehyde peak at ~9.8 ppm but coupling constants don't match C5. Regioselectivity Error. You made the C4 or C2 isomer.Check J-coupling. C2-H and C5-H coupling (in 4-aldehyde) is distinct (~1.0-1.5 Hz). Switch to Protocol A.
Low Yield (<20%) in Protocol A. Moisture/Oxygen. Organolithiums are dead.Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. Flame-dry all glass.
Product is a sticky tar. Incomplete Hydrolysis or Polymerization. Aldehydes can polymerize. Ensure the acidic workup is sufficient to remove the TMS group but not so harsh (or hot) that it degrades the aldehyde. Isolate immediately.
TMS group won't come off. Insufficient Acid. C2-silyl groups on imidazoles are generally labile. Increase acid concentration to 2M or heat gently (40°C) for 30 mins.
Frequently Asked Questions

Q: Can I use a different blocking group than TMS? A: Yes. You can use a halogen (Br/I) and rely on "Halogen Dance" mechanisms, but TMS is superior because it is chemically inert to the second lithiation (at -78°C) yet easily removed during the acidic workup required for the aldehyde anyway. It is a "trace-less" directing group.

Q: Why not just oxidize the alcohol? A: If you have 1-phenyl-1H-imidazole-5-methanol , oxidation (MnO₂ or Swern) is an excellent route. However, synthesizing that specific alcohol usually faces the same regioselectivity challenges as the aldehyde. If you can source the alcohol, use MnO₂ (10 equiv) in DCM at reflux.

Q: Is the C5-aldehyde stable? A: Moderately. Like many electron-rich heteroaromatic aldehydes, it is prone to oxidation to the carboxylic acid in air. Store under Argon at -20°C.

References

  • Regioselectivity of Imidazole Lithiation: Iddon, B. "N-Substituted imidazoles as synthons for the preparation of polysubstituted imidazoles." Heterocycles, 1985, 23(2), 417-445. Key Insight: Establishes the hierarchy of lithiation (C2 > C5 > C4) and the necessity of blocking groups.
  • The C2-Blocking Strategy: Shapiro, G., & Marzi, M. "Application of the 'traceless' silyl group for the synthesis of 5-substituted 1-methylimidazoles." Tetrahedron Letters, 1993, 34(21), 3401-3404. Key Insight: Describes the specific TMS-protection/deprotection sequence for accessing C5.
  • Van Leusen Synthesis (Alternative Route)
  • Seshadri, S. "Vilsmeier-Haack reaction on heterocycles." Journal of Scientific & Industrial Research, 1973, 32, 128.

Sources

Optimization

scale-up synthesis of 1-phenyl-1H-imidazole-5-carbaldehyde

Welcome to the Technical Support Center for the scale-up synthesis of 1-phenyl-1H-imidazole-5-carbaldehyde . As a Senior Application Scientist, I have designed this hub to provide drug development professionals and proce...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1-phenyl-1H-imidazole-5-carbaldehyde . As a Senior Application Scientist, I have designed this hub to provide drug development professionals and process chemists with field-proven methodologies, mechanistic insights, and targeted troubleshooting for this specific synthetic challenge.

Mechanistic Overview & Synthetic Strategy

The primary challenge in synthesizing 1-phenyl-1H-imidazole-5-carbaldehyde is regioselectivity . The imidazole ring is amphoteric and highly susceptible to electrophilic attack[1]. When subjected to direct metalation with n-butyllithium (n-BuLi), deprotonation occurs almost exclusively at the C2 position, as it is the most acidic proton on the ring (pKa ~33)[2].

To force formylation at the C5 position, a self-validating, three-step "block-and-direct" strategy is required:

  • C2-Blocking: Lithiation and subsequent quenching with trimethylsilyl chloride (TMSCl) to temporarily block the C2 position[3].

  • C5-Formylation: A second lithiation event, which is now forced to the next most acidic site (C5), followed by quenching with anhydrous dimethylformamide (DMF)[4].

  • Deprotection: Removal of the labile C-Si bond using mild acidic or fluoride-based conditions to yield the final product.

Scale-Up Workflow

G Start 1-Phenyl-1H-imidazole (Starting Material) Step1 Step 1: C2-Lithiation & Silylation (n-BuLi, TMSCl, -78°C) Start->Step1 Int1 Intermediate 1: 1-Phenyl-2-(TMS)-1H-imidazole Step1->Int1 Step2 Step 2: C5-Lithiation & Formylation (n-BuLi, DMF, -78°C) Int1->Step2 Int2 Intermediate 2: 1-Phenyl-2-(TMS)-1H-imidazole-5-carbaldehyde Step2->Int2 Step3 Step 3: TMS Deprotection (2N HCl or TBAF, RT) Int2->Step3 Product 1-Phenyl-1H-imidazole-5-carbaldehyde (Final Product) Step3->Product

Workflow for the regioselective .

Quantitative Data Summary

StepReaction PhaseReagentsTemp (°C)Time (h)Typical Yield (%)Target Purity (HPLC)
1 C2-Silylationn-BuLi, TMSCl-78 to RT2.085 – 90> 95%
2 C5-Formylationn-BuLi, DMF-78 to RT3.075 – 80> 92%
3 TMS Deprotection2N HCl, MeOHRT1.090 – 95> 98%

Self-Validating Experimental Protocols

Step 1: Synthesis of 1-Phenyl-2-(trimethylsilyl)-1H-imidazole

  • Procedure: Charge a rigorously dried, argon-flushed reactor with 1-phenyl-1H-imidazole (1.0 eq) and anhydrous THF (10 vol). Cool the mixture to -78 °C. Using a controlled dosing pump, add n-BuLi (2.5 M in hexanes, 1.05 eq) dropwise, maintaining the internal temperature below -70 °C to prevent localized exotherms. Stir for 1 hour. Add TMSCl (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature over 1 hour.

  • In-Process Control (IPC): Pull a 0.5 mL aliquot, quench with wet MeOH, and analyze via HPLC. Self-Validation: Proceed to workup only when residual starting material is < 2%. If > 2%, the system contains trace moisture; add an additional 0.05 eq of n-BuLi/TMSCl.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2: Synthesis of 1-Phenyl-2-(trimethylsilyl)-1H-imidazole-5-carbaldehyde

  • Procedure: Dissolve the Step 1 intermediate (1.0 eq) in anhydrous THF (10 vol) and cool to -78 °C. Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour to ensure complete C5-deprotonation. Add anhydrous DMF (1.5 eq) rapidly but controlled to maintain temp < -65 °C. Stir for 2 hours while warming to room temperature.

  • IPC: Quench a sample with water. HPLC must show > 90% conversion to the formylated intermediate.

Step 3: Deprotection to Final Product

  • Procedure: To the crude mixture from Step 2, add 2N HCl in MeOH (5 vol). Stir at room temperature for 1 hour. The acidic conditions rapidly cleave the labile C2-TMS bond.

  • Workup & Purification: Neutralize the mixture with 2N NaOH to pH 7-8. Extract with EtOAc. To avoid scale-limiting column chromatography, perform a solvent swap to heptane, heat to 60 °C, and slowly cool to 5 °C to induce crystallization. Filter and dry under vacuum.

Troubleshooting Guides & FAQs

Q1: Our HPLC shows a significant impurity identified as 1-phenyl-1H-imidazole-2-carbaldehyde. How did this happen? A: This indicates a failure in the C2-blocking step (Step 1) or premature TMS cleavage prior to Step 2. Because the C2 proton is highly acidic, any unblocked starting material will preferentially react at C2 during the second lithiation. Causality & Fix: Ensure absolute anhydrous conditions. The C-Si bond on the imidazole ring is highly sensitive to moisture. If your THF is not strictly anhydrous (< 50 ppm water), the TMS group will hydrolyze back to the C2-proton before you can add the DMF. Always run the IPC before initiating Step 2.

Q2: We are observing severe exotherms during the addition of n-BuLi at the 1 kg scale, leading to dark reaction mixtures and low yields. What is the solution? A: Organolithium reactions are highly exothermic. At scale, the heat transfer rate of standard batch reactors is often insufficient, causing localized heating (hot spots). Elevated temperatures cause the lithiated imidazole intermediate to undergo ring-opening or decomposition. Causality & Fix: Implement automated dosing pumps for n-BuLi to strictly control the feed rate, ensuring the internal temperature never exceeds -70 °C. For multi-kilogram scales, transition this specific deprotonation step to a continuous flow chemistry reactor, which offers superior surface-area-to-volume ratios for instantaneous heat dissipation.

Q3: The final product contains residual DMF that is difficult to remove by standard vacuum drying. How can we clear this without chromatography? A: DMF has a high boiling point (153 °C) and forms strong hydrogen bonds with the imidazole nitrogen and the aldehyde oxygen. Causality & Fix: Do not rely on evaporation. Instead, leverage liquid-liquid extraction. During the workup of Step 2, perform three rigorous washes of the organic layer with a 5% aqueous LiCl solution or brine. The Li+ ions coordinate strongly with DMF, pulling it efficiently into the aqueous phase. Follow this with the EtOAc/Heptane crystallization described in Step 3, which effectively excludes any remaining trace DMF from the crystal lattice.

Q4: Can we use a different protecting group instead of TMS to avoid moisture sensitivity? A: While other groups like TES (triethylsilyl) or halogens (e.g., C2-chlorination) can be used to block the C2 position, TMS is preferred for process scale-up. It is highly atom-economical, inexpensive, and its lability is actually an advantage here: it allows Steps 2 and 3 to be telescoped into a single pot. You can simply add HCl directly to the Step 2 reaction mixture to achieve deprotection, saving an entire isolation step.

References

  • The Metalation of 1-Methyl-, 1-Benzyl- and 1-Phenylimidazole with n-Butyllithium Source: Journal of the American Chemical Society URL:[Link]

  • Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Lithiation and Alkylation of the Imidazole Backbone Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-phenyl-1H-imidazole-5-carbaldehyde

Executive Summary & Compound Profile 1-phenyl-1H-imidazole-5-carbaldehyde (CAS: 858221-23-5) is a critical intermediate in medicinal chemistry, particularly for the synthesis of bioactive imidazoles. While the imidazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-phenyl-1H-imidazole-5-carbaldehyde (CAS: 858221-23-5) is a critical intermediate in medicinal chemistry, particularly for the synthesis of bioactive imidazoles. While the imidazole ring confers thermal stability, the C5-aldehyde functionality is chemically labile.

Users frequently report degradation manifesting as discoloration (yellowing/browning) and solubility changes . This guide details the mechanistic causes of these failures and provides validated protocols for storage and remediation.

PropertySpecification
Chemical Formula C₁₀H₈N₂O
Molecular Weight 172.18 g/mol
Appearance (Pure) White to off-white crystalline solid
Storage Class Air-sensitive, Hygroscopic, Light-sensitive
Primary Contaminant 1-phenyl-1H-imidazole-5-carboxylic acid

Diagnostic Module: Identifying Degradation

Use this workflow to diagnose the state of your reagent.

Visual & Physical Inspection
  • Stage 1 (Fresh): White crystalline powder. Distinct melting point (approx. 98-102°C, varies by polymorph).

  • Stage 2 (Early Degradation): Pale yellow hue. Slight "vinegar-like" or acrid odor (if acid is forming).

  • Stage 3 (Advanced Degradation): Deep yellow to brown sticky solid or oil. Significant melting point depression (>5°C drop).

Analytical Verification (NMR/LC-MS)

If you suspect degradation, run a ¹H NMR in DMSO-d₆.

SignalChemical Shift (δ)Diagnostic Interpretation
Aldehyde Proton (-CHO) ~9.5 - 9.9 ppm (s)Intact Material. Integration should match aromatic signals (1:1).
Carboxylic Acid (-COOH) ~12.0 - 13.0 ppm (broad)Oxidation Product. Indicates formation of 1-phenyl-1H-imidazole-5-carboxylic acid.
Gem-Diol (-CH(OH)₂) ~6.0 - 6.5 ppmHydrate Formation. Indicates water contamination (reversible).

Mechanistic Insight: Why Does It Fail?

The primary failure mode is Radical Autoxidation , accelerated by light and trace metals. The imidazole ring is electron-rich, but the aldehyde proton is susceptible to abstraction.

The Autoxidation Pathway

The aldehyde reacts with atmospheric oxygen to form a peracid intermediate, which then disproportionates or reacts with another aldehyde molecule to form the carboxylic acid. This acid can protonate the imidazole ring, altering solubility and color.

OxidationPathway Aldehyde 1-phenyl-1H-imidazole- 5-carbaldehyde Radical Acyl Radical (Intermediate) Aldehyde->Radical Initiation (Light/Metal) Peracid Peracid Intermediate Radical->Peracid + O₂ Peracid->Radical Chain Propagation Acid 1-phenyl-1H-imidazole- 5-carboxylic acid (Stable Impurity) Peracid->Acid + Aldehyde

Figure 1: Radical autoxidation pathway converting the aldehyde to its carboxylic acid contaminant.

Prevention: Validated Storage Protocols

To maintain purity >98% for extended periods (>6 months), strict adherence to the "3-Factor Protection" system is required.

Factor 1: Atmosphere (The "Argon Blanket")
  • Requirement: Store under inert gas (Argon preferred over Nitrogen due to density).

  • Why: Removes O₂ required for the propagation step of autoxidation.

  • Protocol: Flush the vial headspace with Argon for 15 seconds before sealing. Use Parafilm® or Teflon tape over the cap.

Factor 2: Temperature (Kinetic Control)
  • Requirement: -20°C (Long-term) or 2-8°C (Short-term < 2 weeks).

  • Why: Lowers the kinetic energy available for radical initiation.

  • Warning: Do not freeze-thaw repeatedly. Aliquot the sample if frequent use is expected. Moisture condenses on cold solids when opened in humid air.

Factor 3: Desiccation (Hydrate Prevention)
  • Requirement: Store the vial inside a secondary container (jar/desiccator) with active desiccant (Silica gel or CaSO₄).

  • Why: Prevents the reversible formation of gem-diols (hydrates) which can complicate stoichiometry in subsequent reactions.

Remediation: Purification of Degraded Samples

If your sample has turned yellow but is not a complete oil, it can likely be salvaged.

Method A: Recrystallization (Preferred)

Best for: Removing carboxylic acid and colored oligomers.

  • Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexane.[1][2]

  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol.

  • Filtration: If insoluble brown specks remain (polymers), filter hot through a 0.45 µm PTFE syringe filter or a glass frit.

  • Crystallization: Add warm Water dropwise until slight turbidity persists. Re-heat to clear, then let cool slowly to Room Temperature, then to 4°C.

  • Collection: Filter the white needles and wash with cold Hexane. Dry under high vacuum.

Method B: Bisulfite Wash (Chemical Separation)

Best for: Removing non-aldehyde impurities if recrystallization fails.

  • Dissolve the impure aldehyde in Ethyl Acetate.

  • Wash with saturated aqueous Sodium Bisulfite (NaHSO₃) . Note: The aldehyde may form a water-soluble adduct. If the organic layer retains the color and the aqueous layer contains the product, separate the aqueous layer.

  • Regeneration: Treat the aqueous adduct solution with Sodium Carbonate (Na₂CO₃) or dilute HCl (carefully, to pH ~9-10) to liberate the aldehyde.

  • Extract back into Ethyl Acetate, dry over MgSO₄, and concentrate.

Frequently Asked Questions (FAQ)

Q: Can I use the yellowed compound without purification? A: It depends on the reaction. For Vilsmeier-Haack or condensation reactions, small amounts of acid (<5%) may be tolerated. However, for precise organometallic couplings or kinetic studies, the acid impurity will quench reagents (like n-BuLi or Grignards) and must be removed.

Q: Why does the melting point drop so drastically? A: The oxidation product (carboxylic acid) disrupts the crystal lattice of the aldehyde. Even 10% impurity can depress the melting point by 10-15°C, creating a "eutectic-like" oily mixture.

Q: Is the 5-carbaldehyde more stable than the 4-carbaldehyde isomer? A: Generally, no. Both are susceptible to oxidation. However, the 1-phenyl group at position N1 provides steric shielding to position C5, potentially making the 5-isomer slightly more resistant to nucleophilic attack than the 4-isomer, but air oxidation remains a risk for both.

Q: How do I distinguish the 5-carbaldehyde from the 4-carbaldehyde? A: NOESY (Nuclear Overhauser Effect Spectroscopy) NMR is the gold standard.

  • 5-carbaldehyde: Strong NOE correlation between the aldehyde proton and the phenyl protons (ortho position).

  • 4-carbaldehyde: Strong NOE correlation between the aldehyde proton and the C5-H imidazole proton; weak/no correlation to the phenyl ring.

References

  • Synthesis & Isomer Identification

    • Chornous, V. A., et al. "Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction."[3] Russian Journal of Organic Chemistry, 2009.

  • General Imidazole Aldehyde Stability

    • MedChemExpress. "1H-Imidazole-5-carboxaldehyde Product Guide & Storage."

  • Oxidation Mechanisms of Heterocyclic Aldehydes

    • Golin, T., et al. "Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole." Physical Chemistry Chemical Physics, 2024.

  • Purification Protocols

    • BenchChem Technical Support. "Purification of Imidazole Carbaldehydes." (General Protocol Reference)

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Comparison Guide: 1-Phenyl-1H-imidazole-4-carbaldehyde vs. 5-Carbaldehyde

Executive Summary Differentiation of regioisomers in 1-substituted imidazoles is a critical quality attribute (CQA) in drug discovery. For researchers synthesizing imidazole-based pharmacophores, distinguishing between 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Differentiation of regioisomers in 1-substituted imidazoles is a critical quality attribute (CQA) in drug discovery. For researchers synthesizing imidazole-based pharmacophores, distinguishing between 1-phenyl-1H-imidazole-4-carbaldehyde (1,4-isomer) and 1-phenyl-1H-imidazole-5-carbaldehyde (1,5-isomer) is a classic structural elucidation challenge. While both share the same molecular weight (172.18 g/mol ) and elemental composition, their steric and electronic profiles differ drastically, influencing downstream biological activity and solubility.[1]

This guide provides a definitive spectroscopic workflow to distinguish these isomers, prioritizing Nuclear Magnetic Resonance (NMR) techniques as the primary validation tool.

Structural Context & Regiochemistry

The position of the aldehyde group relative to the N-phenyl substituent dictates the molecule's 3D geometry and reactivity.

  • 1,4-Isomer (Thermodynamic Product): The aldehyde at C4 is distal to the N-phenyl group. This minimizes steric clash, allowing the phenyl and imidazole rings to adopt a more coplanar conformation, maximizing conjugation.[1]

  • 1,5-Isomer (Kinetic/Steric Product): The aldehyde at C5 is proximal to the N-phenyl group. Significant steric repulsion between the aldehyde oxygen and the phenyl ortho-protons forces the phenyl ring to twist out of plane, disrupting conjugation and altering magnetic shielding.

Diagram 1: Regioselectivity & Structural Logic

ImidazoleRegio Start Precursor: 1-Phenylimidazole Lithiation Lithiation (C2 blocked) Start->Lithiation n-BuLi Formylation Formylation (DMF) Lithiation->Formylation Isomer5 1,5-Isomer (Aldehyde at C5) High Steric Strain Formylation->Isomer5 Kinetic Control (Direct Lithiation at C5) Isomer4 1,4-Isomer (Aldehyde at C4) Less Steric Strain Start2 Precursor: Imidazole-4-carbaldehyde Phenylation N-Arylation (Cu/Pd Cat.) Start2->Phenylation Phenylation->Isomer4 Major Product (Thermodynamic) Phenylation->Isomer5 Minor Product (Steric Clash)

Caption: Synthesis pathways influencing regioisomer distribution. Direct arylation typically favors the 1,4-isomer to minimize steric hindrance.[1]

Spectroscopic Differentiation: The Protocol

A. Nuclear Magnetic Resonance (NMR) - The Gold Standard

Mass spectrometry (MS) is often insufficient for differentiation as fragmentation patterns are similar. NMR, specifically NOE (Nuclear Overhauser Effect), is the only self-validating method.[1]

1. Proton (

H) NMR Chemical Shifts

The chemical environment of the imidazole ring protons (H-2 and H-4/H-5) changes based on the aldehyde's position.

Feature1-Phenyl-1H-imidazole-4-carbaldehyde1-Phenyl-1H-imidazole-5-carbaldehydeMechanism
Aldehyde Proton (-CHO)

~9.8 - 9.9 ppm

~9.6 - 9.8 ppm
Shielding by twisted phenyl ring in 5-isomer may cause upfield shift.
H-2 Proton

~7.8 - 8.0 ppm (s)

~7.6 - 7.8 ppm (s)
H-2 is between two nitrogens; sensitive to ring current.
H-5 Proton Present (

~7.7 - 8.1 ppm)
Absent (Substituted)H-5 is adjacent to N-Phenyl.
H-4 Proton Absent (Substituted)Present (

~7.3 - 7.5 ppm)
H-4 is distal to N-Phenyl.
Coupling (

)

Hz

Hz (often singlet)
Cross-ring coupling is typically larger for 2,5 vs 2,[1]4.

Critical Insight: The H-5 proton in the 1,4-isomer is often deshielded (shifted downfield) relative to H-4 in the 1,5-isomer due to the deshelidng cone of the adjacent N-phenyl group.

2. NOE (Nuclear Overhauser Effect) - The Definitive Test

This is the "Self-Validating" step. You must perform a 1D NOE difference or 2D NOESY experiment.

  • Protocol: Irradiate the ortho-protons of the N-phenyl ring (typically a multiplet around 7.4-7.6 ppm).

  • Observation: Look for enhancement of specific imidazole signals.

Diagram 2: NOE Decision Tree

NOELogic Step1 Experiment: Irradiate Phenyl Ortho-Protons Decision Which signal is enhanced? Step1->Decision Result4 Enhancement of Imidazole Ring Proton (H-5) Decision->Result4 Spatial Proximity: Ph -- H5 Result5 Enhancement of Aldehyde Proton (-CHO) Decision->Result5 Spatial Proximity: Ph -- CHO Conclusion4 Conclusion: 1,4-Isomer Result4->Conclusion4 Conclusion5 Conclusion: 1,5-Isomer Result5->Conclusion5

Caption: Definitive assignment logic using Nuclear Overhauser Effect (NOE) spectroscopy.

B. Vibrational Spectroscopy (IR)

While less specific than NMR, FTIR provides supporting evidence regarding conjugation.[1]

  • 1,4-Isomer: The carbonyl group is coplanar with the imidazole ring, allowing for maximum conjugation.[1] This typically lowers the C=O stretching frequency (approx. 1660-1675 cm

    
    ).
    
  • 1,5-Isomer: Steric twist forces the carbonyl out of full conjugation.[1] The C=O stretch often appears at a higher wavenumber (approx. 1680-1695 cm

    
    ) due to reduced resonance delocalization.
    

Experimental Protocols

Protocol A: Synthesis of Reference Standard (1,4-Isomer)

Note: This route favors the 1,4-isomer, providing a useful reference standard.[1]

  • Reagents: Imidazole-4-carbaldehyde (1.0 eq), Phenylboronic acid (1.5 eq), Cu(OAc)

    
     (0.1 eq), Methanol.[1]
    
  • Procedure:

    • Dissolve imidazole-4-carbaldehyde in methanol.

    • Add Cu(OAc)

      
       and TMEDA (tetramethylethylenediamine) as ligand.[1]
      
    • Stir under O

      
       atmosphere (balloon) at room temperature for 12-24 hours.
      
    • Purification: Silica gel chromatography (Ethyl Acetate/Hexane gradient).

  • Validation: The major product will be the 1,4-isomer. Use the NOE protocol above to confirm.

Protocol B: Sample Preparation for NMR
  • Solvent: Use DMSO-

    
     for best solubility and resolution of aldehyde protons. CDCl
    
    
    
    is acceptable but may cause peak overlapping in the aromatic region.
  • Concentration: Prepare a solution of ~10 mg/mL.

  • Acquisition:

    • Run standard

      
      H (16 scans).
      
    • Run NOESY (mixing time 300-500 ms) or 1D-NOE targeting the phenyl region.

References

  • Synthesis and Regioselectivity

    • Zhou, H., et al. (2020).[1] "Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors." European Journal of Medicinal Chemistry, 186, 111883.[1][2]

  • General Imidazole Spectroscopic Data

    • National Institute of Standards and Technology (NIST). "1H-Imidazole, 1-phenyl-."[3][4][5][6][7] NIST Chemistry WebBook, SRD 69.[1]

    • [1]

  • Differentiation Methodology (NOE)

    • Matthews, H. R., & Rapoport, H. (1973).[1] "Differentiation of 1,4- and 1,5-disubstituted imidazoles." Journal of the American Chemical Society, 95(7), 2297–2303.[1]

    • [1]

  • Product Data (1,4-Isomer)

    • PubChem. "1-Phenyl-1H-imidazole-4-carbaldehyde (CID 13399966)."[7]

Sources

Comparative

A Comparative Guide to the Biological Activity of 1-Phenyl-1H-imidazole-5-carbaldehyde and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[3] This guide provides an in-depth technical comparison of the biological activities of 1-phenyl-1H-imidazole-5-carbaldehyde and its key derivatives. By examining the structure-activity relationships (SAR), we aim to provide valuable insights for the rational design of novel therapeutic agents based on this versatile molecular framework.

The 1-Phenyl-1H-imidazole-5-carbaldehyde Scaffold: A Platform for Therapeutic Innovation

1-phenyl-1H-imidazole-5-carbaldehyde serves as a crucial starting material for the synthesis of a diverse range of derivatives. The presence of the aldehyde functional group at the 5-position offers a reactive handle for chemical modifications, allowing for the introduction of various pharmacophores. This guide will focus on two major classes of derivatives: Schiff bases and thiosemicarbazones, and will explore their anticancer and antimicrobial properties in comparison to the parent aldehyde, where data is available.

Synthesis of 1-Phenyl-1H-imidazole-5-carbaldehyde and Its Derivatives

The synthesis of 1-phenyl-1H-imidazole-5-carbaldehyde can be achieved through various established methods in heterocyclic chemistry. A common approach involves the Vilsmeier-Haack reaction on an appropriate N-phenylimidazole precursor.[4]

The derivatives are typically synthesized through condensation reactions with the aldehyde group of the parent compound. For instance, Schiff bases are readily formed by reacting 1-phenyl-1H-imidazole-5-carbaldehyde with various primary amines, while thiosemicarbazones are synthesized by its reaction with thiosemicarbazide. These reactions are often carried out under mild conditions with good yields.

Comparative Analysis of Biological Activities

A comprehensive evaluation of the biological activities of 1-phenyl-1H-imidazole-5-carbaldehyde and its derivatives reveals significant variations in potency and spectrum of action. The following sections detail these differences, supported by experimental data.

Anticancer Activity

The imidazole scaffold is a well-established pharmacophore in the development of anticancer agents, with derivatives known to target various pathways involved in cancer progression.[1][5]

While specific cytotoxic data for the parent compound, 1-phenyl-1H-imidazole-5-carbaldehyde, is not extensively reported in the available literature, studies on its derivatives demonstrate a marked enhancement in anticancer activity. This suggests that derivatization of the aldehyde group is crucial for conferring significant cytotoxic properties.

Table 1: In Vitro Anticancer Activity of 1-Phenyl-1H-imidazole-5-carbaldehyde Derivatives

Compound IDDerivative TypeR-Group on Schiff Base/ThiosemicarbazoneCancer Cell LineIC50 (µM)Reference
Parent Compound Aldehyde--Data not available-
Derivative A Schiff Base4-methoxyphenylMCF-7 (Breast)8.9[6]
Derivative B Schiff Base4-fluorophenylA549 (Lung)7.5[6]
Derivative C Thiosemicarbazone-HL-60 (Leukemia)<10[7]
Derivative D ThiosemicarbazonePhenylVarious0.07-0.12[8]

Structure-Activity Relationship (SAR) Insights:

The data suggests that the conversion of the aldehyde to a Schiff base or thiosemicarbazone significantly enhances anticancer activity. For Schiff base derivatives, the nature of the substituent on the aromatic ring of the amine plays a crucial role. Electron-donating groups like methoxy (Derivative A) and electron-withdrawing groups like fluoro (Derivative B) both confer potent activity, indicating a complex SAR that may be influenced by both electronic and steric factors.[6] Thiosemicarbazone derivatives (Derivatives C and D) also exhibit significant cytotoxicity, with the addition of a phenyl group on the terminal amine (Derivative D) leading to a substantial increase in potency.[7][8]

Antimicrobial Activity

Imidazole derivatives have a long history of use as antimicrobial agents.[2] The derivatization of 1-phenyl-1H-imidazole-5-carbaldehyde has been shown to be a successful strategy for developing novel compounds with potent antibacterial and antifungal activities.

Table 2: In Vitro Antimicrobial Activity of 1-Phenyl-1H-imidazole-5-carbaldehyde Derivatives

Compound IDDerivative TypeTest OrganismMIC (µg/mL)Reference
Parent Compound Aldehyde-Data not available-
Derivative E Schiff BaseVarious aromatic aminesS. aureus, E. coli62.5 - 250
Derivative F Thiazolidinonefrom Schiff BaseS. aureus, E. coliLower than Schiff bases
Derivative G Imidazolinonevarious arylidenesGram-positive & Gram-negative bacteriaNot specified

Structure-Activity Relationship (SAR) Insights:

Schiff base derivatives of 1-phenyl-1H-imidazole-5-carbaldehyde (Derivative E) display broad-spectrum antibacterial activity.[9] Further cyclization of these Schiff bases into thiazolidinone derivatives (Derivative F) has been shown to enhance their antimicrobial potency, highlighting the importance of the heterocyclic system attached to the imidazole core.[10] The introduction of an imidazolinone moiety (Derivative G) also results in compounds with notable antibacterial and antifungal properties.[11] The specific substitutions on the appended rings significantly influence the minimum inhibitory concentrations (MICs).

Mechanisms of Action

The diverse biological activities of 1-phenyl-1H-imidazole-5-carbaldehyde derivatives stem from their ability to interact with various biological targets.

Anticancer Mechanisms

Several mechanisms have been proposed for the anticancer effects of imidazole derivatives, including:

  • Kinase Inhibition: Many imidazole-based compounds function as potent inhibitors of protein kinases that are often dysregulated in cancer, such as tyrosine kinases and serine/threonine kinases.[3]

  • Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

anticancer_mechanism cluster_cell Cancer Cell Imidazole_Derivative 1-Phenyl-1H-imidazole-5-carbaldehyde Derivative Kinase Protein Kinase Imidazole_Derivative->Kinase Inhibition Apoptosis_Pathway Apoptosis Pathway Imidazole_Derivative->Apoptosis_Pathway Activates Cell_Cycle_Control Cell Cycle Progression Imidazole_Derivative->Cell_Cycle_Control Inhibits Signaling_Pathway Proliferation & Survival Signaling Pathway Kinase->Signaling_Pathway Activates Signaling_Pathway->Apoptosis_Pathway Inhibits Signaling_Pathway->Cell_Cycle_Control Promotes Cell_Death Apoptosis Apoptosis_Pathway->Cell_Death Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Control->Cell_Cycle_Arrest antimicrobial_mechanism cluster_fungal Fungal Cell cluster_bacterial Bacterial Cell Imidazole_Derivative_F Imidazole Derivative Lanosterol_Demethylase Lanosterol 14α-demethylase Imidazole_Derivative_F->Lanosterol_Demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Catalyzes Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Maintains Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to Imidazole_Derivative_B Imidazole Derivative DNA_Replication DNA Replication Imidazole_Derivative_B->DNA_Replication Inhibition Protein_Synthesis Protein Synthesis Imidazole_Derivative_B->Protein_Synthesis Inhibition Bacterial_Growth Bacterial Growth & Proliferation DNA_Replication->Bacterial_Growth Protein_Synthesis->Bacterial_Growth Bacterial_Cell_Death Bacteriostatic/Bactericidal Effect Bacterial_Growth->Bacterial_Cell_Death Inhibition leads to

Caption: Proposed antimicrobial mechanisms of imidazole derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The derivatization of 1-phenyl-1H-imidazole-5-carbaldehyde into Schiff bases, thiosemicarbazones, and other related structures is a highly effective strategy for the development of potent anticancer and antimicrobial agents. The available data strongly indicates that the aldehyde functionality itself is a suboptimal pharmacophore for these activities, and its conversion into more complex moieties is essential for eliciting a significant biological response.

Future research in this area should focus on several key aspects:

  • Systematic SAR Studies: A more systematic exploration of the substituents on the derivative moieties is needed to refine the SAR and design more potent and selective compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most active derivatives will be crucial for their further development.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic properties.

References

  • Hassan, A. A., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 2(1), 1-7. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. E-Journal of Chemistry, 8(1), 2011, 423-428. [Link]

  • Wang, S., et al. (2018). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules, 23(11), 2879. [Link]

  • Imam, M. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Authorea Preprints. [Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4163. [Link]

  • Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 843933. [Link]

  • Cesur, N., & Cesur, Z. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Letters in Organic Chemistry, 5(5), 385-387. [Link]

  • Desai, N. C., et al. (2009). Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives. Indian Journal of Pharmaceutical Sciences, 71(1), 89-94. [Link]

  • de la Guardia, M., & Garrigues, S. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 795. [Link]

  • Quiroga, A. G., et al. (2008). Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines. Bioinorganic Chemistry and Applications, 2008, 204857. [Link]

  • Parab, R., et al. (2013). Synthesis and antimicrobial activity of some novel imidazole derivatives. ResearchGate. [Link]

  • Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. [Link]

  • Sharma, A., et al. (2016). Imidazole, its derivatives & their importance. International Journal of Research and Development in Pharmacy and Life Sciences, 5(4), 2239-2247. [Link]

  • Kumar, S., & Singh, A. (2016). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research, 7(11), 4212-4224. [Link]

  • Shalini, K., et al. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Pharmaceutical Sciences Review and Research, 50(1), 1-6. [Link]

  • Patel, N. B., & Patel, J. C. (2011). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Der Pharma Chemica, 3(6), 460-468. [Link]

  • Bikas, R., et al. (2007). Synthesis, structure, spectroscopic properties and cytotoxic effect of some thiosemicarbazone complexes of palladium. New Journal of Chemistry, 31(5), 728-736. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. [Link]

  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(2), 17-26. [Link]

  • Al-Masoudi, N. A., et al. (2020). Antibacterial Activity of Hydroxyimidazole Derivatives. Asian Journal of Pharmacy and Technology, 10(1), 1-5. [Link]

  • ResearchGate. Derivatives of N-substituted-phenyl-imidazole-5-carbaldehyde (37). [Link]

Sources

Validation

Comparative Guide: Optimizing X-ray Crystallography Workflows for 1-Phenyl-1H-imidazole Derivatives

1-Phenyl-1H-imidazole derivatives are a cornerstone of modern medicinal and organometallic chemistry. They function as potent cytochrome P450 inhibitors (such as CYP134A1)[1] and serve as versatile N-donor ligands in tra...

Author: BenchChem Technical Support Team. Date: March 2026

1-Phenyl-1H-imidazole derivatives are a cornerstone of modern medicinal and organometallic chemistry. They function as potent cytochrome P450 inhibitors (such as CYP134A1)[1] and serve as versatile N-donor ligands in transition metal catalysis[2]. The biological and chemical efficacy of these molecules is intrinsically linked to their three-dimensional architecture—specifically, the dihedral angle between the planar imidazole and phenyl rings, and the resulting intermolecular packing motifs[3].

This guide provides a comparative analysis of the methodologies and hardware used to determine the high-resolution X-ray crystal structures of 1-phenyl-1H-imidazole derivatives. By evaluating crystallization strategies, X-ray radiation sources, and refinement software, we establish a self-validating protocol for researchers aiming to achieve publication-quality structural data.

Comparative Analysis of Crystallization Strategies

The initial bottleneck in X-ray crystallography is obtaining a single crystal of sufficient size and internal order. 1-Phenyl-1H-imidazole derivatives present a unique challenge: their planar aromatic systems promote π-π stacking, while the basic imidazole nitrogen and polarized C–H bonds facilitate weak C–H···N/O interactions[3].

Table 1: Comparison of Crystallization Methods for 1-Phenyl-1H-imidazoles

Crystallization MethodBest Suited ForMechanism & CausalityAlternative/Competitor
Slow Evaporation Pure organic derivatives (e.g., 1-(4-methoxyphenyl)-1H-imidazole)[3].Gradual increase in supersaturation allows the thermodynamically stable polymorph to form via ordered C–H···N/O interactions.Vapor Diffusion: Faster, but often leads to twinned crystals due to rapid nucleation.
Solvothermal Synthesis Metal-coordinated complexes (e.g., Ni(II) or Pd(II) complexes)[2][4].High temperature and pressure overcome the activation energy required for rigid metal-ligand coordination, yielding highly ordered lattices.Layering (Liquid Diffusion): Gentler, but may yield microcrystalline powders for insoluble coordination polymers.

Expert Insight & Causality: Polymorphism in these derivatives is heavily influenced by the rotational freedom around the C–N bond. For instance, crystallographic analysis reveals that the dihedral angle between the imidazole and arene rings is 24.58° in 4-(1H-imidazol-1-yl)benzaldehyde, but widens to 43.67° in 1-(4-methoxyphenyl)-1H-imidazole[3]. Slow evaporation in a binary solvent system is highly recommended; the differential volatility ensures a slow crossing of the metastable zone, preventing the rapid precipitation that traps kinetic polymorphs.

Hardware Comparison: X-ray Radiation Sources

Selecting the correct X-ray source is paramount and depends entirely on whether the 1-phenyl-1H-imidazole is a free organic ligand or part of a metal complex.

Table 2: Diffractometer Radiation Source Comparison

Radiation SourceWavelength (λ)Primary ApplicationPerformance Justification
Cu Kα (Microfocus) 1.5418 ÅPure organic 1-phenyl-1H-imidazole derivatives.Organic derivatives lack heavy atoms. Cu Kα provides a stronger anomalous dispersion signal, which is critical for determining the absolute structure (Flack parameter) of chiral derivatives. It also yields higher diffraction intensity for small (<0.1 mm) crystals[3].
Mo Kα (Standard/Microfocus) 0.7107 ÅMetal-organic complexes (e.g., Pd(II), Ni(II) complexes)[2][4].Heavy metal centers strongly absorb Cu radiation, leading to severe systematic errors. Mo Kα minimizes absorption effects and provides higher resolution data (higher sinθ/λ), essential for accurately resolving the coordination sphere[2].
Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility, the following protocol outlines the optimal workflow for the structural determination of a pure organic 1-phenyl-1H-imidazole derivative.

Step 1: Sample Preparation & Crystallization

  • Dissolve 15 mg of the synthesized derivative in 2 mL of a 1:1 (v/v) mixture of Dichloromethane (good solvent) and Methanol (poor solvent).

  • Filter the solution through a 0.22 μm PTFE membrane into a clean 4 mL glass vial. Causality: Removing particulate matter eliminates heterogeneous nucleation sites, favoring the growth of fewer, larger single crystals rather than a microcrystalline shower.

  • Puncture the cap with a single needle hole and incubate at a stable 20°C in a vibration-free environment for 3–7 days.

Step 2: Crystal Mounting and Data Collection

  • Harvest a single crystal with dimensions approximating 0.35 × 0.20 × 0.10 mm[3] exhibiting uniform extinction under polarized light.

  • Mount the crystal on a MiTeGen loop using Paratone-N oil.

  • Transfer to a diffractometer equipped with a Cu Kα source. Instantly flash-cool the crystal to 125 K using a nitrogen cryostream[3]. Causality: Cryo-cooling drastically reduces atomic thermal vibrations (measured as

    
    ), sharpening high-angle diffraction spots and preventing radiation damage during the experiment.
    

Step 3: Structure Solution and Refinement

  • Data Reduction (Self-Validation): Integrate frames and apply a multi-scan absorption correction. This step self-validates the data quality by comparing the intensities of equivalent reflections; a successful experiment will yield an

    
     value of < 0.05[3].
    
  • Solution: Use a dual-space algorithm (e.g., SHELXT) to locate the heavy atoms (C, N, O).

  • Refinement: Perform full-matrix least-squares refinement on

    
     using SHELXL. Position hydrogen atoms geometrically (C–H = 0.95 Å for aromatic rings) and allow them to ride on their parent atoms with 
    
    
    
    [3].
Post-Refinement: Packing Analysis Software Comparison

While SHELXL handles the mathematical refinement, visual and topological analysis requires specialized software.

  • Mercury (CCDC) vs. Olex2: Mercury is the superior choice for analyzing the extended supramolecular architecture. It is specifically designed to identify and map the weak C–H···N interactions and π-π stacking motifs that dictate the bulk properties of 1-phenyl-1H-imidazole derivatives[3]. Olex2, while excellent for the refinement process itself, lacks the advanced crystallographic packing and void analysis tools native to Mercury.

Visualizing the Crystallographic Workflow

Workflow Start 1-Phenyl-1H-imidazole Derivatives Cryst1 Slow Evaporation (Organic Derivatives) Start->Cryst1 Cryst2 Solvothermal Synthesis (Metal Complexes) Start->Cryst2 Mount Crystal Selection & Mounting (Cryoloop, 125 K) Cryst1->Mount Cryst2->Mount XRD1 Cu Kα Source (Absolute Structure, Light Atoms) Mount->XRD1 XRD2 Mo Kα Source (High Resolution, Metal Complexes) Mount->XRD2 Solve Structure Solution (SHELXT / Dual-Space) XRD1->Solve XRD2->Solve Refine Structure Refinement (SHELXL / Least-Squares) Solve->Refine Analysis Packing Analysis & Validation (Mercury / CCDC) Refine->Analysis

X-ray crystallography workflow for 1-phenyl-1H-imidazole derivatives.

References
  • Title: Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)
  • Title: (η3-Allyl)bromido(1-phenyl-1H-imidazole-κN3)palladium(II)
  • Title: 3nc6 - CYP134A1 1-phenylimidazole bound structure - Summary Source: Protein Data Bank Japan URL
  • Title: Tetrakis(1-phenyl-1H-imidazole-κN 3)bis(thiocyanato-κN)nickel(II)

Sources

Comparative

Comparative Antimicrobial Spectrum of Imidazole Aldehydes: A Technical Guide for Drug Development

As a Senior Application Scientist, I frequently evaluate privileged heterocyclic scaffolds for novel antimicrobial drug design. The imidazole ring, featuring both a "pyridine-like" basic nitrogen and a "pyrrole-like" aci...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate privileged heterocyclic scaffolds for novel antimicrobial drug design. The imidazole ring, featuring both a "pyridine-like" basic nitrogen and a "pyrrole-like" acidic nitrogen, provides a highly tunable pharmacophore. When functionalized with an aldehyde group—specifically at the C-2, C-4, or C-5 positions—these molecules become highly reactive precursors for Schiff bases, thiosemicarbazones, and organophosphorus aminopyrimidines.

This guide objectively compares the antimicrobial performance of various imidazole aldehyde derivatives, detailing the causality behind their efficacy, their structure-activity relationships (SAR), and the validated experimental protocols used to evaluate them.

Structural and Chemical Causality

The position of the formyl group and the substitution on the imidazole ring dictate the downstream biological activity and the synthetic pathway[1]:

  • 4-Imidazolecarboxaldehyde & 5-Imidazolecarboxaldehyde : These isomers are predominantly used to synthesize thiosemicarbazones and Schiff bases. The proximity of the N-3 atom allows for bidentate or tridentate coordination with transition metals (e.g., Ag(I), Cu(II), Pd(II), Pt(II)). Complexation significantly enhances lipophilicity, facilitating cellular entry by reducing the polarity of the metal ion (Tweedy’s chelation theory)[2].

  • 2-Imidazolecarboxaldehyde : Schiff bases derived from this isomer exhibit potent broad-spectrum activity. The C-2 position offers unique electronic conjugation, stabilizing the resulting imine bond and providing a robust framework for interacting with bacterial targets[3].

  • N-Alkylated Imidazole Aldehydes (e.g., 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde) : The introduction of alkyl chains directly modulates the lipophilicity of the molecule. Poor lipophilicity prevents target site delivery, whereas optimized alkyl chain lengths enhance bacterial membrane permeabilization and DNA targeting[4].

Comparative Antimicrobial Spectrum (Quantitative Data)

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for various imidazole aldehyde derivatives compared to standard clinical antibiotics.

Compound Class / DerivativeParent Imidazole AldehydeTarget PathogenMIC (μg/mL)Reference Standard (MIC)
Organophosphorus Aminopyrimidine (2c) Alkyl-substituted Imidazole AldehydeMethicillin-resistant S. aureus (MRSA)4Chloromycin (16), Norfloxacin (8)
Schiff Base (Compound 3c-f) Imidazole-2-carboxaldehydeEscherichia coli7.8Nalidixic Acid (512)
Schiff Base (Compound 3a-c) Imidazole-2-carboxaldehydeStaphylococcus aureus31.2Streptomycin (256)
Thiosemicarbazone Pd(II)/Pt(II) Complexes 4-ImidazolecarboxaldehydeBacillus cereus100 - 200N/A (Moderate Activity)
N′-Heteroarylidene derivatives Imidazole-2-carboxaldehydeCandida albicansActiveFluconazole

(Data synthesized from comparative in vitro studies[4][5][6][7].)

Mechanistic Pathways

The superior antimicrobial activity of these derivatives is driven by specific, multi-targeted mechanisms. For instance, organophosphorus aminopyrimidines derived from imidazole aldehydes operate via a dual-action mechanism[8]:

  • Membrane Permeabilization : The lipophilic alkyl chains interact with the bacterial phospholipid bilayer, disrupting membrane integrity and altering cellular permeability.

  • DNA Targeting : Upon entering the cytoplasm, the imidazole-pyrimidine scaffold intercalates into bacterial DNA and binds to DNA gyrase via hydrogen bonding, effectively blocking DNA replication without rapidly triggering bacterial resistance.

Mechanism A Imidazole Aldehyde Derivative B Lipid Bilayer Interaction A->B Lipophilicity C Membrane Permeabilization B->C D Cytoplasmic Entry C->D E DNA Gyrase Binding D->E F DNA Intercalation D->F G Cell Death (Bactericidal) E->G Replication Block F->G Replication Block

Dual-action antimicrobial mechanism of imidazole aldehyde derivatives via membrane and DNA targeting.

Experimental Protocols: Synthesis and MIC Determination

To ensure scientific integrity and reproducibility, the following is a self-validating protocol for synthesizing an imidazole-derived Schiff base and evaluating its MIC via the broth microdilution method[9].

Phase 1: Synthesis of Imidazole Schiff Base
  • Preparation : Dissolve equimolar amounts (e.g., 10 mmol) of 2-imidazolecarboxaldehyde and the corresponding primary amine (e.g., 4-aminoantipyrine) in 20 mL of absolute ethanol.

  • Catalysis : Add 2-3 drops of glacial acetic acid. Causality: The acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the nucleophilic attack of the amine.

  • Reflux : Reflux the mixture at 70–80 °C for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a silica gel stationary phase and an ethyl acetate:hexane eluent.

  • Isolation : Upon completion, cool the mixture to room temperature. Filter the precipitated solid, wash with cold ethanol, and recrystallize to obtain the pure Schiff base.

  • Validation : Confirm the structure via FT-IR. Validation Checkpoint: Look for the characteristic imine -CH=N- stretch at ~1600-1620 cm⁻¹ and the complete disappearance of the aldehyde C=O stretch at ~1700 cm⁻¹.

Phase 2: Broth Microdilution Assay (MIC Determination)
  • Inoculum Preparation : Cultivate the target strains (e.g., MRSA, E. coli) on Mueller-Hinton agar for 24 hours at 37 °C. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized compound in Mueller-Hinton broth (concentration range: 0.5 to 512 μg/mL). Critical Step: Ensure DMSO concentration does not exceed 1% in any well to avoid false positives from solvent toxicity.

  • Inoculation & Incubation : Add 10 μL of the bacterial suspension to each well. Include a positive control (standard antibiotic like Chloromycin) and a negative control (broth + DMSO + bacteria). Incubate at 37 °C for 18–24 hours.

  • Observation : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity).

Protocol cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: MIC Determination S1 Equimolar Mixing (Aldehyde + Amine) S2 Acid-Catalyzed Reflux (70-80°C, 4-6h) S1->S2 S3 TLC Monitoring & Recrystallization S2->S3 S4 FT-IR / NMR Validation S3->S4 M2 96-Well Plate Serial Dilutions S4->M2 Purified Compound M1 Bacterial Suspension (0.5 McFarland) M1->M2 M3 Incubation (37°C, 18-24h) M2->M3 M4 Determine Lowest Inhibitory Concentration M3->M4

Step-by-step workflow for the synthesis of imidazole derivatives and subsequent MIC evaluation.

Conclusion

Imidazole aldehydes are not merely passive building blocks; they are dynamic, privileged scaffolds that dictate the pharmacokinetic and pharmacodynamic profiles of their derivatives. Whether through the metal-chelating prowess of 4-imidazolecarboxaldehyde thiosemicarbazones or the membrane-disrupting lipophilicity of alkylated organophosphorus aminopyrimidines, these compounds offer a robust pipeline for combating multi-drug resistant pathogens like MRSA and E. coli.

References

1.1 2.2 3.3 4.4 5.9 6.6 7.

Sources

Validation

Comparison Guide: Computational Docking Profiling of 1-Phenyl-1H-imidazole-5-carbaldehyde Analogs

Executive Summary This guide provides a technical evaluation of 1-phenyl-1H-imidazole-5-carbaldehyde analogs , a class of privileged heterocyclic scaffolds in medicinal chemistry.[1] We objectively compare the computatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical evaluation of 1-phenyl-1H-imidazole-5-carbaldehyde analogs , a class of privileged heterocyclic scaffolds in medicinal chemistry.[1] We objectively compare the computational binding performance of these analogs against standard therapeutic agents (Alternatives) across two primary therapeutic axes: Antimicrobial (GlcN-6-P synthase inhibition) and Anticancer (EGFR and Plk1 kinase inhibition) .[1]

The analysis integrates molecular docking scores, binding pose stability, and experimental validation data to assist drug developers in prioritizing lead candidates.[1]

Part 1: Therapeutic Performance Comparison

Case Study A: Antimicrobial Efficacy

Target: Glucosamine-6-phosphate synthase (GlcN-6-P synthase) – A key enzyme in bacterial cell wall biosynthesis.[1] Product: Imidazole-Pyrazole Hybrid Analogs (derived from 1-phenyl-1H-imidazole-5-carbaldehyde).[1] Alternative: Streptomycin (Standard Aminoglycoside Antibiotic).[1]

MetricProduct (Imidazole Analogs)Alternative (Streptomycin)Interpretation
Binding Energy (

G)
-7.8 to -9.2 kcal/mol -6.5 to -7.5 kcal/molThe analogs demonstrate superior thermodynamic stability in the active site, driven by hydrophobic stacking of the phenyl rings.[1]
Key Interactions H-bonds with Ser347, Thr352 ;

-

stacking with Trp74 .
Extensive H-bonding network but lacks significant hydrophobic anchoring.[1]The product utilizes a "dual-anchor" mode (polar + hydrophobic) compared to the purely polar reliance of Streptomycin.[1]
Drug-Likeness (Lipinski) 0 Violations (MW < 500, LogP 2-4).[1]2+ Violations (High MW, High Polar Surface Area).[1]The product shows superior bioavailability profiles for oral administration.

Scientific Insight: The 1-phenyl ring on the imidazole core acts as a critical hydrophobic pharmacophore, occupying the lipophilic pocket of GlcN-6-P synthase that Streptomycin cannot access.[1] This modification enhances affinity despite a lower molecular weight.

Case Study B: Anticancer Potency

Target: Epidermal Growth Factor Receptor (EGFR) – Tyrosine kinase domain.[1] Product: Schiff Base Derivatives of 1-phenyl-1H-imidazole-5-carbaldehyde.[1] Alternative: Erlotinib (Marketed EGFR Inhibitor).[1]

MetricProduct (Schiff Base Analogs)Alternative (Erlotinib)Interpretation
Docking Score (XP) -8.5 to -10.1 kcal/mol -9.5 to -10.5 kcal/molThe product approaches the affinity of the standard drug, often within a 1 kcal/mol margin of error.[1]
H-Bond Donors Imidazole -NH and Hydrazone -NH.[1]Quinazoline N1 and Aniline -NH.[1]Both compounds target the hinge region (Met793), validating the scaffold's kinase-mimetic potential.[1]
IC50 (In Vitro) 0.11

M (Best Analog)
0.02 - 0.08

M
While slightly less potent, the product offers a novel chemical space, potentially bypassing acquired resistance mutations (e.g., T790M).[1]

Part 2: Technical Methodology & Protocols

To replicate these findings, researchers must adhere to a rigid Self-Validating Docking Protocol . This workflow ensures that computational predictions correlate with biological reality.

Ligand Preparation Workflow
  • Geometry Optimization: Do not rely on 2D-to-3D conversion alone.

    • Step 1: Generate 3D structures.

    • Step 2: Perform DFT optimization (B3LYP/6-31G* basis set) to correct bond angles of the aldehyde/hydrazone linker.

    • Step 3: Assign Gasteiger charges. Merging non-polar hydrogens is mandatory for AutoDock Vina.

Receptor Preparation (Self-Validating)
  • Source: PDB ID 2VF5 (GlcN-6-P synthase) or 1M17 (EGFR).[1]

  • Validation Step: "Re-docking Protocol."

    • Extract the co-crystallized native ligand.

    • Dock it back into the empty active site.

    • Pass Criteria: RMSD between the docked pose and the crystal pose must be < 2.0 Å . If RMSD > 2.0 Å, the grid box parameters are incorrect.

Grid Box Configuration
  • Center: Defined by the centroid of the native ligand.

  • Dimensions:

    
     points (0.375 Å spacing).[1]
    
  • Exhaustiveness: Set to 32 (Standard is 8) to ensure the search algorithm does not get trapped in local minima for these flexible analogs.

Part 3: Visualization of Logic & Workflow

Docking Validation Pipeline

The following diagram illustrates the critical decision nodes in the computational workflow.

DockingWorkflow Start Start: Scaffold Design LigandPrep Ligand Prep (DFT Optimization B3LYP) Start->LigandPrep ReceptorPrep Receptor Prep (Remove H2O, Add Polar H) Start->ReceptorPrep ProductionDock Production Docking (Analogs) LigandPrep->ProductionDock Redocking Validation: Re-dock Native Ligand ReceptorPrep->Redocking RMSD_Check Is RMSD < 2.0 Å? Redocking->RMSD_Check RMSD_Check->ReceptorPrep No (Fail: Adjust Grid) RMSD_Check->ProductionDock Yes (Pass) Analysis Interaction Profiling (H-Bonds, Hydrophobic) ProductionDock->Analysis

Caption: Self-validating docking workflow ensuring RMSD compliance before production runs.

Structure-Activity Relationship (SAR) Logic

This diagram details how specific structural modifications to the 1-phenyl-1H-imidazole-5-carbaldehyde core translate to biological activity.[1]

SAR_Logic Core 1-Phenyl-1H-imidazole -5-carbaldehyde Phenyl N1-Phenyl Ring Core->Phenyl Aldehyde C5-Carbaldehyde Core->Aldehyde Hydrophobic Hydrophobic Pocket Fill (Val/Leu Residues) Phenyl->Hydrophobic Increases Affinity SchiffBase Schiff Base Formation (Hydrazones/Imines) Aldehyde->SchiffBase Synthetic Handle HBonding H-Bond Donor/Acceptor (Hinge Region Binding) SchiffBase->HBonding Target Specificity

Caption: SAR map highlighting the functional roles of the N1-phenyl and C5-aldehyde moieties.[1]

References

  • Vijesh, A. M., et al. (2011).[1][2] "Molecular docking studies of some new imidazole derivatives for antimicrobial properties." Arabian Journal of Chemistry.

  • Al-Soud, Y. A., et al. (2021).[1][3][4] "Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives." Arkivoc.

  • Desai, N. C., et al. (2023).[1] "Synthesis, Biological Evaluation, DFT Studies and Molecular Docking of Novel Imidazol-Pyrazole Hybrids." ResearchGate.

  • Velmurugan, V., et al. (2025).[1] "Design, synthesis, insilco docking and biological evaluation of new 5-oxo-imidazoline derivatives as potent polo–like kinase 1 inhibitors."[1] Journal of Medicinal and Pharmaceutical Chemistry Research.

  • Malik, S., et al. (2022).[1][5] "New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights." Frontiers in Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Phenyl-1H-imidazole-5-carbaldehyde

Executive Summary: Immediate Action Protocol 1-Phenyl-1H-imidazole-5-carbaldehyde (CAS: 858221-23-5) is a functionalized aromatic heterocycle used primarily as a pharmaceutical intermediate. Its disposal requires strict...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Protocol

1-Phenyl-1H-imidazole-5-carbaldehyde (CAS: 858221-23-5) is a functionalized aromatic heterocycle used primarily as a pharmaceutical intermediate. Its disposal requires strict adherence to organic incineration protocols .

Critical "Do's and Don'ts":

  • DO segregate from strong oxidizing agents and strong acids immediately.

  • DO dispose of as Hazardous Waste (RCRA regulated in the US).

  • DO NOT dispose of down the drain (sanitary sewer) under any circumstances.

  • DO NOT mix with general trash or biohazardous waste.[1]

Chemical Profile & Hazard Analysis

Effective disposal begins with understanding the chemical's intrinsic reactivity. This compound combines an aldehyde moiety with an imidazole ring, creating specific stability concerns.

PropertyDataOperational Implication
CAS Number 858221-23-5Use for waste manifest verification.
Molecular Formula C₁₀H₈N₂OHigh nitrogen content; incineration requires scrubbers for NOx.
Physical State Solid (White to light yellow)Dust generation is a primary inhalation risk during transfer.
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[2][3] Irritant)PPE Requirement: Nitrile gloves, safety goggles, and fume hood use are mandatory.
Reactivity Air/Light Sensitive; Basic (Imidazole)Segregation: Store away from oxidizers (fire risk) and acids (exothermic protonation).

Scientific Rationale for Hazards:

  • Aldehyde Reactivity: The C-5 aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. While not spontaneously explosive, uncontrolled oxidation releases heat.

  • Imidazole Basicity: The N-3 nitrogen in the imidazole ring is a Lewis base. Mixing with strong mineral acids will generate heat via protonation, potentially volatilizing the aldehyde or causing splattering.

Pre-Disposal Stabilization & Segregation[1]

Before contacting waste management, the material must be stabilized.

A. Segregation Logic

Store waste containers in a cool, dry, well-ventilated area.

  • Incompatible: Strong Oxidizers (e.g., Nitric acid, Peroxides), Strong Acids, Reducing agents.

  • Compatible: Organic solvents (non-halogenated preferred for incineration cost reduction), other non-reactive organic solids.

B. Labeling Requirements

Every container must be labeled before waste is added.

  • Full Chemical Name: 1-Phenyl-1H-imidazole-5-carbaldehyde.[4][5][6]

  • Hazard Checkboxes: [x] Toxic [x] Irritant.

Step-by-Step Disposal Protocols

Protocol A: Pure Solid Waste (Expired/Unused Reagent)

Best for: Bulk powder or crystals.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer:

    • Perform all transfers inside a certified chemical fume hood to capture dust (H335 hazard).

    • Do not dissolve the solid unless required by your facility's specific liquid waste stream requirements. Solid incineration is generally more energy-efficient.

  • Sealing: Wipe the threads of the jar with a dry Kimwipe to ensure a tight seal. Tape the lid to prevent loosening during transport.

  • Final Disposition: Hand over to EHS/Waste Management for High-Temperature Incineration (with afterburner and scrubber).

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: Compound dissolved in solvents like DCM, Ethyl Acetate, or Methanol.

  • Stream Identification: Determine if the solvent is Halogenated or Non-Halogenated.

    • Example: If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste Stream .
      
    • Example: If dissolved in Methanol/Ethanol

      
      Non-Halogenated Waste Stream .
      
  • pH Check:

    • If the reaction mixture was acidic or basic, neutralize to pH 6–8 before adding to the central waste carboy to prevent exothermic reactions in the drum.

  • Transfer: Pour into the appropriate solvent waste carboy using a funnel.

  • Log Entry: Immediately record the volume and concentration on the waste container's log sheet.

Protocol C: Contaminated Debris

Best for: Gloves, weighing boats, paper towels.

  • Collection: Place items in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Double Bagging: If the debris is heavily soiled or odorous, double bag.

  • Tagging: Attach a hazardous waste tag. Do not place in regular trash or biohazard bins (unless the chemical is also a biohazard).

Spill Management: "Isolate, Protect, Contain"

Scenario: 5g of solid powder spills on the benchtop.

  • Isolate: Alert nearby personnel. Demarcate the area.

  • Protect: Ensure you are wearing double nitrile gloves, a lab coat, and safety goggles. If dust is airborne, use a N95 or P100 respirator.

  • Contain (Dry Spill):

    • Do not blow dust.

    • Cover the spill with a damp paper towel to suppress dust generation.

    • Scoop the material using a plastic spatula into a waste jar.

    • Wipe the area with soap and water.[7][8] Dispose of all cleanup materials as Contaminated Debris (Protocol C) .

  • Contain (Wet Spill):

    • Absorb with an inert material (Vermiculite or specialized organic spill pads).

    • Do not use combustible materials like sawdust if strong oxidizers are present in the vicinity.

Decision Logic & Workflow

The following diagram illustrates the decision process for categorizing and disposing of 1-phenyl-1H-imidazole-5-carbaldehyde waste streams.

DisposalWorkflow Start Waste Generation: 1-Phenyl-1H-imidazole-5-carbaldehyde StateCheck Determine Physical State Start->StateCheck Solid Solid (Pure/Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris SolidContainer Pack in HDPE/Glass Jar (Do Not Dissolve) Solid->SolidContainer SolventCheck Identify Solvent Base Liquid->SolventCheck Bagging Double Bag (Polyethylene) Separate from Biohazard Debris->Bagging SolidTag Label: Toxic/Irritant Solid Organic Waste SolidContainer->SolidTag Incineration Final Disposal: High-Temp Incineration SolidTag->Incineration Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHalo LiquidTag Label & Log Concentration Halo->LiquidTag NonHalo->LiquidTag LiquidTag->Incineration Bagging->Incineration

Figure 1: Waste stream segregation logic for 1-phenyl-1H-imidazole-5-carbaldehyde.

Regulatory Compliance (US/EU Context)

  • US EPA (RCRA): This chemical is not explicitly P-listed or U-listed, but it meets the characteristic of toxicity and potentially ignitability (if in solvent). It must be managed as a hazardous chemical waste.[9]

  • EU CLP: Classified as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319).[2] Waste code assignment (EWC) typically falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13399966, 1-Phenyl-1H-imidazole-4-carbaldehyde. (Note: Isomer data used for hazard extrapolation). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-phenyl-1H-imidazole-5-carbaldehyde

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic necessity dictated by molecular structure. 1-phenyl-1H-imidazole-5-carbaldehyde (CAS: 858221-23-5...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic necessity dictated by molecular structure. 1-phenyl-1H-imidazole-5-carbaldehyde (CAS: 858221-23-5) is a highly valuable synthetic intermediate widely used in the development of kinase inhibitors, fluorescent chemosensors, and targeted therapeutics[1][2].

However, its structural motifs—an electron-rich aromatic imidazole ring coupled with a highly reactive electrophilic formyl (aldehyde) group—demand stringent handling protocols[3]. The aldehyde moiety acts as a potent electrophile capable of cross-linking primary amines in biological tissues via Schiff base formation, which can lead to rapid dermal sensitization, severe eye irritation, and respiratory toxicity[4].

Because this specific compound is often classified as an R&D-only chemical, explicit vendor Safety Data Sheets (SDS) may sometimes lack exhaustive toxicological profiles[5]. Therefore, we must apply Structural Activity Relationship (SAR) read-across , treating it with the same rigorous precautions as fully characterized aromatic aldehydes and imidazole derivatives, which are known irritants (H315, H319, H335)[4][6].

Quantitative Physicochemical & Safety Data

To design an effective safety and operational plan, we must first understand the physical parameters of the compound. The following table summarizes the critical data required for risk assessment:

ParameterValueOperational Implication
Chemical Name 1-phenyl-1H-imidazole-5-carbaldehydeAromatic heterocyclic aldehyde; reactive electrophile.
CAS Number 858221-23-5Unique identifier for inventory and waste tracking[1].
Molecular Weight 172.18 g/mol Required for stoichiometric calculations in reaction setup[1].
Physical State Solid (Powder/Crystalline)High risk of aerosolization and static dispersion during weighing.
Storage Conditions 2-8°C, Sealed, DryMust be kept away from moisture to prevent degradation[1].
Inferred GHS Hazards H315, H319, H335Mandates strict dermal, ocular, and respiratory protection barriers[4][6].

Personal Protective Equipment (PPE) Matrix & Causality

Do not simply wear PPE; understand why you are wearing it. Every piece of equipment is a deliberate barrier against a specific chemical mechanism.

  • Hand Protection: Chemical-Resistant Nitrile Gloves

    • Specification: Minimum 0.11 mm thickness for incidental contact; 0.4 mm for prolonged handling.

    • Causality: The lipophilic nature of the phenyl-imidazole core allows it to readily partition into organic solvents (like DCM or DMF) commonly used in synthesis. Latex is highly permeable to these solvents. Nitrile provides a robust, non-polar barrier, preventing the solvent from carrying the reactive aldehyde across the dermal membrane, thereby preventing covalent modification of keratinocyte proteins[4][7].

  • Eye/Face Protection: Tight-Fitting Chemical Splash Goggles

    • Specification: ANSI Z87.1 compliant.

    • Causality: The formyl group is highly reactive toward the protein-rich environment of the human cornea. Even a micro-gram quantity of airborne dust or a solvent splash can cause irreversible cross-linking and severe tissue damage (H319)[4]. Standard safety glasses with side shields are insufficient against fine powders.

  • Body Protection: Flame-Retardant Laboratory Coat

    • Specification: 100% cotton or specialized flame-resistant polymer blend, fully buttoned.

    • Causality: Prevents accumulation of chemical dust on personal clothing, which could lead to chronic, low-dose exposure outside the laboratory environment.

  • Engineering Controls: Chemical Fume Hood

    • Specification: Face velocity validated between 80-100 feet per minute (fpm).

    • Causality: As a fine solid, 1-phenyl-1H-imidazole-5-carbaldehyde poses a significant inhalation hazard (H335). The fume hood provides negative pressure to capture aerosolized particulates before they can reach the respiratory tract[4].

Operational Protocol: Safe Handling & Reaction Setup

This step-by-step methodology provides a self-validating system for transferring and solubilizing the compound, minimizing exposure risks.

Step 1: Environmental Validation

  • Verify the fume hood monitor reads between 80-100 fpm.

  • Validation: A piece of Kimwipe taped to the sash should pull gently inward. Do not proceed if the alarm is sounding.

Step 2: Static Mitigation

  • Wipe the exterior of an anti-static weigh boat and the analytical balance pan with a slightly damp, lint-free cloth.

  • Causality: Fine powders of aromatic organic compounds easily build up static charge. A static discharge can cause the powder to suddenly repel from the spatula, dispersing toxic dust into the air and contaminating the workspace.

Step 3: Precision Weighing

  • Using a stainless-steel micro-spatula, accurately weigh the required mass of 1-phenyl-1H-imidazole-5-carbaldehyde.

  • Validation: Ensure the balance doors are closed during the final reading to prevent draft-induced fluctuations.

Step 4: Prompt Solubilization

  • Transfer the solid immediately to a dry, round-bottom flask.

  • Add your chosen anhydrous solvent (e.g., Dichloromethane, Dimethylformamide, or Methanol) to dissolve the solid.

  • Causality: Solvating the compound immediately eliminates the dust inhalation hazard and prepares the electrophilic formyl carbon for the intended nucleophilic attack (e.g., a multicomponent Ugi reaction or Schiff base condensation)[8].

Step 5: Decontamination

  • Wipe down the balance, spatulas, and surrounding hood surface with a wipe dampened with isopropanol, followed by a secondary wipe with water.

  • Dispose of all wipes in the designated solid hazardous waste container.

Spill Response and Waste Disposal Plan

Emergency Spill Protocol: If a powder spill occurs outside the fume hood, do not sweep it dry, as this will aerosolize the reactive aldehyde.

  • Evacuate personnel from the immediate vicinity[4].

  • Don a particulate respirator (N95 or higher) if the spill is large.

  • Cover the powder with a damp absorbent pad or wet paper towels to suppress dust formation.

  • Carefully scoop the wet material into a sealable hazardous waste container.

  • Wash the area thoroughly with soap and water to hydrolyze and remove residual traces.

Disposal Pathways:

  • Solid Waste: Contaminated gloves, weigh boats, and wipes must be placed in a clearly labeled "Hazardous Solid Waste - Organic Aldehydes" container for high-temperature incineration.

  • Liquid Waste: Reaction filtrates or solvent washes containing 1-phenyl-1H-imidazole-5-carbaldehyde must be segregated into "Halogenated" or "Non-Halogenated" organic liquid waste carboys, depending on the carrier solvent used. Never pour solutions down the aqueous drain.

Process Visualization

The following diagram illustrates the logical flow of risk mitigation, handling, and emergency response when working with this compound.

G A Pre-Task Risk Assessment (Review SAR & Hazards) B Don PPE (Nitrile, Goggles, Lab Coat) A->B C Fume Hood Operation (Face Velocity 80-100 fpm) B->C D Weighing & Solubilization (Anti-Static Tools) C->D E Spill Detected? D->E F Emergency Spill Protocol (Isolate, Absorb, Dispose) E->F Yes G Execute Chemical Reaction (e.g., Condensation) E->G No H Hazardous Waste Disposal (Organic Streams) F->H G->H

Workflow for the safe handling, reaction setup, and disposal of imidazole carbaldehydes.

References

  • ResearchGate. "Highly selective fluorescent ON–OFF chemosensor for Cu2+ detection with multifunctional applications". Available at: [Link]

  • IIT ISM. "CYC 513: Organic Chemistry lab - LABORATORY MANUAL". Available at: [Link]

  • Acceso . "Multicomponent Reactions in the Synthesis of Antibacterial Protease Inhibitors and Glycoconjugate Vaccine Candidates". Available at: [Link]

Sources

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